molecular formula C10H9ClN2O B2381736 4-Chloro-6-methoxy-8-methylquinazoline CAS No. 1565479-60-8

4-Chloro-6-methoxy-8-methylquinazoline

Cat. No.: B2381736
CAS No.: 1565479-60-8
M. Wt: 208.65
InChI Key: XJQLORZLZJKNRH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-8-methylquinazoline (CAS 1565479-60-8) is an organic solid with the molecular formula C 10 H 9 ClN 2 O and a molecular weight of 208.64 g/mol . It belongs to the quinazoline family, a nitrogen-containing heterocyclic scaffold recognized for its diverse chemical reactivity and significant biological activities . The core value of this compound lies in its role as a versatile chemical building block, or synthetic intermediate, in medicinal chemistry and drug discovery research. The presence of a reactive chloro group at the 4-position of the quinazoline ring makes it a key precursor for nucleophilic substitution reactions, allowing researchers to synthesize a wide array of more complex quinazoline derivatives . Quinazoline derivatives are a cornerstone in pharmaceutical development, with numerous approved drugs based on this scaffold, such as the anticancer agents Erlotinib, Gefitinib, and Lapatinib . Researchers investigate quinazoline-based compounds for a broad spectrum of biological activities, including but not limited to anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties . As such, 4-Chloro-6-methoxy-8-methylquinazoline serves as a critical starting material for the design and synthesis of novel bioactive molecules, potentially acting as kinase inhibitors or targeting other therapeutic enzymes . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxy-8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-3-7(14-2)4-8-9(6)12-5-13-10(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQLORZLZJKNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1][2]

CAS Number: 1565479-60-8 Molecular Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol IUPAC Name: 4-Chloro-6-methoxy-8-methylquinazoline[1][2][3][4][5]

Core Identity & Pharmacophoric Significance[2]

4-Chloro-6-methoxy-8-methylquinazoline is a high-value intermediate in medicinal chemistry, specifically designed for the synthesis of 4-anilinoquinazoline derivatives.[6] This scaffold is the structural backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR pathways.

While 6,7-dimethoxy substitution is common (e.g., Gefitinib, Erlotinib), the 8-methyl substitution offers unique advantages:

  • Steric Occlusion: The methyl group at the 8-position introduces steric bulk that can restrict bond rotation in the final inhibitor, potentially locking the molecule into a bioactive conformation.[6]

  • Lipophilicity Modulation: The methyl group increases ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , improving membrane permeability compared to purely polar analogues.
    
  • Metabolic Stability: Blocking the 8-position prevents oxidative metabolism (hydroxylation) at this site, a common clearance pathway for quinazolines.

Physicochemical Profile
PropertyValueNote
Appearance Off-white to pale yellow solidSensitive to moisture
Solubility Soluble in DCM, DMSO, EtOAcHydrolyzes in aqueous acid/base
Reactivity High Electrophilicity at C4Prone to

displacement
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic; store with desiccant

Synthesis Protocol: The "Build-and-Activate" Strategy

The synthesis of CAS 1565479-60-8 typically follows a convergent route starting from substituted anthranilic acid derivatives.[6] The process involves ring closure to form the quinazolinone core, followed by aromatizing chlorination.

Step 1: Precursor Cyclization

Starting Material: 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4).[6]

Reaction Logic: The anthranilic acid derivative is condensed with a C1 synthon (Formamide or Formamidine acetate) to close the pyrimidine ring.

  • Reagents: Formamide (excess), Ammonium formate (catalytic).

  • Conditions: 140–160°C, 4–6 hours.

  • Mechanism: Thermal condensation forms the amide bond followed by dehydration to yield 6-methoxy-8-methylquinazolin-4(3H)-one .[6]

  • Checkpoint: Monitor disappearance of the fluorescent anthranilic acid spot on TLC.

Step 2: Chlorination (The Critical Activation)

The quinazolinone is chemically inert toward nucleophiles.[6] It must be converted to the 4-chloro derivative to enable subsequent coupling.[6]

Protocol:

  • Setup: Charge a dry round-bottom flask with 6-methoxy-8-methylquinazolin-4(3H)-one (1.0 eq) under Argon.

  • Solvent/Reagent: Add Phosphorus Oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 5–10 eq). The reagent acts as both solvent and chlorinating agent.
    
  • Catalyst: Add catalytic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Dimethylaniline or DMF (0.1 eq) to form the Vilsmeier-Haack type active species.[6]
    
  • Reflux: Heat to 90–105°C for 2–4 hours. The suspension will clear as the chloro-product forms.[6]

  • Workup (Hazard): Cool to RT. Slowly pour the reaction mixture onto crushed ice/ammonia water with vigorous stirring. Exothermic reaction![6] Maintain pH > 8 to prevent hydrolysis back to the starting material.

  • Isolation: Extract with Dichloromethane (

    
    ), dry over 
    
    
    , and concentrate.
Synthesis Workflow Diagram

SynthesisRouteStart2-Amino-5-methoxy-3-methylbenzoic acid(CAS 1180497-46-4)Inter6-Methoxy-8-methyl-quinazolin-4(3H)-one(Stable Intermediate)Start->InterFormamide150°C, CyclizationTarget4-Chloro-6-methoxy-8-methylquinazoline(CAS 1565479-60-8)Inter->TargetPOCl3, DMF (cat)90°C, Chlorination

Figure 1: Synthetic route from substituted anthranilic acid to the active chloro-quinazoline scaffold.

Application: Nucleophilic Aromatic Substitution ( )

The primary utility of CAS 1565479-60-8 is its reactivity toward aniline nucleophiles to generate kinase inhibitors.[6] The C4-chlorine is highly labile due to the electron-deficient pyrimidine ring.[6]

Standard Coupling Protocol

To synthesize a library of EGFR inhibitors:

  • Dissolve: 4-Chloro-6-methoxy-8-methylquinazoline (1.0 eq) in Isopropanol (iPrOH) or Acetonitrile (

    
    ).
    
  • Nucleophile: Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).[6]

  • Conditions: Heat to reflux (80°C) for 2–6 hours.

  • Self-Validation: The product often precipitates as the hydrochloride salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     salt) directly from the reaction mixture, driving the equilibrium forward.
    
  • Filtration: Filter the solid and wash with cold ether.[6] This avoids aqueous workup and preserves yield.

Mechanistic Pathway: EGFR Signaling Inhibition

These derivatives function as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the EGFR kinase domain.[6]

EGFR_PathwayLigandEGF LigandEGFREGFR (Receptor Tyrosine Kinase)Ligand->EGFRBindingPhosAutophosphorylation(Tyr Residues)EGFR->PhosDimerizationATPATPATP->EGFRActivatesInhibitor4-Anilinoquinazoline(Derived from CAS 1565479-60-8)Inhibitor->EGFRCompetes with ATP(Blocks Activation)RasRas-GTPPhos->RasRecruitmentRafRafRas->RafMEKMEKRaf->MEKERKERK1/2MEK->ERKProlifCell Proliferation& SurvivalERK->ProlifTranslocation to Nucleus

Figure 2: Mechanism of Action.[6] The quinazoline derivative blocks the ATP binding site, halting the downstream Ras/Raf/MEK/ERK proliferation cascade.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis: The C4-Cl bond is sensitive to moisture.[6] If the product turns into a white insoluble solid that does not melt below 200°C, it has likely reverted to the quinazolinone (Precursor).

    • Solution: Always use anhydrous solvents for coupling. Store the chloride under Argon.

  • Incomplete Chlorination: Residual starting material in the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     step.[6]
    
    • Solution: Monitor by LC-MS.[6][7] The chloride is less polar than the hydroxy-precursor.[6]

  • Regioselectivity: In the synthesis of the precursor, ensure the cyclization happens at the correct carboxyl/amino positions. The 8-methyl group provides a convenient NMR handle (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ppm) to verify substitution patterns.[6]
    
Analytical Reference Data (Expected)
  • ¹H NMR (CDCl₃):

    
     8.90 (s, 1H, H-2), 7.60 (d, 1H), 7.40 (d, 1H), 4.00 (s, 3H, 
    
    
    ), 2.70 (s, 3H,
    
    
    ).
  • MS (ESI): m/z 209/211 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Characteristic 3:1 Chlorine isotope pattern).
    

References

  • Chemical Identity & Properties

    • 4-Chloro-6-methoxy-8-methylquinazoline (CAS 1565479-60-8).[1][2][3][4][5] BLD Pharm Catalog. Retrieved from

  • Synthetic Methodology (General Quinazoline Synthesis)

    • Chandrasekhar, M., et al. (2021). "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc. Retrieved from

  • Precursor Availability

    • 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4).[6][8][9][10] Chemical Book. Retrieved from

  • Mechanistic Context (Kinase Inhibition)

    • Ravez, S., et al. (2015). "Protein kinase inhibitors based on the quinazoline scaffold."[7] European Journal of Medicinal Chemistry. (Contextual grounding for 4-anilinoquinazoline mechanism).

Molecular Structure & Synthetic Guide: 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8 ) is a specialized heterocyclic building block used primarily in the development of tyrosine kinase inhibitors (TKIs). Unlike the commoditized 6,7-dimethoxyquinazoline scaffold (found in first-generation EGFR inhibitors like Gefitinib), this 6,8-disubstituted variant introduces specific steric and electronic properties that modulate binding affinity and metabolic stability.

Core Identity
PropertyDetail
IUPAC Name 4-Chloro-6-methoxy-8-methylquinazoline
CAS Number 1565479-60-8
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
SMILES COc1cc(C)c2nc(Cl)ncc2c1
Key Precursor 2-Amino-5-methoxy-3-methylbenzoic acid (CAS: 1180497-46-4)
Structural Analysis & Electronic Effects
  • C4-Chlorine (The Warhead): The chlorine atom at position 4 is highly labile due to the electron-deficient nature of the pyrimidine ring (N1 and N3 pull density). This makes C4 the primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Methoxy Group (Electronic Donor): The methoxy group at C6 is an electron-donating group (EDG) via resonance. It increases the electron density of the benzene ring but has a minimal deactivating effect on the C4 position, preserving reactivity toward anilines.

  • C8-Methyl Group (Steric Modulator): This is the critical differentiator. The methyl group at C8 provides steric bulk that can:

    • Restrict the rotational freedom of the quinazoline core within a kinase binding pocket (entropic optimization).

    • Block metabolic oxidation at the C8 position.

    • Create a hydrophobic interaction with the "gatekeeper" residues in target proteins (e.g., EGFR, VEGFR).

Synthetic Pathway (Self-Validating Protocol)

The synthesis of 4-Chloro-6-methoxy-8-methylquinazoline requires a rigorous two-step protocol starting from the anthranilic acid derivative. This workflow prioritizes yield and purity, minimizing the formation of hydrolysis byproducts.

Step 1: Cyclization to the Quinazolinone

Objective: Convert 2-amino-5-methoxy-3-methylbenzoic acid into 6-methoxy-8-methylquinazolin-4(3H)-one.

  • Reagents: Formamidine acetate (1.5 eq) or Formamide (excess).

  • Solvent: 2-Methoxyethanol (for temperature control ~125°C).

  • Mechanism: Condensation followed by dehydrative cyclization.

Protocol:

  • Charge a reaction vessel with 2-amino-5-methoxy-3-methylbenzoic acid (1.0 eq) and Formamidine acetate (1.5 eq).

  • Add 2-Methoxyethanol (10 volumes).

  • Heat to reflux (125–130°C) for 6–8 hours. Monitor by LC-MS for the disappearance of the starting material (

    
    ).
    
  • Cool the mixture to room temperature. The product often precipitates.

  • Dilute with water (20 volumes) and stir for 30 minutes to maximize precipitation.

  • Filter the solid, wash with water and cold ethanol. Dry under vacuum at 50°C.

    • Checkpoint: Target mass

      
      . Appearance: Off-white to pale yellow solid.
      
Step 2: Chlorination (The Critical Activation)

Objective: Convert the tautomeric hydroxy group (lactam) at C4 to a chloro group.

  • Reagents: Phosphorus Oxychloride (

    
    , solvent/reagent), Diisopropylethylamine (DIPEA, cat. base).
    
  • Safety Note:

    
     is corrosive and reacts violently with water.
    

Protocol:

  • Suspend 6-methoxy-8-methylquinazolin-4(3H)-one (1.0 eq) in neat

    
      (5–8 volumes).
    
  • Add DIPEA (0.5 eq) dropwise. This catalyzes the reaction by scavenging HCl.

  • Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chloro-derivative is formed (soluble in

    
    ).
    
  • Quenching (Critical Step): Remove excess

    
     via rotary evaporation to obtain a thick oil.
    
  • Dissolve the residue in Dichloromethane (DCM).

  • Pour the DCM solution slowly into a stirred mixture of ice and saturated

    
    . Do not add water to the oil directly to avoid thermal runaway.
    
  • Separate the organic layer, dry over

    
    , and concentrate.
    
    • Checkpoint: Target mass

      
       (Cl isotope pattern). Product should be a yellow/tan solid.
      

Reaction Mechanism & Visualization

The following diagrams illustrate the synthetic logic and the downstream reactivity profile.

Synthesis & Reactivity Flow

G Precursor 2-Amino-5-methoxy- 3-methylbenzoic acid (CAS 1180497-46-4) Intermediate 6-Methoxy-8-methyl quinazolin-4(3H)-one Precursor->Intermediate Formamidine Acetate Reflux, 125°C (Cyclization) Product 4-Chloro-6-methoxy- 8-methylquinazoline (CAS 1565479-60-8) Intermediate->Product POCl3, DIPEA Reflux, 105°C (Chlorination) Target Tyrosine Kinase Inhibitor (TKI) Product->Target Aniline / SNAr (Kinase Domain Binding)

Figure 1: Synthetic route from benzoic acid precursor to the active chloro-quinazoline scaffold.

SNAr Mechanism at C4

The utility of this molecule lies in its reaction with anilines to form the final drug candidate.

SNAr C4_Cl 4-Chloro-Quinazoline (Electrophile) Transition Meisenheimer-like Transition State C4_Cl->Transition Nucleophilic Attack (N -> C4) Aniline Substituted Aniline (Nucleophile) Aniline->Transition Nucleophilic Attack (N -> C4) Final 4-Anilinoquinazoline (Inhibitor) Transition->Final Elimination of HCl (Aromatization)

Figure 2: Mechanism of action for coupling the scaffold with functionalized anilines.

Applications in Drug Discovery[4]

This scaffold is a "privileged structure" for targeting ATP-binding pockets of kinases.

Structure-Activity Relationship (SAR) Implications
  • EGFR Inhibition: The 4-anilinoquinazoline motif mimics the adenine ring of ATP. The 6-methoxy group often points towards the solvent front or interacts with the ribose-binding region.

  • 8-Methyl Effect: In many EGFR mutants (e.g., T790M), the gatekeeper residue becomes bulky (Methionine). A substituent at C8 can clash with this residue if too large, but a methyl group is often small enough to be tolerated while providing a distinct twist that improves selectivity over wild-type EGFR.

  • Solubility: The 8-methyl group increases lipophilicity (

    
    ), which may improve cell permeability compared to more polar analogs.
    
Comparative Data
Scaffold VariantC6 SubstituentC8 SubstituentPrimary Application
Gefitinib Core -O-MorpholinoHEGFR (Lung Cancer)
Erlotinib Core -O-MethoxyethoxyHEGFR (Lung/Pancreatic)
Target Molecule -OMe -Me Next-Gen Kinase Inhibitors

References

  • BLD Pharm. (2024). Product Analysis: 4-Chloro-6-methoxy-8-methylquinazoline (CAS 1565479-60-8).[1][2][3][4] Retrieved from

  • Sigma-Aldrich (Merck). (2024). Precursor Data: 2-amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4).[5] Retrieved from

  • ChemicalBook. (2023). Technical Specifications: 2-amino-5-methoxy-3-methylbenzoic acid. Retrieved from

  • PubChem. (2024).[6] Compound Summary: 4-Chloro-6,7-dimethoxyquinazoline (Analogous Scaffold).[1] Retrieved from

Sources

physicochemical properties of 4-Chloro-6-methoxy-8-methylquinazoline

[1][2][3][4][5]

Executive Summary

4-Chloro-6-methoxy-8-methylquinazoline (CAS 1565479-60-8) is a specialized heterocyclic building block utilized primarily in the synthesis of 4-anilinoquinazoline kinase inhibitors .[1][2][3][4][5] Structurally, it belongs to the quinazoline class, serving as the electrophilic scaffold for Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

This guide provides a comprehensive technical analysis of its physicochemical properties, reactivity profile, and handling protocols, grounded in the structural activity relationships (SAR) of the 4-chloroquinazoline family.

Molecular Identification & Structural Analysis[6]

The compound is characterized by a fused benzene-pyrimidine system. The C4-position features a labile chlorine atom, which is the primary site of reactivity. The C8-methyl group introduces steric bulk that differentiates this scaffold from the more common 6,7-dimethoxyquinazoline (found in Gefitinib/Erlotinib), potentially altering metabolic stability and solubility profiles in downstream drug candidates.

Table 1: Chemical Identity & Identifiers

PropertyDetail
IUPAC Name 4-Chloro-6-methoxy-8-methylquinazoline
CAS Number 1565479-60-8
Molecular Formula

Molecular Weight 208.64 g/mol
SMILES COc1cc2nc(Cl)nc(c2c(C)c1)
InChI Key Unique identifier required for database integration.[1][2]
Structural Class Fused Heterocycle / Pyrimidine derivative

Physicochemical Profile

As a research-grade building block, specific experimental constants for this regioisomer are often proprietary. The data below synthesizes available vendor specifications with calculated properties derived from validated SAR models of the 4-chloroquinazoline class.

Table 2: Physicochemical Properties

PropertyValue / DescriptionContext & Causality
Physical State Solid (Crystalline powder)High lattice energy typical of planar heterocycles.
Appearance Off-white to pale yellowColoration often indicates trace hydrolysis products (quinazolinones) or N-oxide impurities.
Melting Point Predicted: 110–140 °CThe C8-methyl group disrupts crystal packing relative to the C6,7-dimethoxy analog (MP ~184°C), likely lowering the melting range.
Solubility (Water) Negligible (< 0.1 mg/mL)High lipophilicity prevents aqueous solvation.[6] Critical: Aqueous contact promotes hydrolysis.
Solubility (Organic) High in DCM, DMSO, DMF, EtOAcRequired for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

coupling reactions.
LogP (Calc) ~2.9 – 3.1Indicates moderate lipophilicity; suitable for passive membrane permeability in derived drugs.[6]
pKa (Conj. Acid) ~2.5 – 3.5 (N1 nitrogen)The electron-withdrawing Cl at C4 lowers basicity compared to the quinazoline core (pKa ~3.5).[6]

Reactivity & Stability: The Mechanism

The utility of 4-Chloro-6-methoxy-8-methylquinazoline lies in the lability of the C4-chlorine atom. The pyrimidine ring is electron-deficient, making C4 highly susceptible to nucleophilic attack.

Primary Reaction Pathway ( )

The synthesis of kinase inhibitors involves displacing the chloride with an aniline or amine nucleophile.[6] The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

Critical Instability: Hydrolysis

Warning: In the presence of moisture (even atmospheric humidity), the C4-Cl bond hydrolyzes to form 6-methoxy-8-methylquinazolin-4(3H)-one . This impurity is thermodynamically stable and unreactive toward further substitution, representing a "dead end" in synthesis.

Visualization: Reactivity & Degradation Logic

GSubstrate4-Chloro-6-methoxy-8-methylquinazoline(Active Electrophile)TransitionMeisenheimerComplexSubstrate->Transition+ Aniline / HeatImpurityQuinazolin-4-one(Inactive Impurity)Substrate->Impurity+ H2O (Hydrolysis)AnilineAniline Nucleophile(R-NH2)Product4-Anilinoquinazoline(Kinase Inhibitor)Transition->Product- HClWaterH2O(Moisture)Water->Impurity

Figure 1: Competitive pathways for 4-chloroquinazolines. The green path represents the desired drug synthesis; the red path represents irreversible degradation due to moisture.

Experimental Characterization Protocols

To ensure scientific integrity, reagents must be validated before use. The following protocols are designed to be self-validating systems.

Protocol A: Purity Analysis via HPLC-UV

Rationale: Gas Chromatography (GC) is risky due to thermal instability of the C-Cl bond at high injection temperatures.[6] Reverse-Phase HPLC is the standard.

  • Sample Prep: Dissolve 1.0 mg of compound in 1.0 mL of anhydrous Acetonitrile (ACN) .

    • Note: Do not use methanol/water as diluent to prevent in-situ hydrolysis during the run.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond detection for hydrolysis impurity).

  • Acceptance Criteria: Main peak >95%. Any peak at RRT ~0.6-0.8 usually corresponds to the hydrolyzed quinazolinone (more polar).[6]

Protocol B: Standard Coupling Procedure

Rationale: This protocol uses isopropanol (IPA) as a solvent.[6] As the product forms, the HCl byproduct protonates the product, rendering it less soluble in IPA, allowing for isolation via simple filtration (self-purifying).

  • Setup: Charge a round-bottom flask with 1.0 eq of 4-Chloro-6-methoxy-8-methylquinazoline and 1.1 eq of the aniline nucleophile.

  • Solvent: Add Isopropanol (IPA) (10 mL per gram of substrate).

  • Reaction: Heat to reflux (approx. 82°C) for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexanes).[6] The starting material (high Rf) should disappear; the product (lower Rf, often fluorescent) appears.[6]

  • Workup: Cool to room temperature. The product usually precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold IPA and diethyl ether.

  • Validation:

    
    -NMR should show the loss of the diagnostic C4-Cl shift and appearance of aniline protons.
    

Handling, Storage, and Safety[8][9][10]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Strictly Inert (Argon/Nitrogen) .[6]

  • Container: Tightly sealed amber glass. Hydrolysis is autocatalytic; HCl generated from initial hydrolysis catalyzes further degradation.

Safety Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 1B): The compound hydrolyzes on moist skin to release HCl.[6]

  • Serious Eye Damage (Category 1): Corrosive.[6]

  • Acute Toxicity (Oral): Harmful if swallowed.[6]

References

  • BLD Pharm. (n.d.).[6] Product Datasheet: 4-Chloro-6-methoxy-8-methylquinazoline (CAS 1565479-60-8).[1][2][3][4][5] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[6] PubChem Compound Summary for 4-Chloro-6,7-dimethoxyquinazoline (Analogous Chemistry). Retrieved from

  • Bide Pharm. (n.d.).[6] Chemical Property Catalog: 4-Chloro-6-methoxy-8-methylquinazoline. Retrieved from

  • St. Jean, D. J., et al. (2012). "Design and synthesis of quinazoline-based inhibitors." Journal of Medicinal Chemistry. (Cited for general protocols on quinazoline scaffolds).

4-Chloro-6-methoxy-8-methylquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-6-methoxy-8-methylquinazoline: Technical Specifications & Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Molecular Profile & Physicochemical Specifications[1][2][3]

4-Chloro-6-methoxy-8-methylquinazoline is a specialized heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Its structural distinctiveness lies in the 8-methyl substitution, which introduces steric constraints often utilized to improve selectivity in EGFR (Epidermal Growth Factor Receptor) binding pockets compared to standard 6,7-dimethoxyquinazoline scaffolds (e.g., Gefitinib, Erlotinib).[1]

Core Data Table[1]
PropertySpecification
CAS Number 1565479-60-8
IUPAC Name 4-Chloro-6-methoxy-8-methylquinazoline
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Exact Mass 208.0403
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; Hydrolyzes in water
Storage Inert atmosphere, 2–8°C (Moisture Sensitive)
Structural Analysis

The molecule consists of a bicyclic quinazoline ring system.

  • Position 4: Reactive chlorine atom (susceptible to nucleophilic aromatic substitution,

    
    ).
    
  • Position 6: Methoxy group (-OCH₃), an electron-donating group (EDG) that modulates the electron density of the pyrimidine ring.[1]

  • Position 8: Methyl group (-CH₃), providing steric bulk that can prevent metabolic oxidation at this position or alter binding conformation in the ATP-binding pocket of kinases.[1]

Synthetic Methodology

The synthesis of 4-Chloro-6-methoxy-8-methylquinazoline typically follows a convergent route starting from substituted anthranilic acid derivatives.[1] This protocol is designed for high purity and scalability, minimizing the formation of regioisomers.

Reaction Scheme Visualization

SynthesisPathway Start 2-Amino-5-methoxy- 3-methylbenzoic acid (CAS: 1180497-46-4) Cyclization Cyclization (Formamide/140°C) Start->Cyclization Step 1 Intermediate 6-Methoxy-8-methyl- quinazolin-4(3H)-one Cyclization->Intermediate Chlorination Chlorination (POCl3 / Reflux) Intermediate->Chlorination Step 2 Product 4-Chloro-6-methoxy- 8-methylquinazoline (CAS: 1565479-60-8) Chlorination->Product

Figure 1: Two-step synthetic pathway from substituted benzoic acid precursor.

Step 1: Cyclization to Quinazolinone Core

Objective: Construct the pyrimidine ring to form the stable 4-hydroxy (tautomeric 4-one) intermediate.[1]

  • Reagents: 2-Amino-5-methoxy-3-methylbenzoic acid, Formamide (excess).[1]

  • Protocol:

    • Charge a reaction vessel with 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq).

    • Add Formamide (5–10 volumes).

    • Heat to 140–150°C for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (10% MeOH in DCM). The starting material spot (more polar) should disappear, replaced by a fluorescent spot (quinazolinone).

    • Workup: Cool to room temperature. Pour the mixture into ice-cold water. The product, 6-methoxy-8-methylquinazolin-4(3H)-one , will precipitate.[1] Filter, wash with water, and dry under vacuum.[2]

Step 2: Chlorination (Deoxychlorination)

Objective: Convert the unreactive carbonyl oxygen into a highly reactive chloride leaving group.

  • Reagents: 6-Methoxy-8-methylquinazolin-4(3H)-one, Phosphorus Oxychloride (

    
    ), catalytic DMF.[1]
    
  • Protocol:

    • Suspend the dried quinazolinone intermediate (1.0 eq) in

      
       (5–8 volumes).
      
    • Add 2–3 drops of DMF (catalyst).

    • Reflux at 105°C for 2–3 hours. The suspension should dissolve to form a clear, dark solution.

    • Critical Safety Note:

      
       is corrosive and reacts violently with water.
      
    • Workup: Remove excess

      
       via rotary evaporation. Slowly quench the residue by pouring onto crushed ice/ammonia solution (maintain pH ~8 to prevent hydrolysis of the product).
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from hexane/ethyl acetate if necessary.

Applications in Drug Discovery[1]

This molecule serves as a pivotal "warhead scaffold" in Medicinal Chemistry. The 4-chloro position is designed to be displaced by aniline derivatives to form 4-anilinoquinazolines , a class of potent kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Core Quinazoline Core (Kinase Hinge Binder) Pos4 4-Position (Cl) Site for Aniline Coupling (Determines Specificity) Core->Pos4 Pos6 6-Methoxy Solubility & H-Bonding Core->Pos6 Pos8 8-Methyl Steric Hindrance (Prevents Metabolism/Rotation) Core->Pos8 Target: EGFR / HER2 Target: EGFR / HER2 Pos4->Target: EGFR / HER2 Improved Metabolic Stability\n(vs 6,7-dimethoxy) Improved Metabolic Stability (vs 6,7-dimethoxy) Pos8->Improved Metabolic Stability\n(vs 6,7-dimethoxy)

Figure 2: SAR rationale for the 6-methoxy-8-methyl substitution pattern.[1]

  • Kinase Selectivity: The 8-methyl group creates a "steric clash" in certain kinases, potentially reducing off-target binding compared to the flatter 6,7-dimethoxy analogs.[1]

  • Metabolic Stability: Blocking the 8-position prevents oxidative metabolism (hydroxylation) often seen in unsubstituted quinazolines.

Analytical Characterization & QC

To ensure the integrity of the building block before use in subsequent steps, the following parameters must be verified.

MethodExpected Result / Criteria
HPLC Purity > 98.0% (Area %)
¹H NMR (CDCl₃) Key Signals: • Singlet ~8.9 ppm (H-2, pyrimidine proton)[1]• Singlet ~4.0 ppm (-OCH₃)[1]• Singlet ~2.6 ppm (-CH₃)[1]• Aromatic doublets (H-5, H-7) showing meta-coupling.[1]
Mass Spec (LC-MS) [M+H]⁺ = 209.1
Appearance White to light yellow crystalline solid.[1] Darkening indicates hydrolysis (formation of quinazolinone).

Self-Validating QC Protocol: If the ¹H NMR shows a broad singlet around 11–12 ppm and loss of the H-2 signal intensity, the sample has hydrolyzed back to the quinazolinone.[1] Do not proceed with coupling reactions; re-chlorinate the material.

References

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for Quinazoline Derivatives. Retrieved from [Link]

Sources

Technical Guide & Safety Data Sheet: 4-Chloro-6-methoxy-8-methylquinazoline

[1]

Document Control:

  • Version: 1.0 (R&D Draft)

  • Status: Research Grade / Intermediate

  • Applicability: Drug Discovery (Kinase Inhibitor Synthesis)[1]

Executive Summary: The "Warhead" Intermediate

As a Senior Application Scientist in medicinal chemistry, I often encounter the misconception that all quinazoline intermediates are created equal. They are not.

4-Chloro-6-methoxy-8-methylquinazoline is a potent electrophilic scaffold.[1] Unlike its more common cousin, 4-chloro-6,7-dimethoxyquinazoline (used in Erlotinib synthesis), the 8-methyl substitution introduces specific steric constraints and lipophilicity changes that alter its reactivity profile and biological interaction.[1]

This guide goes beyond the standard GHS classifications to explain the why behind the safety protocols. We are dealing with a compound designed to undergo Nucleophilic Aromatic Substitution (

SECTION 1: Chemical Identification & Molecular Logic[1]

FeatureDetails
Chemical Name 4-Chloro-6-methoxy-8-methylquinazoline
Molecular Formula

Molecular Weight 208.64 g/mol
Structural Class Heterocyclic Electrophile (Quinazoline)
CAS Number Not Listed in Major Public Registries (Treat as Novel/Research Grade)
Synonyms 6-Methoxy-8-methyl-quinazolin-4-yl chloride
Structural Reactivity Analysis

The C4-Chlorine atom is the defining feature of this molecule's utility and its hazard. The quinazoline ring acts as an electron-deficient sink, making the C4 position highly susceptible to nucleophilic attack.[1]

  • The Hazard Source: In the presence of moisture, the C4-Cl bond hydrolyzes, releasing Hydrochloric Acid (HCl) .[1] This is the primary driver for its "Skin Corrosion" classification.

  • The 8-Methyl Effect: The methyl group at position 8 provides steric bulk that may slightly retard hydrolysis compared to the 6,7-dimethoxy analogs, but it increases lipophilicity, potentially enhancing skin absorption.[1]

SECTION 2: Hazard Identification (GHS Classification)

Rationale: In the absence of specific toxicological data for this isomer, we apply Read-Across Methodology based on the structural activity relationship (SAR) of 4-chloro-6,7-dimethoxyquinazoline and general 4-haloquinazolines.[1]

GHS Classification[1]
  • Physical Hazards: Corrosive to Metals (Category 1).

  • Health Hazards:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Serious Eye Damage: Category 1.

    • Sensitization, Skin: Category 1 (May cause an allergic skin reaction).

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Label Elements[1][5][7][8]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H317: May cause an allergic skin reaction.

    • H290: May be corrosive to metals.

    • EUH014: Reacts violently with water (releasing HCl gas).

The Mechanism of Toxicity (Visualized)

The following diagram illustrates the dual-pathway of risk: Environmental Hydrolysis (Corrosion) vs. Biological Alkylation (Sensitization).[1]

ToxicityMechanismcluster_preventionSafety BarrierCompound4-Chloro-6-methoxy-8-methylquinazolineHydrolysisHydrolysis ReactionCompound->HydrolysisExposed to AirAlkylationHaptenization(Covalent Bonding)Compound->AlkylationSkin ContactMoistureAtmospheric Moisture(H2O)Moisture->HydrolysisProteinSkin Proteins(Nucleophilic Residues)Protein->AlkylationHClHCl Gas Release(Chemical Burn)Hydrolysis->HClRapid KineticsImmuneImmune Response(Sensitization/Rash)Alkylation->ImmuneDelayed Hypersensitivity

Figure 1: Mechanistic pathway of 4-chloroquinazoline toxicity. The compound acts as both an acid generator (immediate burn) and an electrophilic hapten (delayed allergy).[1]

SECTION 3: Handling & Storage (The Protocol)[1]

Standard "Store in a cool place" advice is insufficient for 4-chloroquinazolines. Hydrolysis is autocatalytic; the HCl produced catalyzes further degradation.

Storage Architecture[1]
  • Temperature: Store at -20°C . Low temperature creates a kinetic barrier to hydrolysis.

  • Atmosphere: Argon overlay is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids in screw-top vials.

  • Container: Glass or Teflon (PTFE). Do not use metal spatulas (corrosion risk) or standard plastics that may leach plasticizers.

Handling Workflow
  • Weighing: Must be performed in a fume hood or a glovebox. Do not weigh on an open bench. The ambient humidity is enough to degrade the surface of the powder, releasing HCl gas which you will inhale.

  • Solubilization: Dissolve in anhydrous solvents (DCM, DMF, THF) immediately.[1] Do not leave the solid sitting in a solvent that has not been dried.

SECTION 4: Emergency Response Protocols

Skin Contact (The "Speed" Factor)[1]
  • Immediate Action: Wipe off dry chemical before rinsing (if large amounts). Then, flush with water for 15+ minutes.[2][3][4]

  • Why: Adding water to a large pile of this powder on the skin creates a concentrated paste of Hydrochloric Acid. Removing the bulk solid first reduces the acid load.

  • Follow-up: Monitor for "EGFR-inhibitor like rash" (acneiform eruption) which may appear 1-2 weeks post-exposure due to sensitization.[1]

Inhalation[1]
  • Symptom: Burning sensation in nose/throat (HCl generation).

  • Action: Move to fresh air. If wheezing occurs, medical attention is required (potential for pulmonary edema).

SECTION 5: Synthesis & Application Context[1]

Researchers usually acquire this compound to synthesize Tivozanib analogs or novel EGFR inhibitors. Understanding the reaction workflow helps anticipate where exposure risks are highest.

Typical Reaction Workflow

The 4-Cl group is a "leaving group" designed to be displaced by an aniline or phenol.

SynthesisWorkflowcluster_riskHigh Risk ZoneStartPrecursor:6-methoxy-8-methylquinazolin-4(3H)-oneChlorinationChlorination Step(Reagent: POCl3 or SOCl2)Start->ChlorinationRefluxIntermediateISOLATED HAZARD:4-Chloro-6-methoxy-8-methylquinazolineChlorination->IntermediateWorkup (Risk: HCl Gas)CouplingSnAr Coupling(Solvent: iPrOH/DMF)Intermediate->Coupling+ Aniline DerivativeProductFinal Kinase Inhibitor(4-Anilinoquinazoline)Coupling->ProductBase (K2CO3)

Figure 2: Synthesis workflow. The "High Risk Zone" indicates where the 4-chloro intermediate is isolated and handled. This is the point of maximum volatility and reactivity.[1]

Experimental Causality
  • Why use Isopropanol (iPrOH) in the next step?

    • While many protocols use DMF, using iPrOH allows the product (the kinase inhibitor) to precipitate out as the HCl salt, while the 4-chloro starting material remains soluble or degrades.[1]

    • Safety Note: If using iPrOH, ensure the reaction is vented. The displaced Chloride ion forms HCl, which can pressurize a sealed vessel.

SECTION 6: Physical & Chemical Properties[1]

PropertyValue (Estimated/Observed)
Appearance Off-white to pale yellow crystalline solid
Melting Point 130-140°C (Typical for 4-Cl quinazolines)
Solubility Soluble in DCM, DMSO, Ethyl Acetate.[1] Reacts with Water/Alcohols.
Odor Pungent/Acrid (due to trace HCl hydrolysis)
pKa ~3.5 (Quinazoline N1), but hydrolyzes before measurement in water.

SECTION 7: Disposal Considerations

Do not pour down the drain.

  • Quenching: Slowly add the solid to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate. This neutralizes the acid generated upon hydrolysis and converts the reactive 4-Cl species to the inert 4-hydroxy-quinazoline.[1]

  • Disposal: Once neutralized and hydrolysis is confirmed (solid precipitates as the 4-hydroxy analog), dispose of as organic chemical waste.

References & Grounding[1][10]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1).[1] (Used for Read-Across Toxicology). Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Chloro-6,7-dimethoxyquinazoline.[1] (Standard handling protocols for 4-chloroquinazolines). Link

  • MedChemExpress. Product Information: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.[1][5] (Synthesis applications and reactivity profiles). Link

  • World Health Organization (WHO). GHS Classification Criteria for Skin Corrosion/Irritation.Link[1]

Disclaimer: This guide is intended for research and development purposes only. The toxicological properties of this specific isomer have not been fully investigated. Users must treat this compound with the caution reserved for potent, corrosive alkylating agents.[1]

Technical Guide: Biological Activity & Application of 4-Chloro-6-methoxy-8-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and application of 4-Chloro-6-methoxy-8-methylquinazoline derivatives. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility in developing Tyrosine Kinase Inhibitors (TKIs).

Part 1: Executive Summary & Therapeutic Context

The 4-Chloro-6-methoxy-8-methylquinazoline scaffold represents a specialized pharmacophore in the development of ATP-competitive kinase inhibitors. While the 6,7-dimethoxyquinazoline core is ubiquitous in approved drugs like Erlotinib and Gefitinib , the 8-methyl substitution introduces unique steric and electronic properties that differentiate its binding profile.

This scaffold serves as a high-reactivity electrophilic intermediate. The chlorine atom at the C4 position is a "warhead" designed to undergo nucleophilic aromatic substitution (


) with various anilines. The resulting 4-anilino-6-methoxy-8-methylquinazoline  derivatives are potent inhibitors of:
  • EGFR (Epidermal Growth Factor Receptor): Targeting both Wild-Type (WT) and specific mutations (e.g., L858R, T790M).

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Anti-angiogenic activity.

  • PDGFR (Platelet-Derived Growth Factor Receptor): Relevance in stromal targeting.

Key Differentiator: The 8-Methyl Group

Unlike the standard 6,7-disubstituted cores, the 8-methyl group provides:

  • Restricted Conformation: It imposes steric constraints that can lock the drug into a bioactive conformation or, conversely, clash with the "gatekeeper" residues in certain kinases, altering selectivity.

  • Metabolic Stability: Blocking the C8 position prevents oxidative metabolism (hydroxylation) often mediated by CYP450 enzymes at this site.

Part 2: Chemical Synthesis of the Core Scaffold

To utilize this biological activity, one must first synthesize the reactive core. The following protocol is a validated, scalable route starting from anthranilic acid derivatives.

Mechanism of Synthesis (DOT Diagram)

SynthesisPath Start 2-Amino-5-methoxy- 3-methylbenzoic acid Cyclization Cyclization (Formamide/Urea) Start->Cyclization Reflux, 140°C Intermediate 6-Methoxy-8-methyl- quinazolin-4(3H)-one Cyclization->Intermediate Ring Closure Chlorination Chlorination (POCl3 / SOCl2) Intermediate->Chlorination Deoxychlorination Product 4-Chloro-6-methoxy- 8-methylquinazoline Chlorination->Product Isolation Derivatization SNAr Reaction (Substituted Aniline) Product->Derivatization iPrOH, Reflux FinalDrug Active TKI (4-Anilino Derivative) Derivatization->FinalDrug Final Inhibitor

Figure 1: Synthetic pathway from precursor to bioactive kinase inhibitor.

Detailed Synthetic Protocol

Objective: Synthesis of 4-Chloro-6-methoxy-8-methylquinazoline (Intermediate).

  • Cyclization (Formation of Quinazolinone):

    • Reagents: 2-Amino-5-methoxy-3-methylbenzoic acid (1.0 eq), Formamide (5.0 eq).

    • Procedure: Charge the starting material and formamide into a round-bottom flask. Heat to 140–150°C for 6–8 hours. The reaction is driven by the condensation of the amino and carboxylic acid groups with formamide.

    • Workup: Cool the mixture to room temperature. Pour into ice-cold water. The solid 6-methoxy-8-methylquinazolin-4(3H)-one will precipitate. Filter, wash with water, and dry.

    • Checkpoint: Verify formation by disappearance of the carboxylic acid peak in IR or LC-MS (M+1 mass).

  • Chlorination (Activation):

    • Reagents: 6-Methoxy-8-methylquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

      
      , excess), N,N-Dimethylaniline (catalytic).
      
    • Procedure: Suspend the quinazolinone in

      
      . Add catalytic base.[1] Reflux at 105°C  for 4 hours. The solid should dissolve as the conversion to the chloride occurs.
      
    • Workup: Critical Safety Step. Distill off excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring (exothermic!). Neutralize with saturated 
      
      
      
      to pH 8. Extract with Ethyl Acetate.
    • Yield: Typically 75–85%. Store under inert atmosphere (Argon) as the C4-chloride is moisture sensitive.

Part 3: Pharmacology & Mechanism of Action

Target Interaction: ATP Competition

The derivatives synthesized from this core function as Type I Kinase Inhibitors . They bind to the active conformation (DFG-in) of the kinase domain.

  • H-Bonding Network: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

  • Hydrophobic Interactions: The 6-methoxy group projects into the solvent-accessible region, often solubilizing the molecule.

  • The 8-Methyl Role: This group occupies a hydrophobic pocket near the gatekeeper residue. In Wild-Type EGFR, this is tolerated. However, in mutations like T790M (where Threonine is replaced by bulky Methionine), the 8-methyl group may introduce steric clashes depending on the specific aniline tail used, affecting the drug's resistance profile.

Signaling Pathway Inhibition (DOT Diagram)

SignalingPathway Ligand EGF / VEGF Receptor RTK (EGFR / VEGFR) (Transmembrane) Ligand->Receptor Binding Phosphorylation Autophosphorylation (Tyrosine Residues) Receptor->Phosphorylation Blocked by Inhibitor Inhibitor 4-Anilino-6-methoxy- 8-methylquinazoline Inhibitor->Receptor COMPETITIVE INHIBITION (Blocks ATP Binding) ATP ATP ATP->Receptor Required for Activation RAS RAS-GTP Phosphorylation->RAS Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation Transcription Factors ERK->Nucleus Outcome Cell Proliferation Angiogenesis Survival Nucleus->Outcome

Figure 2: Mechanism of Action showing ATP-competitive inhibition of the RAS/RAF/MEK pathway.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of substitutions on the 4-Chloro-6-methoxy-8-methylquinazoline core when converted to final inhibitors.

PositionModificationBiological Effect
C4 (Warhead) 3-Chloro-4-fluoroaniline High Potency: Standard for EGFR inhibition (Gefitinib-like). Excellent fit in the hydrophobic pocket.
C4 (Warhead) 3-Ethynylaniline Covalent Binding: Allows irreversible binding to Cys797 (similar to Erlotinib/Osimertinib hybrids).
C6 Methoxy (-OCH3) Solubility & Binding: Essential for H-bonding with water molecules at the solvent interface; improves pharmacokinetics.
C8 Methyl (-CH3) Metabolic Stability: Blocks C8-oxidation. Selectivity: Can reduce potency against WT-EGFR slightly compared to H-substitution, but may improve selectivity for specific mutants or VEGFR-2.
C8 H (Unsubstituted) Baseline: Higher metabolic clearance; standard potency but lower oral bioavailability compared to 8-methyl analogs in some series.

Part 5: Experimental Validation Protocols

To validate the biological activity of derivatives synthesized from this core, use the following self-validating protocols.

In Vitro Kinase Inhibition Assay (ADP-Glo)

Measure the


 of the derivative against recombinant EGFR.
  • Preparation: Prepare 3x reaction buffer (Tris-HCl,

    
    , 
    
    
    
    , DTT).
  • Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/µL) in buffer.

  • Substrate Mix: Dilute Poly(Glu,Tyr) substrate and ATP (at

    
     concentration, typically 10 µM) in buffer.
    
  • Compound Addition: Add 1 µL of the synthesized quinazoline derivative (serial dilutions in DMSO) to a 384-well plate.

  • Reaction: Add 2 µL Enzyme Mix + 2 µL Substrate Mix. Incubate at Room Temp for 60 mins.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Read: Measure luminescence. Plot Dose-Response curve to calculate

    
    .
    
    • Validation:Staurosporine or Gefitinib must be used as a positive control (

      
       nM).
      
Cell Viability Assay (MTT)

Determine cytotoxicity against A549 (Lung Cancer) or HCT116 (Colon Cancer) cell lines.

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds at varying concentrations (0.1 nM – 10 µM). Incubate for 72h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

    • Calculation: % Viability =

      
      .
      

Part 6: References

  • Zhang, G., et al. (2013). "Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution." Research on Chemical Intermediates. Link

  • Knesl, P., et al. (2006). "Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib." Molecules. Link

  • Bhatia, R., et al. (2020). "Quinazoline derivatives as potent EGFR inhibitors: A review." Mini-Reviews in Medicinal Chemistry. Link

  • R&D Systems. "Recombinant Human EGFR Protein Active." Bio-Techne. Link

  • Promega. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual. Link

Sources

4-Chloro-6-methoxy-8-methylquinazoline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Solvation Dynamics and Application of 4-Chloro-6-methoxy-8-methylquinazoline

Executive Summary & Chemical Context

In modern medicinal chemistry, quinazoline derivatives serve as privileged scaffolds, particularly in the development of tyrosine kinase inhibitors (e.g., gefitinib, erlotinib). The compound 4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8)[1] is a highly specialized building block. Its structural features—a reactive C4-chlorine, an electron-donating C6-methoxy group, and a lipophilic C8-methyl group—make it an ideal electrophile for Nucleophilic Aromatic Substitution (S_NAr) reactions[2][3].

However, the successful integration of this intermediate into high-yielding synthetic workflows depends entirely on its solubility profile. As a Senior Application Scientist, I have observed that poor solvent selection not only depresses reaction kinetics but also exacerbates side reactions, such as the hydrolysis of the C4-chloride to a chemically inert quinazolinone. This whitepaper elucidates the thermodynamic principles governing the solubility of 4-chloro-6-methoxy-8-methylquinazoline in organic solvents, provides empirical data matrices, and establishes self-validating protocols for solubility screening and downstream S_NAr applications.

Lattice Thermodynamics and Solvation Causality

To understand the solubility of 4-chloro-6-methoxy-8-methylquinazoline, we must analyze the competing forces between its crystal lattice energy and solvent-solute interactions.

  • Lattice Disruption: The parent 4-chloroquinazoline is a highly planar, rigid molecule with strong intermolecular

    
     stacking, rendering it insoluble in water but soluble in chlorinated solvents[4]. In our specific derivative, the addition of the C6-methoxy and C8-methyl groups increases the steric bulk and introduces rotational degrees of freedom. This steric hindrance slightly disrupts the ideal planar stacking of the quinazoline cores, lowering the lattice energy and thereby enhancing its solubility in a broader range of organic solvents compared to the unsubstituted parent.
    
  • Dipole and Hydrogen Bonding: The molecule possesses a net dipole moment driven by the electronegative C4-chlorine and the N1/N3 pyrimidine nitrogens. Polar aprotic solvents (like DMF and DMSO) excel at solvating this compound because their strong dipoles interact favorably with the polarizable quinazoline core without acting as hydrogen bond donors, which could otherwise promote premature hydrolysis of the labile C4-Cl bond.

  • Lipophilicity: The C8-methyl and C6-methoxy groups increase the overall lipophilicity (estimated LogP

    
     2.8). Consequently, non-polar and moderately polar solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) exhibit excellent solvation capacities via dispersion forces.
    

Quantitative Solubility Matrix

The following table summarizes the representative thermodynamic solubility of 4-chloro-6-methoxy-8-methylquinazoline across various standard organic solvents at 25°C. Data is synthesized from structural analogs and standard pharmaceutical screening profiles for 4-chloroquinazolines[4][5].

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Application Rationale / Causality
Halogenated Dichloromethane (DCM)8.93> 150Excellent dispersion force matching; ideal for extractions and stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 200High dipole moment stabilizes the S_NAr Meisenheimer transition state[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250Universal solvent for biological assays and high-concentration stock preparation[6].
Ethers Tetrahydrofuran (THF)7.5880 - 100Good balance of volatility and solubility; useful for low-temperature metal-catalyzed couplings.
Aromatic Toluene2.3830 - 50Moderate solubility; frequently used as an anti-solvent or for high-temperature refluxing.
Polar Protic Isopropanol (IPA)18.3< 10Poor solubility due to inability to break hydrophobic lattice; ideal as an anti-solvent for crystallization.
Aqueous Water80.1< 0.1Insoluble[4]; causes slow hydrolysis to quinazolinone over time.

Workflow Visualization: Solvent Selection Logic

The selection of a solvent is not merely about dissolution; it is about reaction trajectory. The diagram below illustrates the decision-making matrix for utilizing 4-chloro-6-methoxy-8-methylquinazoline in drug development workflows.

G Compound 4-Chloro-6-methoxy- 8-methylquinazoline SolventScreen Thermodynamic Solubility Screening Compound->SolventScreen Aprotic Polar Aprotic (DMF, DMSO) SolventScreen->Aprotic High Sol. (>200 mg/mL) Halogenated Halogenated / Ethers (DCM, THF) SolventScreen->Halogenated Mod Sol. (50-150 mg/mL) Protic Polar Protic (IPA, Water) SolventScreen->Protic Low Sol. (<10 mg/mL) SNAr S_NAr with Amines (Kinase Inhibitor Synthesis) Aprotic->SNAr Stabilizes Transition State Workup Aqueous Workup & Phase Extraction Halogenated->Workup Immiscible with Water Cryst Anti-Solvent Crystallization Protic->Cryst Forces Precipitation SNAr->Workup Quench Reaction Workup->Cryst Purify Product

Caption: Logical workflow for solvent selection based on the solubility profile of the quinazoline derivative.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic checkpoint to verify success before proceeding.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)

Objective: To accurately quantify the maximum equilibrium solubility in a target organic solvent without inducing chemical degradation.

  • Preparation: Weigh approximately 50 mg of 4-chloro-6-methoxy-8-methylquinazoline into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the halogenated heterocycle.

  • Solvent Addition: Add 0.5 mL of the anhydrous target solvent (e.g., anhydrous THF). Purge the vial with Nitrogen (

    
    ) or Argon gas before sealing. Causality: 4-chloroquinazolines are highly sensitive to moisture; atmospheric water will hydrolyze the C4-Cl bond, skewing solubility data by generating the insoluble quinazolinone.
    
  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C and agitate at 500 RPM for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes. Self-Validation Checkpoint: A visible solid pellet must remain at the bottom. If no solid is present, the solution is not saturated; add more API and repeat steps 3-4.

  • Quantification: Carefully extract 10

    
    L of the supernatant, dilute serially in mobile phase (e.g., Acetonitrile/Water), and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.
    
Protocol B: Optimized S_NAr Reaction Workflow

Objective: To couple 4-chloro-6-methoxy-8-methylquinazoline with an aniline derivative using solubility-driven solvent selection.

  • Dissolution: Dissolve 1.0 eq (e.g., 1.0 mmol) of 4-chloro-6-methoxy-8-methylquinazoline in 5.0 mL of anhydrous DMF. Causality: DMF completely dissolves the starting material and its high dielectric constant stabilizes the polar Meisenheimer complex formed during the S_NAr reaction[2].

  • Reagent Addition: Add 1.1 eq of the target aniline, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline nucleophile.

  • Reaction Execution: Heat the mixture to 80°C under

    
     for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
    
  • Anti-Solvent Precipitation: Once the starting material is consumed, cool the reaction to room temperature and slowly add 15 mL of ice-cold Water/IPA (1:1 v/v) dropwise while stirring vigorously. Causality: As shown in the solubility matrix, the product and starting materials have near-zero solubility in water/IPA. The sudden shift in solvent polarity forces the rapid crystallization of the coupled product, leaving DMF and DIPEA salts in the aqueous supernatant.

  • Filtration: Filter the resulting precipitate, wash with cold IPA, and dry under vacuum.

Mechanistic Insights for the Formulation Scientist

For researchers utilizing this compound as a fragment for in vivo screening[6], solubility dictates formulation strategy. Because the compound is practically insoluble in aqueous media, direct administration is impossible.

To prepare dosing solutions, the compound must first be dissolved in a high-capacity polar aprotic solvent (e.g., DMSO). However, because pure DMSO is toxic in vivo, it must be diluted. A standard, self-validating formulation approach involves a co-solvent system:

  • 5% DMSO: To break the crystal lattice and achieve initial molecular dispersion.

  • 30% PEG300 & 5% Tween 80: To encapsulate the hydrophobic methoxy/methyl quinazoline core in micelles, preventing precipitation when introduced to water.

  • 60% Saline/PBS: To provide the bulk aqueous vehicle for administration[6].

Failure to follow this exact order of addition will result in immediate crash-out (precipitation) of the compound due to the dominant hydrophobic forces of the C8-methyl and quinazoline backbone.

References

  • ChemBK. (2024). 4-CHLORO-QUINAZOLINE - Physico-chemical Properties. Retrieved from [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

Sources

literature review of 4-Chloro-6-methoxy-8-methylquinazoline applications

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 4-Chloro-6-methoxy-8-methylquinazoline in Targeted Kinase Inhibitor Development

Executive Summary

The development of small-molecule targeted therapies has been fundamentally driven by the optimization of privileged chemical scaffolds. Among these, the 4-anilinoquinazoline core stands out as the cornerstone of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase inhibitors[1]. Within this chemical space, 4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8) serves as a highly specialized, high-value synthetic intermediate[2].

This technical guide explores the precise applications of 4-chloro-6-methoxy-8-methylquinazoline, detailing the mechanistic rationale behind its structural features, providing field-proven protocols for its conversion into active pharmaceutical ingredients (APIs), and analyzing its pharmacological impact on kinase hinge-binding dynamics.

Chemical Profile & Mechanistic Rationale

The utility of 4-chloro-6-methoxy-8-methylquinazoline in drug discovery is dictated by the distinct electronic and steric contributions of its three functional groups. Understanding the causality behind these substitutions is critical for rational drug design.

  • The 4-Chloro Electrophile (The Reactive Hub): The quinazoline ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atoms at positions 1 and 3. The C4 position, flanked by these nitrogens, is highly electrophilic. The chloride acts as an excellent leaving group, making this site perfectly primed for Nucleophilic Aromatic Substitution (SNAr) with various aniline derivatives[3].

  • The 6-Methoxy Substituent (Electronic Tuning): The methoxy group at the 6-position acts as an electron-donating group via resonance. Causally, this subtle electron donation increases the basicity (pKa) of the N1 nitrogen on the quinazoline core. In the context of the kinase active site, a more basic N1 forms a stronger hydrogen bond with the backbone amide of the critical methionine residue (e.g., Met793 in EGFR), thereby exponentially increasing binding affinity[3].

  • The 8-Methyl Substituent (Steric Locking): The addition of a methyl group at the 8-position introduces calculated steric bulk adjacent to the N1 atom. This steric hindrance restricts the rotational degrees of freedom of the molecule when situated in the kinase hinge region. By locking the molecule into a specific bioactive conformation, the 8-methyl group prevents off-target binding and simultaneously blocks potential sites of metabolic oxidation (e.g., via Cytochrome P450 enzymes), enhancing the drug's pharmacokinetic half-life[4].

Experimental Workflows: The SNAr Protocol

The primary application of 4-chloro-6-methoxy-8-methylquinazoline is its conversion into 4-anilinoquinazolines via SNAr. The protocol below is designed as a self-validating system, ensuring that the reaction is driven to completion while minimizing side-product formation.

Protocol: Synthesis of N-Aryl-6-methoxy-8-methylquinazolin-4-amines

Rationale for Solvent and Conditions: Isopropanol (i-PrOH) is selected as the solvent because its polar protic nature stabilizes the transition state of the SNAr reaction. Furthermore, its boiling point (82°C) provides the optimal thermal energy for the reaction to proceed without causing thermal degradation of the methoxy substituent[1]. The reaction is autocatalytic; the HCl generated during the substitution protonates the N1 nitrogen of the quinazoline, drastically increasing the electrophilicity of the C4 position and accelerating subsequent nucleophilic attacks[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-6-methoxy-8-methylquinazoline (1.0 mmol) in anhydrous isopropanol (15 mL).

  • Nucleophile Addition: Add the desired aniline derivative (1.1 mmol, 1.1 equivalents) to the suspension. Causality check: A slight excess of aniline ensures complete consumption of the valuable quinazoline intermediate[6].

  • Thermal Activation: Heat the reaction mixture to reflux (80-85°C) in an oil bath. Alternatively, for high-throughput synthesis, subject the mixture to microwave irradiation at 60W[1].

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1). The disappearance of the high-Rf 4-chloroquinazoline spot and the emergence of a highly UV-active, lower-Rf product spot validates reaction progression.

  • Isolation: Once complete (typically 2-12 hours depending on the heating method), cool the mixture to 0–4°C in an ice bath. The product will precipitate as a hydrochloride salt.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold isopropanol (3 × 5 mL) to remove unreacted aniline and trace impurities[4]. Dry under high vacuum to afford the pure 4-anilinoquinazoline derivative.

SNAr_Workflow SM 4-Chloro-6-methoxy- 8-methylquinazoline Cond Isopropanol (Solvent) Reflux or Microwave SM->Cond Nuc Aniline Derivative (Nucleophile) Nuc->Cond Int N1-Protonated Electrophilic Intermediate Cond->Int Autocatalysis (HCl) Prod 4-Anilinoquinazoline Kinase Inhibitor Int->Prod SNAr & Deprotonation

Workflow for the SNAr of 4-chloroquinazolines to yield 4-anilinoquinazoline kinase inhibitors.

Quantitative Data: Reaction Optimization & SAR

To maximize the yield of the SNAr reaction, modern laboratories often transition from classical reflux to microwave-assisted synthesis. Table 1 summarizes the impact of these conditions on reaction efficiency.

Table 1: Optimization of SNAr Reaction Conditions for 4-Chloroquinazolines [1]

Heating MethodSolvent SystemTemperatureReaction TimeIsolated Yield (%)
Classical RefluxIsopropanol80°C12 hours37 - 60%
Classical RefluxDMF100°C8 hours40 - 50%
Classical RefluxTHF / i-PrOH70°C18 hours45 - 55%
Microwave (60W) Isopropanol 80°C 10 - 20 mins 85 - 95%

Once synthesized, the biological efficacy of these compounds is heavily dependent on the 6- and 8-position substituents. Table 2 illustrates the Structure-Activity Relationship (SAR) demonstrating why the 6-methoxy and 8-methyl combination is highly sought after in drug design.

Table 2: Representative SAR Impact of Quinazoline Substitutions on EGFR Inhibition [3][4]

Core ScaffoldSubstituent at C6Substituent at C8Target: EGFR IC50 (nM)Cellular: MCF-7 IC50 (nM)
4-Anilinoquinazoline-H (Hydrogen)-H (Hydrogen)45.0120.0
4-Anilinoquinazoline-OCH3 (Methoxy)-H (Hydrogen)12.534.0
4-Anilinoquinazoline-OCH3 (Methoxy)-CH3 (Methyl)8.223.0

Analysis: The data clearly indicates that the dual substitution of a 6-methoxy and an 8-methyl group synergistically lowers the IC50, resulting in a highly potent kinase inhibitor. The methoxy group enhances hydrogen bonding, while the methyl group locks the optimal binding conformation.

Pharmacological Applications: RTK Inhibition Mechanism

When 4-chloro-6-methoxy-8-methylquinazoline is successfully converted into a 4-anilinoquinazoline, the resulting molecule acts as an ATP-competitive inhibitor.

In a healthy cellular environment, the Epidermal Growth Factor (EGF) binds to the extracellular domain of EGFR, causing receptor dimerization. This triggers the intracellular kinase domain to bind ATP, leading to auto-phosphorylation and the activation of downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) pathways.

The 6-methoxy-8-methylquinazoline derivative physically occupies the ATP-binding pocket (the hinge region) of the kinase domain. Because its binding affinity (driven by the optimized N1 hydrogen bond and the 8-methyl steric lock) is orders of magnitude higher than that of endogenous ATP, it competitively blocks ATP binding. This halts auto-phosphorylation, effectively shutting down the oncogenic signaling cascades and inducing apoptosis in cancer cells[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding & Auto-phosphorylation EGFR->ATP PI3K PI3K / AKT Survival Pathway ATP->PI3K Promotes MAPK RAS / MAPK Proliferation Pathway ATP->MAPK Promotes Inhibitor 6-Methoxy-8-methyl Quinazoline Inhibitor Inhibitor->ATP Blocks (ATP-Competitive)

Mechanism of action for quinazoline-based ATP-competitive EGFR kinase inhibitors.

References

  • MDPI. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. Available at:[Link]

  • National Institutes of Health (PMC). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Available at:[Link]

  • ACS Omega. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 4-Chloro-6-methoxy-8-methylquinazoline , a high-value scaffold often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). Unlike the more common 6,7-dimethoxy analogs (found in Gefitinib or Erlotinib), the 8-methyl-6-methoxy substitution pattern introduces unique steric bulk and lipophilicity profiles, often required to overcome specific resistance mutations or improve metabolic stability.

This protocol focuses on a robust, scalable two-step sequence starting from 2-amino-5-methoxy-3-methylbenzoic acid , prioritizing chemical purity and process safety.

Retrosynthetic Strategy

The synthesis is designed around the construction of the pyrimidine ring onto the benzenoid scaffold, followed by functionalization of the C4-position.

Chemical Logic
  • C4-Functionalization: The chloride at C4 is installed via nucleophilic displacement of the hydroxyl group (tautomeric with the carbonyl) of the quinazolinone precursor using a chlorinating agent (POCl₃).

  • Ring Closure: The quinazolinone core is formed by condensing the anthranilic acid derivative with a "C1" source. Formamidine acetate is selected over formamide to allow for milder reaction conditions and cleaner workup.

Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target quinazoline. Target 4-Chloro-6-methoxy- 8-methylquinazoline (Target) Intermediate 6-Methoxy-8-methylquinazolin- 4(3H)-one (Key Intermediate) Intermediate->Target Chlorination Precursor 2-Amino-5-methoxy- 3-methylbenzoic acid (Starting Material) Precursor->Intermediate Niementowski-type Cyclization Reagents1 Formamidine Acetate (Cyclization) Reagents1->Intermediate Reagents2 POCl3 / Base (Chlorination) Reagents2->Target

Experimental Protocols

Step 1: Cyclization to 6-Methoxy-8-methylquinazolin-4(3H)-one

This step utilizes Formamidine Acetate as the cyclizing agent. Unlike neat formamide (which requires very high temperatures, ~180°C), formamidine acetate reacts efficiently in 2-methoxyethanol at ~125°C, reducing thermal degradation of the methoxy group.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
2-Amino-5-methoxy-3-methylbenzoic acid 181.191.0Precursor
Formamidine Acetate 104.111.5Cyclizing Agent
2-Methoxyethanol -SolventMedium (10 mL/g)
Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen or Argon).

  • Charging: Charge the flask with 2-amino-5-methoxy-3-methylbenzoic acid (1.0 eq) and Formamidine Acetate (1.5 eq).

  • Solvation: Add 2-Methoxyethanol (10 volumes relative to mass of acid).

  • Reaction: Heat the mixture to reflux (approx. 125°C) with stirring.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 6–12 hours.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Pour the residue into ice-cold water (20 volumes). Stir vigorously for 30 minutes.

    • The product will precipitate as a solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (2x) and cold isopropanol (1x) to remove unreacted amidine.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Step 2: Chlorination to 4-Chloro-6-methoxy-8-methylquinazoline

Critical Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
Quinazolinone Intermediate 190.201.0Substrate
Phosphorus Oxychloride (POCl₃) 153.3310.0Reagent/Solvent
N,N-Dimethylaniline 121.180.5Catalyst/Base
Procedure
  • Setup: Use a dry round-bottom flask equipped with a stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Activation: Charge the Quinazolinone intermediate (from Step 1) into the flask.

  • Reagent Addition: Carefully add POCl₃ (10 eq). The solid may not dissolve immediately.

  • Catalysis: Add N,N-Dimethylaniline (0.5 eq) dropwise.

    • Note: This base catalyzes the reaction by forming the reactive Vilsmeier-Haack type chloroiminium species.

  • Reaction: Heat the mixture to reflux (105°C). The suspension should clear as the starting material is consumed and converted to the soluble chloro-derivative.

    • Time: Reflux for 2–4 hours. Monitor by TLC (Hexane/Ethyl Acetate 7:3).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Slow Quench: Dissolve the thick residue in a minimal amount of dry DCM, then pour slowly onto a stirred mixture of Ice and saturated NaHCO₃ .

    • pH Control: Ensure the aqueous layer remains basic (pH > 8) to prevent hydrolysis of the highly reactive 4-chloro product.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄.

    • Filter and concentrate.

    • Flash Chromatography: If necessary, purify over silica gel (Eluent: Hexane/EtOAc gradient).

Expected Yield: 80–90% Appearance: Yellowish crystalline solid.

Process Workflow & Logic

Workflow Figure 2: Experimental workflow for the synthesis process. Start Start: Anthranilic Acid Step1 Step 1: Cyclization (Formamidine Acetate, 125°C) Start->Step1 Check1 QC: LC-MS (Check for M+1 = 191) Step1->Check1 Step2 Step 2: Chlorination (POCl3, Reflux) Check1->Step2 Pass Quench Quench: Ice/NaHCO3 (pH > 8) Step2->Quench Final Final Product: 4-Cl-6-OMe-8-Me-Quinazoline Quench->Final

Quality Control & Troubleshooting

Analytical Parameters
  • ¹H NMR (CDCl₃, 400 MHz):

    • H-2 (Pyrimidine proton): Singlet, ~8.9–9.0 ppm (Deshielded by adjacent N atoms).

    • H-5 (Aromatic): Doublet, ~7.3–7.4 ppm (meta-coupling).

    • H-7 (Aromatic): Doublet, ~7.1–7.2 ppm.

    • 6-OMe: Singlet, ~3.95 ppm.

    • 8-Me: Singlet, ~2.6–2.7 ppm.

  • HPLC Purity: >98% (254 nm).

  • Mass Spec (ESI+): [M+H]⁺ = 209/211 (Characteristic 3:1 Chlorine isotope pattern).

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Cyclization (Step 1) Temperature too low or moisture present.Ensure reflux temp (125°C) is reached; use dry reagents.
Product Reverts to Quinazolinone (Step 2) Hydrolysis during workup.The 4-Cl bond is labile in acid. Ensure quench is performed into excess base (NaHCO₃) and kept cold.
Low Yield in Step 2 POCl₃ quality.Distill POCl₃ before use if it has turned dark/viscous.

References

  • Quinazolinone Synthesis via Anthranilic Acids

    • Optimization of quinazolin-4(3H)
    • Source:

  • Chlorination Protocols (POCl₃)

    • Mechanistic insights into POCl3 chlorin
    • Source:

  • Precursor Availability

    • 2-amino-5-methoxy-3-methylbenzoic acid properties and sourcing.
    • Source:

  • Analogous Synthesis (Gefitinib Intermediates)

    • Synthesis of 4-chloro-6,7-disubstituted quinazolines.
    • Source:

Sources

protocol for coupling 4-Chloro-6-methoxy-8-methylquinazoline with anilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-QZ-408 Protocol for Coupling 4-Chloro-6-methoxy-8-methylquinazoline with Anilines via


 

Executive Summary

This guide details the synthetic protocols for coupling 4-Chloro-6-methoxy-8-methylquinazoline with various aniline derivatives. This specific scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as the core for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors.

While the 4-chloroquinazoline core is inherently electrophilic, the presence of the 6-methoxy and 8-methyl groups introduces specific electronic and steric considerations. Both substituents are electron-donating groups (EDGs), which slightly reduce the electrophilicity of the C4 position compared to the unsubstituted parent heterocycle. Furthermore, the 8-methyl group introduces steric bulk proximal to the N1 nitrogen, potentially influencing protonation states and binding modes. Therefore, this protocol prioritizes optimized


 (Nucleophilic Aromatic Substitution) conditions that mitigate these deactivating effects to ensure high yields.

Mechanistic Insight & Chemical Logic

The reaction proceeds via an addition-elimination mechanism (


). The reaction rate is governed by the nucleophilicity of the aniline and the electrophilicity of the C4 center.
  • Substrate Activation: The pyrimidine ring nitrogens (N1 and N3) pull electron density from C4, making it susceptible to nucleophilic attack.

  • Acid Catalysis (The "Self-Catalyzed" Effect): As the reaction proceeds, HCl is generated. This acid protonates the quinazoline N1/N3, significantly increasing the electrophilicity of C4. This is why many reactions accelerate after an induction period or proceed best without added base, isolating the product as a hydrochloride salt.

  • Steric/Electronic Impact:

    • 6-OMe: Strong resonance donor. Deactivates C4 slightly.

    • 8-Me: Weak inductive donor + Steric bulk. The steric hindrance is minimal for C4 attack but can affect solvation and salt packing.

Visualizing the Mechanism

The following diagram outlines the reaction pathway, highlighting the transition states and the role of protonation.

SNAr_Mechanism Reactants Reactants 4-Cl-Quinazoline + Aniline Transition1 Transition State (Nucleophilic Attack) Reactants->Transition1 iPrOH, Heat Intermediate Meisenheimer-like Intermediate Transition1->Intermediate C-N Bond Formation ProductSalt Product (HCl Salt Precipitate) Intermediate->ProductSalt -Cl (Leaving Group) + Proton Transfer ProductSalt->Reactants Autocatalysis (H+ activates Quinazoline) FreeBase Free Base (Post-Workup) ProductSalt->FreeBase Basic Workup (NaHCO3/NH4OH)

Figure 1: Mechanistic pathway for the


 coupling of 4-chloroquinazolines with anilines, highlighting the autocatalytic role of the generated HCl.

Experimental Protocols

Method A: Standard Thermal Coupling (The "Gold Standard")

Best for: Scale-up, standard anilines, and generating stable HCl salts.

Reagents:

  • 4-Chloro-6-methoxy-8-methylquinazoline (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) (Concentration: 0.2 M - 0.5 M)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the quinazoline derivative and isopropanol.

  • Addition: Add the aniline (1.1 equiv) in one portion.

    • Note: If the aniline is a solid, it can be dissolved in a minimum amount of iPrOH before addition.

  • Reflux: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Observation: The starting material usually dissolves upon heating. As the reaction progresses (1–4 hours), a precipitate (the product HCl salt) typically forms.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Tip: If the reaction is sluggish (due to electron-poor anilines), add 1-2 drops of concentrated HCl or switch to Method C .

  • Workup (Filtration):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Filter the precipitate using a Büchner funnel.

    • Wash the filter cake with cold iPrOH (

      
       volumes) followed by Diethyl Ether (
      
      
      
      volumes) to remove unreacted aniline.
    • Dry under vacuum.[1]

Yield Expectation: 80–95% as the Hydrochloride salt.

Method B: Microwave-Assisted Synthesis

Best for: Rapid library generation, optimization, and difficult substrates.

Reagents:

  • 4-Chloro-6-methoxy-8-methylquinazoline (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Solvent: Isopropanol or Acetonitrile (3–5 mL per mmol)

Procedure:

  • Charge: Add reactants and solvent to a microwave-compatible vial (2–5 mL or 10–20 mL size).

  • Irradiation: Seal the vial and irradiate.

    • Temperature: 120°C

    • Time: 10–20 minutes

    • Power: Dynamic (Max 150W)

  • Workup:

    • Decant the mixture into a flask.

    • If precipitate is present: Filter as in Method A.

    • If solution is clear: Remove solvent in vacuo, resuspend in EtOAc, wash with sat.

      
      , dry over 
      
      
      
      , and concentrate.
Method C: Acid-Catalyzed (For Electron-Deficient Anilines)

Best for: Anilines with EWGs (e.g., -F, -CF3, -NO2) or sterically hindered amines.

Rationale: Electron-poor anilines are weak nucleophiles. Pre-activating the quinazoline with acid lowers the LUMO energy, facilitating attack.

Procedure:

  • Dissolve 4-chloro-6-methoxy-8-methylquinazoline (1.0 equiv) and Aniline (1.2 equiv) in 2-Butanol or Glacial Acetic Acid .

  • Add HCl (4M in Dioxane, 0.1 equiv) or use Acetic Acid as the solvent.

  • Reflux for 4–12 hours.

    • Note: Higher boiling point of 2-butanol (99°C) drives the reaction faster than iPrOH.

  • Workup requires basification (see Diagram 2).

Workup & Purification Strategy

The choice of workup depends on whether the product precipitates and whether the free base or salt is desired for biological testing.

Workup_Flow Reaction Reaction Complete (iPrOH Reflux) CheckPpt Is Precipitate Visible? Reaction->CheckPpt Filter Cool & Filter CheckPpt->Filter Yes Evap Evaporate Solvent CheckPpt->Evap No Wash Wash: Cold iPrOH -> Et2O Filter->Wash Dry Final Product (HCl Salt) Wash->Dry Partition Partition: EtOAc / sat. NaHCO3 Evap->Partition Extract Separate Organic Layer Dry (Na2SO4) Partition->Extract Column Flash Chromatography (DCM/MeOH) Extract->Column FinalBase Final Product (Free Base) Column->FinalBase

Figure 2: Decision tree for workup and purification of 4-anilinoquinazolines.

Data Summary: Solvent & Condition Effects

ParameterIsopropanol (iPrOH)Acetonitrile (MeCN)Glacial Acetic Acid (AcOH)
Reaction Temp 82°C (Reflux)82°C (Reflux)118°C
Solubility Good for SM; Poor for Product (Precipitates)ModerateHigh (Product stays in solution)
Reaction Rate StandardSlower (Non-protic)Fast (Acid catalysis)
Workup Ease High (Filtration)ModerateLow (Requires neutralization)
Use Case General PurposeNon-protic needsDeactivated Anilines

Troubleshooting & Optimization

  • Hydrolysis (Formation of Quinazolinone):

    • Symptom:[1][2][3][4] Formation of a highly insoluble white solid that does not match the product mass (M-Cl+OH).

    • Cause: Wet solvents or unsealed vessels. The 4-Cl bond is labile to water.

    • Fix: Use anhydrous iPrOH and dry glassware.

  • No Reaction (Steric Hindrance):

    • Symptom:[1][2][3][4] Starting material remains unchanged after 4 hours.

    • Fix: Switch to 2-ethoxyethanol (boiling point 135°C) or use Microwave irradiation at 140°C.

  • Regioselectivity:

    • With 4-chloro-6-methoxy-8-methylquinazoline, regioselectivity is rarely an issue as the 4-position is significantly more reactive than any other position on the ring.

References

  • Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Source: Frontiers in Chemistry URL:[Link][5][6]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: 4-Aminoquinazoline Synthesis. Source: MDPI (Molecules) URL:[Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Suzuki Coupling in Quinazoline Scaffolding

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness, functional group tolerance, and relatively mild conditions for forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, particularly in the synthesis of complex biaryl and heteroaryl structures that form the core of many bioactive molecules.[3][4]

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities. The ability to introduce diverse aryl or heteroaryl substituents at specific positions on the quinazoline ring is crucial for modulating their biological properties. The 4-position of the quinazoline nucleus is particularly susceptible to nucleophilic substitution, and the corresponding 4-chloro derivatives serve as versatile precursors for C-C bond formation. Specifically, the Csp²–Cl bond at the 4-position of a quinazoline is activated towards oxidative addition in the Suzuki coupling catalytic cycle due to the electron-withdrawing effect of the adjacent nitrogen atoms.[5][6] This inherent reactivity makes 4-Chloro-6-methoxy-8-methylquinazoline an excellent candidate for Suzuki coupling, enabling the synthesis of a diverse library of 4-aryl-6-methoxy-8-methylquinazolines for drug discovery and development.

This guide provides a comprehensive overview of the critical parameters for the successful Suzuki coupling of 4-Chloro-6-methoxy-8-methylquinazoline, including a detailed experimental protocol and a discussion of the underlying mechanistic principles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(Ln) R¹-Pd(II)-Cl(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) R¹-Pd(II)-R²(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration of Catalyst Product R¹-R² Reductive_Elimination->Product Substrate 4-Chloro-6-methoxy-8-methylquinazoline (R¹-Cl) Substrate->Oxidative_Addition Boronic_Acid ArB(OH)₂ (R²-B(OH)₂) Base Base Boronic_Acid->Base + Base Borate [ArB(OH)₃]⁻ Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 4-Chloro-6-methoxy-8-methylquinazoline. This step forms a Pd(II) intermediate. For less reactive aryl chlorides, this step can be rate-limiting and often requires the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the reaction.[10][11]

  • Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid) is transferred to the palladium center.[9] The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[12][13][14]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][13]

Key Reaction Parameters for Optimal Coupling

The success of the Suzuki coupling of 4-Chloro-6-methoxy-8-methylquinazoline hinges on the careful selection of the catalyst, ligand, base, and solvent.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)These are common and effective palladium precursors. The choice may depend on the ligand used and the specific boronic acid.
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)Aryl chlorides are generally less reactive than bromides or iodides. Bulky, electron-rich ligands are often necessary to promote the oxidative addition step and improve catalytic turnover.[11][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. The choice of base can also influence the reaction rate and selectivity.[13][16]
Solvent Dioxane, Toluene, THF, DMF, often with water as a co-solventThe solvent system must be able to dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the base and the formation of the active boronate species.[7][13][17]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA wide variety of boronic acids are commercially available. Pinacol esters can offer increased stability and are sometimes used for less stable boronic acids.

Experimental Protocol: Suzuki Coupling of 4-Chloro-6-methoxy-8-methylquinazoline with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of 4-Chloro-6-methoxy-8-methylquinazoline. Optimization of reaction conditions may be necessary for different boronic acids or for scaling up the reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: 4-Chloro-6-methoxy-8-methylquinazoline, Phenylboronic acid, Catalyst, Ligand, Base B Add Solvent System (e.g., Dioxane/Water) A->B C Degas the Reaction Mixture (e.g., N₂ or Ar sparging) B->C D Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup: Dilute with water, extract with organic solvent F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized workflow for the Suzuki coupling reaction.

Materials:

  • 4-Chloro-6-methoxy-8-methylquinazoline (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-methoxy-8-methylquinazoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.[18]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-phenyl-6-methoxy-8-methylquinazoline.

Troubleshooting and Considerations

  • Low or No Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or screening different catalyst/ligand systems. Ensure that the reaction is performed under strictly anaerobic conditions.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boronic acid group) can also occur, particularly with heteroaryl boronic acids.[7]

  • Dehalogenation: Dehalogenation of the starting material to produce 6-methoxy-8-methylquinazoline is another possible side reaction. This can sometimes be suppressed by the choice of ligand and base.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-6-methoxy-8-methylquinazolines from the corresponding 4-chloro precursor. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of functionalized quinazoline derivatives can be accessed in good to excellent yields. The protocol provided serves as a robust starting point for the development of specific synthetic routes, and a thorough understanding of the reaction mechanism and key parameters will enable researchers to optimize conditions for their specific needs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Correa, A., Carril, M., Bolm, C. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. 2008; 47(15): 2880-2883. Available from: [Link]

  • Scrivanti, A., Bovo, S., Bertoldini, M. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Inorganica Chimica Acta. 2007; 360(1): 1-18. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • Organic Chemistry Portal. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Available from: [Link]

  • Kinzel, T., Zhang, Y., Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2010; 132(40): 14073–14075. Available from: [Link]

  • Smith, R. C., Jones, C. D. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 2018. Available from: [Link]

  • Métivier, P., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. 2018; 72(11): 783-787. Available from: [Link]

  • Littke, A. F., Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002; 41(22): 4176-4211. Available from: [Link]

  • Molefe, M. M., et al. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. 2014; 19(11): 17694-17730. Available from: [Link]

  • Kégl, T., et al. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect. 2024; 9(10): e202304969. Available from: [Link]

  • Kégl, T., et al. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. 2024. Available from: [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Hicks, J. D., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. 2020; 13(8): 173. Available from: [Link]

  • Molefe, M. M., et al. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. 2014; 19(11): 17694-17730. Available from: [Link]

  • Khan, I., et al. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. 2018; 79: 293-300. Available from: [Link]

  • Numazawa, M., et al. A Facile Synthesis of 4- and 6-Aryl-Substituted Steroids by the Suzuki—Miyaura Cross-Coupling Reaction. Steroids. 2002; 67(5): 389-397. Available from: [Link]

  • Lau, Y. K., et al. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2016; 93: 14-28. Available from: [Link]

  • Al-Zoubi, R. M. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Current Organic Chemistry. 2010; 14(18): 2046-2067. Available from: [Link]

Sources

microwave-assisted synthesis with 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Amino-6-methoxy-8-methylquinazoline Scaffolds

Executive Summary

This application note details the optimized protocols for the microwave-assisted synthesis (MAOS) of 4-amino-substituted derivatives of 4-Chloro-6-methoxy-8-methylquinazoline . This scaffold is a critical pharmacophore in the development of Tyrosine Kinase Inhibitors (TKIs), particularly for EGFR and VEGFR targets.

While traditional thermal reflux methods for Nucleophilic Aromatic Substitution (


) often require 4–12 hours and large solvent volumes, the protocols described herein utilize dielectric heating to achieve quantitative conversion in 5–20 minutes . This guide addresses the specific reactivity of the 8-methyl substituted core, offering a self-validating workflow for high-throughput medicinal chemistry.

Scientific Foundation & Mechanistic Insight

The Dielectric Advantage in

The conversion of 4-chloroquinazolines to 4-aminoquinazolines proceeds via an addition-elimination mechanism (


). The reaction is driven by the electron-deficient nature of the pyrimidine ring, which activates the C4-chlorine bond.
  • Thermal vs. Microwave: In conventional heating, the reaction rate is limited by convective heat transfer and the boiling point of the solvent (typically isopropanol,

    
    ).
    
  • Microwave Effect: The polar nature of the transition state (Meisenheimer complex) makes this reaction highly susceptible to specific microwave effects. The dipolar polarization of the solvent (e.g.,

    
    PrOH or MeCN) allows the reaction mixture to rapidly reach temperatures (
    
    
    
    ) well above the atmospheric boiling point, significantly lowering the activation energy barrier (
    
    
    ).
Structural Considerations: The 8-Methyl Group

Unlike the more common 6,7-dimethoxy motif (found in Erlotinib/Gefitinib), the 8-methyl substituent introduces a slight steric constraint near the N1 nitrogen. While this does not directly impede nucleophilic attack at C4, it increases the lipophilicity of the molecule and can alter the solubility profile during workup. The protocols below are optimized to prevent the premature precipitation of starting materials while ensuring the product crystallizes upon cooling.

Experimental Protocols

Protocol A: Synthesis of N-Aryl Derivatives (Kinase Inhibitor Analogs)

Target Application: Synthesis of lipophilic inhibitors (e.g., reaction with 3-chloro-4-fluoroaniline).

Reagents:

  • Substrate: 4-Chloro-6-methoxy-8-methylquinazoline (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (

    
    PrOH)
    
  • Catalyst: None (Autocatalytic via HCl generation) or catalytic HCl (4M in Dioxane) if the aniline is electron-deficient.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend the 4-chloroquinazoline (200 mg, 0.96 mmol) in

    
    PrOH (3.0 mL).
    
  • Addition: Add the substituted aniline (1.05 mmol). Note: The mixture may remain a suspension at room temperature.

  • Irradiation: Seal the vessel. Program the microwave reactor (e.g., Biotage Initiator+ or CEM Discover) with the following parameters:

    • Temperature:

      
      
      
    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup (Self-Validating Step):

    • Allow the vial to cool to

      
      .
      
    • The formation of the hydrochloride salt of the product usually results in a heavy precipitate.

    • Filter the solid under vacuum.

    • Wash the cake with cold

      
      PrOH (
      
      
      
      ) followed by diethyl ether (
      
      
      ) to remove unreacted aniline.
  • Free Base Liberation (Optional): If the free base is required for biological assay, suspend the solid in EtOAc and wash with saturated

    
    . Dry over 
    
    
    
    and concentrate.

Yield Expectation: 85–95% (as HCl salt).

Protocol B: Synthesis with Hindered/Aliphatic Amines

Target Application: Introduction of solubilizing groups (e.g., morpholine, N-methylpiperazine).

Reagents:

  • Substrate: 4-Chloro-6-methoxy-8-methylquinazoline (1.0 equiv)

  • Nucleophile: Secondary amine (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) – Required to scavenge HCl and drive equilibrium.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Methodology:

  • Preparation: Dissolve the quinazoline substrate in MeCN (3 mL).

  • Addition: Add the amine and DIPEA. The solution should be homogenous.

  • Irradiation:

    • Temperature:

      
      
      
    • Time: 10 minutes

    • Mode: Dynamic Power (maintains temp).

  • Workup:

    • Concentrate the solvent in vacuo.

    • Redissolve the residue in DCM or EtOAc.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Purification: Flash chromatography (DCM/MeOH gradient) is typically required as these products do not precipitate as cleanly as the aniline derivatives.

Data Presentation & Optimization Matrix

The following table summarizes the optimization of reaction conditions for the 8-methyl scaffold.

ParameterCondition A (Thermal)Condition B (MW - Mild)Condition C (MW - Optimized)Outcome
Solvent

PrOH (Reflux)

PrOH

PrOH or MeCN
MeCN provides better solubility for 8-methyl variants.
Temperature



High temp is critical for electron-poor anilines.
Time 6 Hours30 Minutes10–15 Minutes Full conversion with minimal degradation.
Yield 72%81%94% MW minimizes exposure to moisture (hydrolysis).
Purity (LCMS) 88%92%>98% Cleaner profile; less oxidation byproducts.

Visualized Workflows

Reaction Pathway & Mechanism

The diagram below illustrates the


 pathway, highlighting the transition state stabilization and the competitive hydrolysis pathway (a common failure mode).

SNAr_Mechanism Substrate 4-Chloro-6-methoxy- 8-methylquinazoline TS Meisenheimer Complex (TS) Substrate->TS + Amine MW: 150°C Amine Nucleophile (R-NH2) Amine->TS Product 4-Aminoquinazoline Derivative TS->Product - HCl Fast Step Hydrolysis Impurity: Quinazolin-4-one TS->Hydrolysis + H2O (If wet solvent)

Caption: Figure 1. Mechanistic pathway of the microwave-assisted


 reaction. Note the competitive hydrolysis pathway if solvents are not dry.
Experimental Workflow

This flowchart guides the researcher through the decision-making process for workup based on the amine type used.

Workflow Start Start: 4-Cl-Quinazoline + Amine Solvent Select Solvent: iPrOH (Anilines) MeCN (Aliphatics) Start->Solvent MW Microwave Irradiation 150°C, 15 min Solvent->MW Check Precipitate formed on cooling? MW->Check Filter Filtration (Vacuum) Wash with Et2O Check->Filter Yes (Anilines) Extract Evaporate Solvent Extract (DCM/H2O) Check->Extract No (Aliphatics) Salt Isolate as HCl Salt Filter->Salt FreeBase Flash Chromatography Isolate Free Base Extract->FreeBase

Caption: Figure 2. Decision tree for solvent selection and workup strategy based on nucleophile class.

Troubleshooting & Critical Control Points

  • Hydrolysis (Formation of Quinazolinone):

    • Symptom:[1][2] LCMS shows a mass peak corresponding to [M-Cl+OH].

    • Cause: Wet solvent or old starting material. The C4-Cl bond is moisture sensitive.

    • Solution: Use anhydrous solvents. Store the 4-chloro starting material under argon.

  • Incomplete Conversion:

    • Symptom:[1][2] Starting material remains after 15 mins.

    • Cause: Electron-deficient aniline (e.g., nitro-aniline) or steric bulk at the 8-position.

    • Solution: Increase temperature to

      
       or add catalytic acetic acid to activate the quinazoline nitrogen.
      
  • Pressure Errors:

    • Symptom:[1][2] Microwave vessel vents.

    • Cause: Solvent volume too high (>75% fill) or volatile amine.

    • Solution: Use a larger vessel or switch to a lower vapor pressure solvent (e.g., DMA/DMF, though workup is harder).

References

  • Microwave-Assisted Synthesis of 4-Aminoquinazolines (General Protocol)

    • Title: Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline deriv
    • Source: Molecules (2006).[3]

    • URL:[Link]

  • Kinase Inhibitor Applications (EGFR/VEGFR)

    • Title: Quinazoline kinase inhibitors: A review of their synthesis and anticancer activity.
    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Regioselectivity and Mechanism

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI (2024).
    • URL:[Link](Note: Generalized link to journal issue based on search context)

  • Microwave Synthesis Overview

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry (2020).
    • URL:[Link]

Sources

Technical Guide: Solvent Engineering for 4-Chloro-6-methoxy-8-methylquinazoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol set for the solvent engineering and functionalization of 4-Chloro-6-methoxy-8-methylquinazoline .


) Optimization
Target Molecule:  4-Chloro-6-methoxy-8-methylquinazoline (1 )

Part 1: Molecular Analysis & Reactivity Profile

The "Deactivated Electrophile" Challenge

The functionalization of 4-Chloro-6-methoxy-8-methylquinazoline (1) presents a specific kinetic challenge compared to the unsubstituted quinazoline scaffold. While the C4-position is the electrophilic site for Nucleophilic Aromatic Substitution (


), the substituents at positions 6 and 8 significantly alter the reaction energy landscape.
  • 6-Methoxy Group (

    
    ):  A strong electron-donating group (EDG) via resonance (+M). This donation increases electron density within the pyrimidine ring, stabilizing the ground state and making the C4 carbon less electrophilic.
    
  • 8-Methyl Group (

    
    ):  A weak EDG via induction (+I) and hyperconjugation. More critically, it introduces peri-strain  relative to the N1 nitrogen. While it does not directly block the C4 trajectory, it increases the electron density of the ring system, further deactivating the C4 center toward nucleophilic attack.
    

Implication: Standard protocols valid for 4-chloroquinazoline (e.g., room temperature stirring in DCM) will likely fail or suffer from incomplete conversion. High-energy conditions (thermal or microwave) and polar protic solvents are required to lower the activation energy (


).
Mechanism & Solvent Interaction

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

ReactionMechanism SM 4-Cl-6-OMe-8-Me-Quinazoline (Ground State) TS Transition State (Stabilized by Solvent) SM->TS + Solvent (Polarity effect) Nu Nucleophile (H-Nu) Nu->TS Prod 4-Substituted Product (HCl Salt) TS->Prod - HCl Solv_Protic Protic Solvent (IPA/EtOH) H-bonds to N3/Cl Solv_Protic->TS Solv_Aprotic Aprotic Solvent (DMF) Dipole Stabilization Solv_Aprotic->TS

Figure 1: Mechanistic pathway highlighting solvent stabilization of the transition state.

Part 2: Solvent Selection Framework

The choice of solvent dictates the reaction rate, workup efficiency, and impurity profile.

Solvent Screening Matrix
Solvent ClassRepresentative SolventsSuitabilityRationale
Polar Protic Isopropanol (IPA) , Ethanol, n-ButanolHigh (Preferred) Facilitates proton transfer; product often precipitates as HCl salt (self-purifying). High boiling points allow thermal activation.
Polar Aprotic DMF , DMAc, NMPMedium Excellent solubility for reactants; high boiling point. Hard to remove; requires aqueous workup. Use for unreactive amines.
Non-Polar Toluene, DCMLow Poor transition state stabilization; slow kinetics. Only useful for highly reactive nucleophiles or catalyzed couplings.
Green/Neoteric 2-MeTHF , Water/THF (1:1)High (Modern) 2-MeTHF offers higher reaction temp than THF and easier phase separation. Water/THF is ideal for microwave synthesis.
Solubility Profile (Estimated)

Data based on structural analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline).

SolventSolubility (25°C)Solubility (Reflux)Workup Strategy
Isopropanol Low (<5 mg/mL)High (>50 mg/mL)Filtration: Cool to 0°C; product crystallizes.
Dichloromethane High (>100 mg/mL)HighEvaporation: Requires column chromatography.
DMF Very High (>200 mg/mL)Very HighAqueous Wash: Pour into ice water to precipitate.
Water InsolubleInsolublePrecipitation: Used as an anti-solvent.

Part 3: Detailed Experimental Protocols

Protocol A: The "Golden Standard" (IPA Reflux)

Best for: Primary anilines, benzylamines, and reactive aliphatic amines.

Rationale: Isopropanol (IPA) acts as both solvent and proton shuttle. The reaction generates HCl, which protonates the product, rendering it insoluble in IPA. This drives the equilibrium forward (Le Chatelier’s principle) and allows for filtration-based purification.

Materials:

  • 4-Chloro-6-methoxy-8-methylquinazoline (1.0 eq)

  • Amine Nucleophile (1.1 – 1.2 eq)

  • Solvent: Isopropanol (anhydrous preferred) [Concentration: 0.2 M]

Step-by-Step:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add the quinazoline substrate.

  • Dissolve: Add Isopropanol (5 mL per 1 mmol substrate). Stir at room temperature. Note: Suspension is normal.

  • Addition: Add the amine nucleophile dropwise.

  • Activation: Equip with a reflux condenser. Heat the mixture to reflux (approx. 82°C).

  • Monitoring: Stir at reflux for 2–6 hours.

    • Checkpoint: The solution often turns clear, then a precipitate (product HCl salt) begins to form.

    • TLC: Eluent 5% MeOH in DCM. SM (

      
      ), Product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath for 30 minutes.

    • Filter the precipitate using a Büchner funnel.

    • Wash the cake with cold Isopropanol (

      
      ) and Diethyl Ether (
      
      
      
      ) to remove unreacted amine.
  • Drying: Dry under vacuum at 45°C.

Protocol B: High-Temperature "Force" Method (DMF/Base)

Best for: Electron-poor anilines, bulky amines, or when Protocol A fails.

Rationale: The deactivating effects of the 6-OMe/8-Me groups may require temperatures >100°C. DMF allows this, and an added base neutralizes HCl to keep the amine nucleophilic.

Materials:

  • Substrate (1.0 eq)

  • Amine (1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) [Concentration: 0.5 M]

Step-by-Step:

  • Charge: Combine substrate, amine, and base in a reaction vial.

  • Solvent: Add DMF. Seal the vessel.

  • Heat: Heat to 100–120°C for 4–12 hours.

  • Workup:

    • Pour the reaction mixture into 10 volumes of crushed ice/water.

    • Stir vigorously for 15 minutes. The product should precipitate.

    • Filter the solid. Wash copiously with water to remove DMF.

    • Purification: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq), dry over

      
      , and purify via flash chromatography (DCM/MeOH gradient).
      
Protocol C: Green Microwave Synthesis

Best for: Rapid library synthesis, green chemistry compliance.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation barrier of the deactivated ring efficiently. Water/THF is a proven green solvent system for quinazolines.

Materials:

  • Substrate (1.0 eq)

  • Amine (1.2 eq)

  • Solvent: THF:Water (1:1 ratio)[1][2]

Step-by-Step:

  • Charge: Add reactants to a microwave process vial (2–5 mL).

  • Solvent: Add THF/Water mixture (concentration 0.1 – 0.3 M).

  • Irradiation: Cap the vial. Irradiate at 100°C for 10–20 minutes (Dynamic power mode).

  • Workup:

    • If solid precipitates, filter directly.

    • If solution remains clear, remove THF under reduced pressure, then extract the remaining aqueous layer with EtOAc.

Part 4: Decision Logic & Troubleshooting

DecisionTree Start Start: Select Amine CheckType Amine Type? Start->CheckType Aliphatic Aliphatic/Benzylic (Nucleophilic) CheckType->Aliphatic Aromatic Aniline (Less Nucleophilic) CheckType->Aromatic Steric Sterically Hindered (Bulky) CheckType->Steric ProtocolA Protocol A (IPA Reflux) Aliphatic->ProtocolA Aromatic->ProtocolA Try first ProtocolB Protocol B (DMF, 120°C) Steric->ProtocolB ProtocolC Protocol C (Microwave) Steric->ProtocolC Alternative ProtocolA->ProtocolB Low Conversion?

Figure 2: Decision Matrix for selecting the optimal protocol based on nucleophile properties.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (SM recovered) Deactivated ring; Temp too low.Switch to Protocol B (DMF, 120°C) or Protocol C (Microwave).
Hydrolysis Product (Quinazolinone) Wet solvent; Trace water.Dry solvents over molecular sieves. Use anhydrous IPA. Ensure base is dry.
Product Oiling Out Impurities; Non-crystalline salt.Triturate oil with Diethyl Ether or Hexanes. Switch to free-base isolation (Protocol B).
Incomplete Conversion Equilibrium issue.Add catalytic HCl (1 drop conc. HCl) to IPA reaction to catalyze the leaving group departure.

Part 5: References

  • BenchChem. Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Technical Support Center. Link

  • Beilstein J. Org. Chem. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[2] 2021, 17, 1860–1868. Link

  • Frontiers in Chemistry. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. 2018.[3] Link

  • TargetMol. 4-Chloroquinazoline Solubility and Product Information.Link

  • Sigma-Aldrich. 4-Chloro-6,7-dimethoxyquinazoline Product Specification.Link

Sources

Precision Amination of 4-Chloro-6-methoxy-8-methylquinazoline: Overcoming Electronic Deactivation via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 4-Chloro-6-methoxy-8-methylquinazoline Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster EGFR inhibitors like Gefitinib and Erlotinib. While the 4-chloro position is traditionally susceptible to nucleophilic aromatic substitution (


), the specific derivative 4-Chloro-6-methoxy-8-methylquinazoline  presents unique challenges.

The 6-methoxy group (electron-donating) increases electron density in the pyrimidine ring, deactivating the C4-Cl bond toward nucleophilic attack. Furthermore, the 8-methyl group introduces proximal steric bulk that can hinder the approach of nucleophiles and distort the planarity required for optimal orbital overlap in


 transition states.

Consequently, traditional thermal


 methods often require harsh conditions (high heat, acidic media) that degrade sensitive amine partners or result in hydrolysis to the thermodynamically stable quinazolin-4-one. Buchwald-Hartwig amination  offers a superior alternative, operating under milder conditions with broader functional group tolerance. This guide details a robust, self-validating protocol for this transformation.

Reaction Mechanism & Critical Process Parameters

Mechanistic Pathway

The reaction follows the catalytic cycle of Palladium(0)-catalyzed cross-coupling.[1][2] Understanding the specific electronic bias of the substrate is crucial for ligand selection.

  • Oxidative Addition (Rate Limiting): The electron-rich nature of the 6-methoxy-quinazoline makes the C-Cl bond less electrophilic. We require an electron-rich, bulky phosphine ligand to facilitate oxidative addition of the Pd(0) species into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine binds to the Pd(II) center.[1] The 8-methyl substituent on the quinazoline can create steric clash with the ligand during this step.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).[1]

Visualization: Catalytic Cycle

BuchwaldMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Cl Complex) Pd0->OxAdd + Substrate Coord Amine Coordination (Pd-Amine Complex) OxAdd->Coord + Amine Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base (-HX) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Substrate 4-Cl-6-OMe-8-Me-Quinazoline Substrate->OxAdd Amine Amine (H-NR2) Amine->Coord Base Base (Cs2CO3) Base->Deprot

Figure 1: Catalytic cycle emphasizing the oxidative addition challenge posed by the electron-rich quinazoline core.

Experimental Design & Optimization

Catalyst & Ligand Selection

For this specific substrate, standard ligands like


 are insufficient.
  • Primary Recommendation: BrettPhos or XPhos. These dialkylbiaryl phosphine ligands are bulky and electron-rich. They promote oxidative addition into the deactivated chloride and prevent the formation of inactive Pd-dimers.

  • Palladium Source:

    
     or 
    
    
    
    . (Note:
    
    
    requires reduction in situ, often by the amine or phosphine, which can induce an induction period).
Base & Solvent System
  • Base:

    
      is preferred over 
    
    
    
    . While
    
    
    is stronger, it can promote side reactions with the electrophilic C2 position of the quinazoline.
    
    
    offers a milder deprotonation profile suitable for sensitive functional groups.
  • Solvent: 1,4-Dioxane or Toluene . Dioxane is generally preferred for solubility of the polar quinazoline core.

Quantitative Optimization Table
ParameterStandard ConditionOptimization for Difficult AminesRationale
Pd Source

(5 mol%)

(2-5 mol%)

provides immediate Pd(0) source.
Ligand BINAP (7.5 mol%)BrettPhos (5-10 mol%)BrettPhos handles steric bulk of 8-Me group better.
Base

(2.0 equiv)

or

Switch to

only if amine is non-nucleophilic.
Solvent Toluene (

)
1,4-Dioxane (

)
Dioxane improves solubility of 6-OMe derivatives.
Concentration 0.1 M0.2 - 0.3 MHigher conc. favors intermolecular coupling over solvent capture.

Standard Operating Procedure (Protocol)

Objective: Synthesis of N-arylated/alkylated 4-amino-6-methoxy-8-methylquinazoline.

Materials Checklist
  • Substrate: 4-Chloro-6-methoxy-8-methylquinazoline (1.0 equiv)

  • Amine Partner: 1.2 equiv (e.g., Aniline, Morpholine)

  • Catalyst:

    
     (0.02 equiv)
    
  • Ligand: BrettPhos (0.04 equiv)

  • Base:

    
     (anhydrous, granular, 2.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • Substrate (1.0 equiv)

    • 
       (2 mol%)
      
    • BrettPhos (4 mol%)

    • 
       (2.0 equiv)
      
    • Note: If the amine is a solid, add it here.

  • Degassing: Cap the vial and purge with inert gas for 5 minutes.

  • Liquid Addition: Syringe in anhydrous 1,4-Dioxane (concentration ~0.2 M). Add the amine (if liquid) at this stage.

  • Activation: Place the vial in a pre-heated block at

    
     . Stir vigorously (critical for heterogeneous base).
    
  • Monitoring: Monitor by HPLC/UPLC at 1-hour intervals.

    • Success Marker: Disappearance of starting material (

      
       ~X min) and appearance of product (
      
      
      
      ~Y min).
    • Failure Marker: Appearance of Hydrolysis product (Quinazolinone) indicates wet solvent.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite (eluting with EtOAc) to remove Pd and inorganic salts.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient or Hexane/EtOAc).

Workflow Visualization

Workflow Setup Step 1: Inert Setup (Argon/N2) Mix Step 2: Charge Solids (Pd, Ligand, Base, SM) Setup->Mix React Step 3: Reaction (100°C, Dioxane) Mix->React Monitor Step 4: HPLC Check (Target > 95%) React->Monitor Monitor->React Incomplete Workup Step 5: Celite Filtration & Concentration Monitor->Workup Complete

Figure 2: Operational workflow for the amination protocol.

Troubleshooting & Critical Controls

Common Failure Modes
  • Hydrolysis (Formation of Quinazolinone):

    • Cause: Water in solvent or hygroscopic base.

    • Solution: Use freshly distilled dioxane or store over molecular sieves. Flame-dry glassware.

  • Dehalogenation (Formation of 6-methoxy-8-methylquinazoline):

    • Cause:

      
      -hydride elimination from the amine or solvent effects.
      
    • Solution: Switch solvent to Toluene.[4] Increase catalyst loading. Ensure inert atmosphere is strict (oxygen can promote homocoupling).

  • No Reaction (Recovery of SM):

    • Cause: Catalyst deactivation or oxidative addition failure.

    • Solution: Pre-heat the catalyst/ligand complex in a small amount of solvent for 5 mins before adding to the main mixture. Switch to XPhos Pd G3 precatalyst.

Safety Considerations
  • Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite and column chromatography. Scavenger resins (e.g., SiliaMetS® Thiol) may be required for pharmaceutical grade purity.

  • Pressure: Heating dioxane to

    
     in a closed vessel generates pressure. Use appropriate pressure-rated vials.
    

References

  • Review of Quinazoline Amination

    • H. A. Harris et al., Journal of Medicinal Chemistry, "Structure-Activity Relationships of Epidermal Growth Factor Receptor Kinase Inhibitors."
    • Source:

  • Buchwald-Hartwig Methodology (General)

    • D. S. Surry, S. L.
    • Source:

  • Application to Electron-Rich Heterocycles

    • Specific protocols regarding methoxy-substituted quinazolines and the effect of steric hindrance.
    • Source:

  • Catalyst Selection Guide (BrettPhos)

    • B. P. Fors, et al., J. Am. Chem. Soc.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-Chloro-6-methoxy-8-methylquinazoline .

As a highly reactive electrophile, this compound is a critical building block for synthesizing substituted quinazolines via Nucleophilic Aromatic Substitution (SNAr). However, its reactivity is a double-edged sword: it is exceptionally moisture-sensitive. Failure to control environmental and chemical water leads to rapid hydrolysis, destroying your starting material and ruining reaction yields[1][2].

This guide provides the mechanistic insight, self-validating protocols, and troubleshooting steps required to handle this compound successfully.

Mechanistic Insight: The Causality of Hydrolysis

To prevent hydrolysis, you must first understand why it happens. The quinazoline core consists of a fused benzene and pyrimidine ring. The C4 position on the pyrimidine ring is flanked by two electronegative nitrogen atoms and attached to an electron-withdrawing chlorine atom[3][4].

This unique electronic environment makes the C4 carbon highly electron-deficient and an exceptional target for nucleophilic attack. When exposed to even trace amounts of moisture, water acts as a competing nucleophile. It attacks the C4 position, displacing the chloride ion. The resulting unstable intermediate rapidly tautomerizes into the thermodynamically stable 6-methoxy-8-methylquinazolin-4(3H)-one [1][5].

While the 6-methoxy and 8-methyl substituents on the benzene ring provide slight steric and electronic modulation, they do not offer sufficient protection to the highly exposed pyrimidine ring[6]. Therefore, strict anhydrous conditions are non-negotiable.

ReactionPathway SM 4-Chloro-6-methoxy- 8-methylquinazoline SNAr Desired SNAr Product (e.g., 4-amino derivative) SM->SNAr Nucleophile (Anhydrous) Fast Reaction Hydrolysis Hydrolysis Byproduct (Quinazolin-4-one) SM->Hydrolysis H2O / OH- (Moisture) Competing Pathway

Reaction pathways of 4-chloroquinazolines: SNAr vs. Hydrolysis.

Troubleshooting FAQs

Q: My SNAr reaction yield is consistently low, and I isolate a white precipitate that doesn't match my expected product mass. What happened? A: You have likely isolated the hydrolysis byproduct, 6-methoxy-8-methylquinazolin-4(3H)-one. If water is present in the reaction mixture, it outcompetes your intended nucleophile (amine/thiol) for the highly electrophilic C4 position[1]. This is especially common if hygroscopic solvents or aqueous bases are used[5].

Q: How should I properly store 4-Chloro-6-methoxy-8-methylquinazoline to prevent degradation over time? A: The compound must be stored at 2–8 °C under an inert gas (Nitrogen or Argon)[7]. Keep it in a tightly sealed container inside a desiccator. Crucially, when removing the vial from the refrigerator, allow it to warm to room temperature before opening it. Opening a cold vial causes ambient moisture to immediately condense on the powder, initiating hydrolysis.

Q: What bases should I avoid during SNAr reactions with this compound? A: Never use aqueous bases (e.g., NaOH, KOH) or hygroscopic inorganic bases that haven't been freshly dried (e.g., old K₂CO₃). Hydroxide ions are potent nucleophiles that will directly attack the C4 position, bypassing your intended reactant[1][5]. Use anhydrous organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine.

Q: How does the amine-enol equilibrium affect my SNAr reaction? A: The success of your nucleophilic attack is highly dependent on the state of the nucleophile. Anionic forms or intermediates stabilized via hydrogen bonding enhance nucleophilic strength, allowing your intended amine or thiol to kinetically outcompete trace water[8][9].

Quantitative Data & Critical Parameters

To maintain the integrity of your compound, adhere strictly to the thresholds outlined in the table below.

ParameterCritical ThresholdConsequence of DeviationCorrective Action
Storage Temperature 2–8 °CThermal degradation; accelerated hydrolysis.Store in a sealed desiccator in a dedicated fridge[7].
Solvent Moisture (H₂O) < 50 ppmRapid conversion to quinazolin-4-one.Dry solvents over activated 3Å molecular sieves.
Reaction Atmosphere < 5% Relative Humidity (N₂/Ar)Ambient moisture absorption into solvent.Purge reaction vessel 3x with inert gas.
Base Selection Strictly Anhydrous OrganicHydroxide/aqueous bases directly cause hydrolysis.Use freshly distilled DIPEA or Triethylamine[1].

Self-Validating Protocol: Anhydrous SNAr Reaction Setup

A protocol is only as good as its built-in checks. The following methodology incorporates self-validating steps to ensure your reaction environment is truly anhydrous before you risk your valuable starting material.

Step 1: Solvent Validation (The "Gatekeeper" Step)

  • Draw a 1 mL aliquot of your chosen reaction solvent (e.g., DMF, THF, or Acetonitrile).

  • Perform a Karl Fischer (KF) titration.

  • Validation Check: If the water content is >50 ppm, do not proceed . Add activated 3Å molecular sieves to the solvent, let it sit for 24 hours, and re-test.

Step 2: Reagent Preparation & Handling

  • Transfer the 4-Chloro-6-methoxy-8-methylquinazoline vial from 2–8 °C storage to a desiccator. Allow it to reach room temperature (approx. 30 minutes) to prevent condensation[7].

  • Weigh the required amount inside a glovebox or under a continuous stream of dry nitrogen.

Step 3: Reaction Assembly

  • Charge a flame-dried round-bottom flask with the quinazoline derivative and a magnetic stir bar.

  • Seal with a rubber septum and purge the flask with Nitrogen or Argon three times using a vacuum/gas manifold.

  • Inject the KF-validated anhydrous solvent via a dry syringe.

Step 4: Nucleophile and Base Addition

  • Add your nucleophile (e.g., amine or thiol).

  • Slowly inject an anhydrous organic base (e.g., 1.1 to 1.5 equivalents of DIPEA)[1].

  • Heat the reaction mixture to the desired temperature (typically 60–80 °C) and stir.

Step 5: In-Process Validation

  • After 2 hours, withdraw a 10 µL sample, quench it in anhydrous methanol, and analyze via LC-MS.

  • Validation Check: Confirm the presence of the desired SNAr product mass and the strict absence of the

    
     mass (the quinazolin-4-one hydrolysis byproduct). If the byproduct is absent, your anhydrous system is validated.
    

Workflow Start Initiate Reaction Setup KF_Check Karl Fischer Titration Is H2O < 50 ppm? Start->KF_Check Dry_Solvent Dry over 3Å Molecular Sieves KF_Check->Dry_Solvent No Atmos_Check Inert Atmosphere (N2/Argon) Active? KF_Check->Atmos_Check Yes Dry_Solvent->KF_Check Purge Purge System 3x Atmos_Check->Purge No Execute Add Reagents & Execute SNAr Atmos_Check->Execute Yes Purge->Atmos_Check Validate In-Process LC-MS/TLC (Verify absence of quinazolin-4-one) Execute->Validate

Self-validating anhydrous workflow for handling moisture-sensitive quinazolines.

References

Sources

Technical Support Center: Synthesis of 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-Chloro-6-methoxy-8-methylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the critical parameters of each synthetic step, providing you with the causal understanding needed to troubleshoot common issues and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and commonly employed route to 4-Chloro-6-methoxy-8-methylquinazoline involves a two-step process. The synthesis begins with the cyclization of a substituted anthranilic acid to form the corresponding quinazolin-4(3H)-one, which is subsequently chlorinated to yield the target compound. This strategy is advantageous due to the commercial availability of starting materials and the generally high efficiency of the chlorination step.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-3-methyl-5-methoxybenzoic Acid B 6-Methoxy-8-methylquinazolin-4(3H)-one A->B Formamide (reagent & solvent) ~130-150 °C C 4-Chloro-6-methoxy-8-methylquinazoline (Target Compound) B->C POCl₃ or SOCl₂ Reflux

Caption: High-level workflow for the synthesis of 4-Chloro-6-methoxy-8-methylquinazoline.

Section 2: Troubleshooting the Synthesis of 6-Methoxy-8-methylquinazolin-4(3H)-one

The formation of the quinazolinone core is the foundation of this synthesis. The Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is a classical and effective method.[1] However, its success is highly sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction using 2-amino-3-methyl-5-methoxybenzoic acid and formamide is giving a low yield. What are the likely causes?

A1: Low yields in this step typically stem from three primary factors:

  • Sub-optimal Temperature: The reaction requires significant thermal energy to drive the condensation and cyclization, usually in the range of 130-150 °C.[2][3] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of the starting material and the desired product.[1]

  • Presence of Moisture: Anthranilic acids can be hygroscopic, and any water present in the reaction mixture can interfere with the condensation process. Always ensure you are using anhydrous reagents and dried glassware.[1]

  • Purity of Starting Material: The purity of the 2-amino-3-methyl-5-methoxybenzoic acid is critical. Impurities from its synthesis can inhibit the reaction or lead to difficult-to-remove side products.

Q2: The reaction mixture turns dark brown or black at high temperatures. Is this normal, and does it affect the yield?

A2: While some color change is expected, the formation of a dark, tarry substance is indicative of decomposition. This is a common issue when reaction temperatures are pushed too high (e.g., >160 °C) for extended periods. This degradation significantly reduces the yield of the desired quinazolinone. The key is to find the "sweet spot" where the reaction proceeds efficiently without significant decomposition. We recommend gradually increasing the temperature and monitoring the reaction's progress by Thin Layer Chromatography (TLC) to identify the optimal conditions for your specific setup.

Troubleshooting Guide: Quinazolinone Formation
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Reaction temperature is too low. 2. Insufficient reaction time.1. Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC.[1] 2. Extend the reaction time. Check for product formation at regular intervals.
Formation of Tarry Byproducts 1. Reaction temperature is too high. 2. High concentration of reactants.1. Lower the reaction temperature. Find the minimum temperature required for a reasonable reaction rate. 2. Perform the reaction at a higher dilution by adding more formamide.
Product Fails to Precipitate Upon Cooling/Quenching 1. Product is highly soluble in the work-up solvent. 2. Insufficient product formation.1. Pour the cooled reaction mixture into ice-cold water to force precipitation.[2] 2. If precipitation is still poor, attempt extraction with an organic solvent like ethyl acetate, followed by solvent removal.

Section 3: Optimizing the Chlorination Step

The conversion of the 6-methoxy-8-methylquinazolin-4(3H)-one to its 4-chloro derivative is an electrophilic substitution reaction. The choice of chlorinating agent and the exclusion of water are paramount for achieving high yields.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better: phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

A1: Both POCl₃ and SOCl₂ are effective for this transformation.[2] The choice often depends on the specific substrate and laboratory preference. POCl₃ is generally less volatile and can sometimes give cleaner reactions for quinazolinone systems. SOCl₂ is more reactive but its lower boiling point makes it easier to remove after the reaction. For this specific substrate, both are viable options. A small amount of a tertiary amine base like N,N-dimethylaniline is sometimes added as a catalyst.

Parameter Phosphorus Oxychloride (POCl₃) Thionyl Chloride (SOCl₂)
Boiling Point 105.8 °C76 °C
Reactivity StrongVery Strong
Work-up Requires careful quenching on ice due to high boiling point.Excess reagent is more easily removed under reduced pressure.
Typical Conditions Often used as both reagent and solvent, refluxed for 1-4 hours.[4]Used in excess, refluxed for 2-4 hours.[2]

Q2: My chlorination reaction is incomplete, and I recover starting material. How can I fix this?

A2: Incomplete conversion is a common problem, often traced back to the quality of the chlorinating agent. Both POCl₃ and SOCl₂ are highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and sulfuric/hydrochloric acid, respectively. This deactivates the reagent. Using a freshly opened bottle or a freshly distilled reagent is the most effective solution.[2] Additionally, ensure the quinazolinone starting material is completely dry before adding it to the reaction.

Q3: The work-up procedure of pouring the reaction mixture onto ice is very exothermic and difficult to control. Are there alternatives?

A3: The quench with ice is standard but requires caution. A safer, albeit slower, alternative is to first remove the excess chlorinating agent under reduced pressure (ensure your vacuum pump is protected with a suitable trap). The resulting crude residue can then be dissolved in a solvent like dichloromethane or ethyl acetate and carefully quenched by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate. This method offers better control over the exotherm.

G start Low Yield in Chlorination Step check_reagent Is the chlorinating agent (POCl₃/SOCl₂) fresh? start->check_reagent check_sm Is the quinazolinone starting material completely dry? check_reagent->check_sm Yes solution_reagent Use a new bottle or distill the reagent. check_reagent->solution_reagent No check_temp Was the reaction refluxed at the correct temperature? check_sm->check_temp Yes solution_sm Dry the starting material under vacuum before use. check_sm->solution_sm No solution_temp Ensure vigorous reflux and extend reaction time. check_temp->solution_temp No end Re-run Experiment check_temp->end Yes (Consider other issues) solution_reagent->end solution_sm->end solution_temp->end

Caption: Troubleshooting workflow for the chlorination of 6-Methoxy-8-methylquinazolin-4(3H)-one.

Section 4: Detailed Experimental Protocols

These protocols are provided as a starting point. Monitoring by TLC or LC-MS is essential to determine the actual endpoint of each reaction.

Protocol 1: Synthesis of 6-Methoxy-8-methylquinazolin-4(3H)-one
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methyl-5-methoxybenzoic acid (1.0 eq).

  • Add formamide (10-15 eq, serving as reagent and solvent).

  • Heat the reaction mixture to 135-140 °C and maintain for 4-6 hours.[2] Monitor the consumption of the starting material by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture slowly into a beaker containing 200 mL of ice-cold water while stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-methoxy-8-methylquinazolin-4(3H)-one as a solid. The product can be used in the next step or purified further by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 4-Chloro-6-methoxy-8-methylquinazoline

Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ and SOCl₂ are corrosive and react violently with water.

  • Place the dry 6-methoxy-8-methylquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

  • Optional: Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Work-up: Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This is a highly exothermic process.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8.[5]

  • A solid precipitate of the product will form. Stir for 30 minutes.

  • Collect the solid by vacuum filtration, washing it thoroughly with water.

  • Dry the crude product under vacuum. Purification can be achieved by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

References

  • Kumar, D., & Singh, J. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(10), 1345-1352. [Link]

  • Mogilaiah, K., et al. (2006). Facile Synthesis of 12‐Ketoquino[2,1‐b]Quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones. Synthetic Communications, 36(17), 2533-2539. [Link]

  • Patel, R. N., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Drug Delivery and Therapeutics, 11(6-S), 84-90. [Link]

  • Reddy, P. V. G., et al. (2004). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Synthetic Communications, 34(20), 3821-3829. [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-215. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176. [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]

  • Zhang, Y., et al. (2018). Optimization of Synthesis Process of 4-Methylquinazoline. IOP Conference Series: Earth and Environmental Science, 186, 012048. [Link]

  • Kumar, V., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100809. [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Zhang, L., et al. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Asif, M. (2014). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • Verma, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 531. [Link]

  • Sharma, R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 981514. [Link]

  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 513-534. [Link]

  • PrepChem. (2024). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]

  • Wu, J., et al. (2017). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. Organic & Biomolecular Chemistry, 15(1), 173-177. [Link]

  • Google Patents. (2023). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

Sources

Technical Support Center: 4-Chloro-6-methoxy-8-methylquinazoline Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Intermediate Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with purifying highly reactive electrophilic scaffolds.

This guide provides authoritative troubleshooting, FAQs, and self-validating protocols for the recrystallization of 4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8), a critical intermediate in the synthesis of targeted kinase inhibitors.

Core Mechanistic Principles: The Causality of Degradation

To successfully purify 4-Chloro-6-methoxy-8-methylquinazoline, one must understand the causality behind its instability. The C4 position of the quinazoline ring is profoundly electrophilic, acting as a highly activated center for nucleophilic substitution[1]. The fused pyrimidine ring withdraws electron density via inductive and resonance effects, making the C4-chlorine bond exceptionally labile.

While the 6-methoxy and 8-methyl groups are electron-donating and provide minor stabilization to the aromatic system, they do not sufficiently deactivate the C4 position against nucleophilic attack. Consequently, exposing this compound to protic solvents (like methanol or ethanol) induces rapid solvolysis, replacing the chloride with an alkoxy group[2]. Furthermore, any exposure to water drives irreversible hydrolysis, yielding the thermodynamically stable 4(3H)-quinazolinone byproduct[3].

G A 4-Chloro-6-methoxy- 8-methylquinazoline C Nucleophilic Attack at C4 Position A->C B Protic Solvent (e.g., MeOH, H2O) B->C D 4-Methoxy Derivative (Solvolysis Byproduct) C->D in Methanol E 4-Quinazolinone (Hydrolysis Byproduct) C->E in Water/Moisture

Mechanistic pathway of C4-nucleophilic substitution in protic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does my product degrade into a mixture of byproducts when recrystallized from ethanol? A1: Ethanol is a protic nucleophile. At elevated temperatures required for recrystallization, the oxygen lone pairs in ethanol attack the electrophilic C4 carbon of the quinazoline ring. This triggers a solvolysis reaction that displaces the chloride ion, converting your target API intermediate into a 4-ethoxyquinazoline impurity. You must strictly utilize aprotic solvent systems.

Q2: What are the optimal solvent systems for recrystallizing this specific compound? A2: The ideal system utilizes a polar aprotic solvent for dissolution and a non-polar aprotic anti-solvent to force crystallization. Ethyl acetate/heptane and dichloromethane/hexane are the industry standards. See the quantitative comparison table below for selection metrics.

Q3: My compound is "oiling out" instead of forming crystals. How do I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it supersaturates in the solvent mixture. To correct this, reheat the mixture until it forms a single homogeneous phase, add 5–10% more of your primary solvent (e.g., Ethyl Acetate) to increase solubility, and cool the system at a much slower rate (e.g., 0.5°C/min). Introducing a seed crystal at the cloud point will also force lattice formation instead of oiling.

Quantitative Data: Solvent System Performance

The following table summarizes the performance of various solvent systems for the recrystallization of 4-chloroquinazolines, highlighting the critical need for aprotic environments.

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Polarity IndexTypical Yield (%)Purity (HPLC Area %)Solvolysis Risk
Ethyl Acetate / Heptane 1:34.4 / 0.182 - 88>98.5Low
Toluene / Hexane 1:42.4 / 0.178 - 85>99.0Low
Dichloromethane / Hexane 1:53.1 / 0.175 - 80>98.0Low
Methanol / Water N/A5.1 / 9.0<20<50Critical (Hydrolysis)

*Data reflects rapid C4-nucleophilic substitution degradation, not true crystallization.

Troubleshooting Guide: Common Purification Failures

  • Issue: High levels of 4-quinazolinone detected by HPLC/LC-MS.

    • Root Cause: Introduction of moisture during the workflow. The C4-Cl bond is highly sensitive to atmospheric humidity.

    • Corrective Action: Ensure all solvents are strictly anhydrous (Karl Fischer titration < 0.05% H₂O). Perform the recrystallization under a positive pressure of dry nitrogen or argon.

  • Issue: Low recovery yield (<50%) after filtration.

    • Root Cause: The solvent system is too polar, meaning the compound remains highly soluble even at 0°C.

    • Corrective Action: Concentrate the mother liquor under reduced pressure (rotary evaporation at 30°C) to remove 50% of the primary solvent, then add additional cold anti-solvent (heptane) to force the remaining product out of solution.

Validated Experimental Protocol: Anhydrous Dual-Solvent Recrystallization

This step-by-step methodology utilizes an Ethyl Acetate/Heptane system, engineered to isolate high-purity 4-Chloro-6-methoxy-8-methylquinazoline while completely suppressing C4-solvolysis.

Step 1: Preparation & Self-Validation Ensure all glassware is oven-dried (120°C for 4 hours) and cooled in a desiccator. Validation Check: Verify solvent anhydrous conditions via Karl Fischer titration (<0.05% H₂O) prior to use.

Step 2: Dissolution Suspend 10.0 g of crude 4-Chloro-6-methoxy-8-methylquinazoline in 30 mL of anhydrous Ethyl Acetate. Heat the mixture gently to 60°C under an inert nitrogen atmosphere with continuous stirring until complete dissolution occurs.

Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble polymeric byproducts or unreacted quinazolinone precursors.

Step 4: Anti-Solvent Addition Transfer the filtrate to a 2-neck round-bottom flask. While maintaining the solution at 50°C, add anhydrous Heptane dropwise (approximately 90 mL total) until the solution becomes persistently turbid (reaching the cloud point). Validation Check: If the solution oils out instead of clouding, reheat to 60°C, add 5 mL of EtOAc to redissolve, and resume Heptane addition at a slower rate.

Step 5: Crystallization Remove the heat source. Allow the mixture to cool ambiently to 25°C over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 2 hours to maximize crystal lattice formation and yield.

Step 6: Isolation & Drying Filter the resulting crystals under vacuum. Wash the filter cake with 20 mL of ice-cold anhydrous Heptane. Dry the crystals in a vacuum desiccator at 25°C for 12 hours. Do not use elevated drying temperatures, as the compound is thermally sensitive.

Workflow Start Crude 4-Chloroquinazoline Dissolve Dissolve in minimal Anhydrous EtOAc at 60°C Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Anhydrous Heptane dropwise until cloudy Filter->AntiSolvent Cool Cool slowly to 0-5°C AntiSolvent->Cool Isolate Filter & Wash (Cold Heptane) Cool->Isolate Dry Vacuum Dry (Desiccator, 25°C) Isolate->Dry

Optimized anhydrous recrystallization workflow for 4-chloroquinazolines.

References

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry. URL:[Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules (MDPI) / PubMed Central. URL:[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. URL:[Link]

Sources

stability of 4-Chloro-6-methoxy-8-methylquinazoline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-6-methoxy-8-methylquinazoline Stability Guide

Core Directive: The Stability Paradox

Executive Summary: 4-Chloro-6-methoxy-8-methylquinazoline is a highly reactive electrophile, not a stable end-product.[1] Its utility in drug discovery (specifically as a kinase inhibitor intermediate) relies on the lability of the C4-chlorine atom. In DMSO, this compound is inherently unstable unless strict anhydrous conditions are maintained. [1]

The Mechanism of Failure: The primary degradation pathway is hydrolysis , converting the active 4-chloro species into the inactive 4-hydroxy derivative (6-methoxy-8-methylquinazolin-4(3H)-one).

  • The DMSO Factor: DMSO is hygroscopic.[2] It aggressively absorbs atmospheric moisture. Even "dry" DMSO can contain 10-50 ppm water, which is sufficient to initiate hydrolysis. Furthermore, DMSO acts as a phase-transfer catalyst, accelerating the nucleophilic attack of water on the C4 position [1][2].

  • The Consequence: Users often observe a "crash out" (precipitation) or a loss of potency because the hydrolysis product (the quinazolinone) is thermodynamically stable and significantly less soluble in organic media than the chloro-precursor.

Troubleshooting & FAQs

Q1: My DMSO stock solution developed a precipitate after 24 hours at room temperature. What happened? A: You likely formed 6-methoxy-8-methylquinazolin-4(3H)-one. The 4-chloroquinazoline scaffold is a "vinylogous acid chloride."[3] Upon exposure to moisture in the DMSO, it hydrolyzes. The resulting 4-hydroxy species (quinazolinone) typically has high lattice energy and poor solubility in DMSO/organic mixtures, leading to precipitation.

  • Diagnostic: Spin down the precipitate. It will likely be insoluble in DCM but soluble in hot aqueous base.

Q2: I see a mass shift in my LCMS. How do I interpret the spectrum? A: Use the "Rule of 18" and Isotope Pattern analysis.

  • Intact Compound: Look for the parent ion

    
    . Crucially, you must see the Chlorine Isotope Pattern  (a roughly 3:1 ratio of peaks separated by 2 Da, corresponding to 
    
    
    
    and
    
    
    ).[1]
  • Degraded Compound: Hydrolysis results in a net loss of ~18 Da (

    
     lost, 
    
    
    
    gained;
    
    
    ).
    • Signal:

      
      .
      
    • Confirmation: The Chlorine isotope pattern will disappear. The hydrolysis product (containing only C, H, N, O) shows only the M+1 carbon isotope peak.

Q3: Can I store 10 mM stock solutions at -20°C? A: Only if strictly anhydrous.

  • Recommended: Store as a solid powder at -20°C under desiccant [3].

  • If Solution is Mandatory: Use anhydrous DMSO (water < 50 ppm), purge with argon/nitrogen, seal with Parafilm®, and store at -80°C. Even at -20°C, slow hydrolysis can occur over weeks if the seal is imperfect.[1]

Q4: The solution turned yellow/orange. Is this degradation? A: Likely, yes. Pure 4-chloroquinazolines are typically white to off-white solids. Hydrolysis releases HCl, which can protonate the nitrogen atoms on the quinazoline ring or trace impurities, often resulting in a yellowing of the solution.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a stock solution viable for <24 hours of use.

  • Solvent Prep: Use Anhydrous DMSO (≥99.9%, water <50 ppm). If opening a new bottle, use a Sure/Seal™ system or equivalent.

  • Environment: Weigh the solid compound rapidly. Ideally, flush the weighing vial with Nitrogen gas before closing.

  • Dissolution: Add DMSO. Vortex until dissolved. Do not sonicate for extended periods (heat accelerates hydrolysis).

  • Storage: If not using immediately, keep on ice. For overnight storage, freeze at -80°C immediately.

Protocol B: QC Check (LCMS)

Objective: Verify integrity before running a biological assay.

  • Dilution: Dilute 1 µL of stock into 100 µL of anhydrous Acetonitrile (NOT water/methanol).

  • Injection: Inject immediately.

  • Gradient: Run a standard C18 gradient.

    • Note: The compound may hydrolyze on the column if the aqueous mobile phase is acidic. If you see two peaks (Cl and OH) in the trace, check the ratio. If the OH peak is <5%, it may be on-column artifact; if >10%, your stock is likely degraded.

Visualizations

Figure 1: Degradation Pathway

Caption: The hydrolysis mechanism converting the reactive 4-chloro probe into the inert 4-hydroxy species, accelerated by wet DMSO.[1]

DegradationPathway Compound 4-Chloro-6-methoxy- 8-methylquinazoline (Active Electrophile) Transition Tetrahedral Intermediate Compound->Transition + H₂O (Nucleophilic Attack) Water H₂O (from wet DMSO) Water->Transition Product 6-Methoxy-8-methylquinazolin- 4(3H)-one (Inert/Precipitate) Transition->Product - HCl (Irreversible) HCl HCl (Acidic Byproduct) Transition->HCl

Figure 2: Handling Decision Tree

Caption: Workflow for determining the usability of existing stock solutions based on storage conditions and visual inspection.

DecisionTree Start Evaluate Stock Solution Visual Visual Inspection: Precipitate or Color Change? Start->Visual PrecipYes Discard Solution (Irreversible Hydrolysis) Visual->PrecipYes Yes PrecipNo Check Age & Storage Visual->PrecipNo No StorageCheck Stored at RT > 4 hours OR Stored at -20°C > 1 week? PrecipNo->StorageCheck QC Run LCMS QC (Check for M-18 peak) StorageCheck->QC Yes (High Risk) Use Proceed to Assay StorageCheck->Use No (Fresh/Frozen -80°C) QC->Use >95% Intact Discard Discard QC->Discard <90% Intact

Summary Data Table

Feature4-Chloro-6-methoxy-8-methylquinazolineHydrolysis Product (Impurity)
State Reactive IntermediateStable Thermodynamic Sink
Solubility (DMSO) High (>50 mM)Low/Moderate (May precipitate)
LCMS Identification M (Chlorine Isotope Pattern present)M - 18 (No Cl pattern)
Reactivity Electrophilic (Reacts with amines/thiols)Nucleophilic/Inert
Storage Stability Low (Days at RT in solution)High (Years)

References

  • Liu, H., et al. (2019).[4] "DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions."[4] ChemSusChem. Link

  • Gershon, H., et al. (2003). "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Fordham Research Commons. Link

  • ChemScene. (n.d.). "4-Chloroquinazoline General Information & Storage." ChemScene Product Guide. Link

  • BenchChem. (2025).[5] "Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." Link

Sources

Technical Support Center: Purification & Stability of 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

4-Chloro-6-methoxy-8-methylquinazoline is a critical electrophilic intermediate, primarily utilized in


 reactions to synthesize kinase inhibitors (e.g., EGFR or VEGFR inhibitors). The purity of this "chloro-core" is the rate-limiting factor for the yield and quality of subsequent coupling steps.

The Central Challenge: The C4-chlorine atom is highly labile. The electron-deficient pyrimidine ring makes the C4 position susceptible to nucleophilic attack by water (hydrolysis), causing the molecule to revert to its thermodynamic sink: the starting material, 6-methoxy-8-methylquinazolin-4(3H)-one .

This guide addresses the three most common impurity profiles:

  • Hydrolytic Reversion: Presence of quinazolinone starting material (

    
     mass shift).
    
  • Phosphorus Contamination: Residual POCl

    
     or phosphoric acid species.
    
  • Oligomeric Tars: Oxidative degradation products causing color issues.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My LCMS shows a significant peak with mass [M-18] after workup."

Diagnosis: Hydrolysis.[1] You are likely observing the reversion to 6-methoxy-8-methylquinazolin-4(3H)-one . This occurs if the aqueous quench is too warm, too acidic, or if the biphasic contact time is too long. 4-chloroquinazolines are unstable in aqueous media, particularly at low pH.

Corrective Action:

  • Temperature Control: The quench must be performed at

    
    .
    
  • pH Buffering: Do not quench with pure water. Use a buffered solution (e.g., sat.

    
     or dilute 
    
    
    
    ) to neutralize the
    
    
    or
    
    
    generated immediately.
  • Speed: Minimize the time the organic phase sits in contact with the aqueous phase. Extract immediately and dry over

    
    .
    
Issue 2: "The crude solid is sticky and dark brown/black instead of off-white."

Diagnosis: Thermal Degradation & Phosphorylated Tars. Dark colors often indicate the formation of polymeric byproducts or "pseudodimers" caused by overheating during the chlorination step or incomplete removal of phosphoryl species.

Corrective Action:

  • Filtration: Dissolve the crude in

    
     (DCM) and pass it through a short pad of silica gel or Celite. The polar tars will adhere to the silica, while the non-polar chloro-product elutes.
    
  • Solvent Switch: Avoid concentrating the reaction mixture to absolute dryness if high heat is required. Solvent exchange into the recrystallization solvent (e.g., Toluene) is preferred over dry-down.

Issue 3: "I cannot remove the starting material by simple washing."

Diagnosis: Solubility Overlap. The starting quinazolinone is significantly less soluble in non-polar solvents than the chloro-product. However, if the conversion was incomplete (


), washing is insufficient.

Corrective Action:

  • Recrystallization: You must utilize the solubility differential. The chloro-product is soluble in DCM/Toluene; the oxo-impurity is not. See Protocol B .

Critical Data: Impurity Physicochemical Profiles

ParameterProduct: 4-Chloro-6-methoxy-8-methylquinazolineImpurity: Quinazolinone (Starting Material)
Polarity Low (Lipophilic)High (Polar/H-bond donor)
Solubility (DCM) High (

)
Low / Insoluble
Solubility (Water) Decomposes (Hydrolysis)Low (pH dependent)
Solubility (Heptane) Low (Antisolvent)Insoluble
Reactivity Electrophile (Sensitive to moisture)Nucleophile (Stable)

Experimental Protocols

Protocol A: The "Cold-Buffer" Workup (Minimizing Hydrolysis)

Use this standard workup to prevent the formation of the hydrolysis impurity.

  • Concentration: Remove excess

    
     or 
    
    
    
    via rotary evaporation under reduced pressure at
    
    
    . Co-evaporate with Toluene (
    
    
    ) to remove trapped acid chlorides.
  • Preparation: Dissolve the thick residue in

    
     (DCM).
    
  • Quench: Pour the organic solution slowly into a rapidly stirring mixture of Ice and Saturated

    
     .
    
    • Note: Maintain internal temperature

      
      .
      
  • Separation: Immediately separate the layers.

  • Fast Wash: Wash the organic layer once with cold brine.

  • Drying: Dry over anhydrous

    
     for 15 minutes, filter, and concentrate.
    
Protocol B: Purification via Recrystallization (DCM/Heptane)

Use this if the crude contains 5–15% starting material.

  • Dissolution: Dissolve the crude solid in the minimum amount of DCM (approx. 2–3 mL per gram) at room temperature.

    • Checkpoint: If undissolved white solids remain, filter them off (this is likely the quinazolinone impurity).

  • Precipitation: Slowly add n-Heptane (or Hexanes) to the stirring solution until a persistent turbidity (cloudiness) is observed.

    • Ratio: Typically 1:3 to 1:5 (DCM:Heptane).

  • Crystallization: Cool the mixture to

    
     for 1 hour.
    
  • Isolation: Filter the precipitate under nitrogen (to prevent moisture absorption). Wash the cake with cold Heptane.

  • Drying: Vacuum dry at room temperature. Do not heat above

    
    .
    

Decision Logic for Purification

The following flowchart illustrates the decision-making process for purifying the crude reaction mixture based on the specific impurities detected.

PurificationLogic Start Crude Reaction Mixture (Post-Chlorination) CheckTLC Analyze Purity (TLC / LCMS) Start->CheckTLC Decision1 Is Starting Material Present? CheckTLC->Decision1 HighSM High SM (>10%) Decision1->HighSM Yes LowSM Low SM (<5%) Decision1->LowSM No Reprocess Reprocess: Resubject to POCl3/SOCl2 HighSM->Reprocess Conversion Incomplete Decision2 Is Color Dark/Tarry? LowSM->Decision2 Reprocess->CheckTLC SilicaPlug Filtration: DCM through Silica/Celite Pad Decision2->SilicaPlug Yes (Tars) Recryst Recrystallization: DCM / Heptane System Decision2->Recryst No (Clean Crude) SilicaPlug->Recryst Final Pure 4-Chloro-6-methoxy-8-methylquinazoline Recryst->Final

Figure 1: Decision tree for the purification of 4-chloro-6-methoxy-8-methylquinazoline based on impurity profile.

References

  • Synthesis and Impurity Profiling of Quinazolines

    • Fernandez, M., et al. (2011). Identification, synthesis and structure assignment of two impurities of Erlotinib. Journal of the Mexican Chemical Society. Link

    • Context: Describes the structural isomers and hydrolytic impurities common in quinazoline synthesis (e.g.
  • Chlorination Methodology & Workup

    • Wintner, J., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Link

    • Context: Defines the kinetics of chlorination and the critical importance of temperature control to avoid "pseudodimer" form
  • Purification & Scale-Up Strategies

    • Bhatia, R., et al. (2021).[2] Development of a Robust Scale-Up Synthetic Route for BPR1K871. ACS Omega. Link

    • Context: Details the use of MTBE/MeOH and other solvent systems for the recrystallization of unstable 4-chloroquinazolines without column chrom
  • Stability of Chloro-Heterocycles

    • BenchChem Technical Guides. (2025).[3] Solubility and Stability of 8-Chloroquinazolin-4-OL. Link

    • Context: Provides solubility data and confirms the tautomeric equilibrium th

Sources

Technical Support Center: 4-Chloro-6-methoxy-8-methylquinazoline Substitution Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SNAr-OPT-4Cl-QM Subject: Thermal Optimization & Troubleshooting for Nucleophilic Substitution at C4 Status: Active Support Tier: Senior Application Scientist Level

Executive Summary

You are attempting a Nucleophilic Aromatic Substitution (


) on 4-Chloro-6-methoxy-8-methylquinazoline . Unlike electron-deficient substrates (e.g., 6-nitroquinazolines) that react rapidly at room temperature, this specific scaffold presents a unique kinetic challenge .

The 6-methoxy group is a strong electron-donating group (EDG) that increases electron density at the C4 reaction center, significantly raising the activation energy (


) required for nucleophilic attack. Simultaneously, the 8-methyl group  introduces steric bulk that can hinder solvation and nucleophilic approach.

The Critical Balance: You must apply enough heat to overcome the electronic deactivation caused by the methoxy group, but avoid excessive temperatures that trigger hydrolysis of the labile C-Cl bond in the presence of trace moisture.

Module 1: Reaction Mechanics & Thermal Profiling

To optimize this reaction, you must visualize the competition between the desired substitution (


) and the parasitic hydrolysis (

).
The Energy Landscape

The reaction follows an addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.

  • Low Temperature (<40°C): The electron-donating 6-OMe stabilizes the ground state. The nucleophile lacks sufficient thermal energy to attack the electron-rich C4 center. Result: No reaction or extremely slow conversion.

  • Optimal Temperature (60°C – 90°C): Sufficient energy is available to cross the activation barrier.

  • High Temperature (>100°C): While substitution is fast, the rate of hydrolysis (reaction with trace

    
    ) increases exponentially, often outpacing substitution if the nucleophile is weak or sterically hindered.
    
Visualizing the Pathway

ReactionPathway Fig 1. Kinetic competition between SNAr substitution and hydrolysis. Substrate 4-Cl-6-OMe-8-Me-Quinazoline Transition Meisenheimer Complex (High Energy) Substrate->Transition + Nucleophile + Heat (>60°C) Byproduct 4-Quinazolinone (Hydrolysis Dead-End) Substrate->Byproduct + H₂O + Heat Product 4-Substituted Product (Target) Transition->Product - Cl⁻

Module 2: Optimization Protocol

Do not use a generic "reflux overnight" approach. Use this temperature-gated protocol to validate your specific nucleophile.

Standardized Conditions
  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN). Avoid DMF unless necessary due to workup difficulty.

  • Base: 1.5 eq. DIPEA (Hünig's Base).

  • Concentration: 0.2 M – 0.5 M.

Step-by-Step Temperature Ramping
PhaseTemperatureDurationCheckpoint (TLC/LCMS)Action
1. Activation 25°C (RT)1 HourCheck for Product (M+Nuc)If <5% conv, proceed to Phase 2. (Expected for this substrate).
2. Promotion 60°C2 HoursCheck for Product vs. SMIf conversion is steady, hold here. This is the "Safe Zone."
3. Forcing 85°C (Reflux iPrOH)4 HoursCheck for Hydrolysis (M-18/M-36)Only enter this phase if Phase 2 is too slow (<20% conv).
4. Rescue 120°C (MW)20 MinsCRITICAL: Use MicrowaveOnly for sterically hindered amines (e.g., 2-substituted anilines).

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion, even after 24 hours at 60°C. Should I add more catalyst?

Diagnosis: This is likely Product Inhibition or HCl Salt Formation . The HCl generated during the reaction can protonate your nucleophilic amine, rendering it unreactive.

  • The Fix:

    • Ensure you have at least 1.5 equivalents of base (DIPEA or

      
      ) to scavenge the proton.
      
    • If using a weak nucleophile (e.g., aniline), the product itself might be acting as a base.

    • Temperature Action: Increase to 80°C . The 6-methoxy deactivation often requires this higher thermal threshold to push to completion compared to bare quinazolines [1].

Q2: I see a major impurity peak at [M-18] or [M-35]. What is it?

Diagnosis: This is Hydrolysis (conversion to 4-hydroxy-6-methoxy-8-methylquinazoline).

  • Mechanism: The 4-Cl bond is labile. If your solvent is "wet" (even technical grade iPrOH contains water), the water competes with your amine. At high temperatures (required due to the 6-OMe group), water becomes a potent nucleophile.

  • The Fix:

    • Dry Solvents: Use anhydrous solvents (stored over molecular sieves).

    • Concentration: Increase concentration to >0.5 M. This favors the bimolecular reaction with your amine over the pseudo-first-order reaction with solvent moisture.

    • Atmosphere: Run under Nitrogen/Argon balloon.

Q3: The 8-methyl group seems to be causing solubility issues in Isopropanol. Can I switch to DMF?

Diagnosis: The 8-methyl group adds lipophilicity and disrupts the crystal packing, but it can also make the molecule greasy.

  • The Fix: Yes, but with a warning.

    • DMF/DMAc are excellent for solubility and increasing reaction rate (polar aprotic effect).

    • Risk: These solvents are hygroscopic. Wet DMF at 90°C will hydrolyze your starting material in minutes.

    • Protocol: If switching to DMF, keep the temperature under 80°C initially and ensure the solvent is strictly anhydrous.

Q4: How does the 6-methoxy group specifically change the temperature requirement compared to 4-chloroquinazoline?

Technical Insight: In a standard 4-chloroquinazoline, the N1 and N3 atoms pull electron density, making C4 highly positive.

  • 6-OMe Effect: The oxygen lone pair donates density into the ring (Resonance). This pushes electron density toward C4, making it less electrophilic .

  • Consequence: You typically need 20°C to 30°C higher temperatures for 6-methoxy derivatives compared to unsubstituted ones to achieve the same rate of reaction [2].

Module 4: Decision Logic for Troubleshooting

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Fig 2. Troubleshooting Decision Tree for 4-Cl-Quinazoline Substitution. Start Analyze LCMS/TLC Data CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity Yes Success Proceed to Workup CheckSM->Success No (Clean Product) ImpurityHydrolysis Peak = Quinazolinone (Hydrolysis) CheckImpurity->ImpurityHydrolysis Peak M-18 / M-35 ImpurityNone No Impurity (Just Unreacted SM) CheckImpurity->ImpurityNone Only SM + Nuc SolHydrolysis ACTION: 1. Dry Solvent (Mol Sieves) 2. Increase Conc. 3. Lower Temp ImpurityHydrolysis->SolHydrolysis SolKinetic ACTION: 1. Increase Temp (+10°C) 2. Switch to DMF 3. Check Base Eq. ImpurityNone->SolKinetic

References

  • Review of Quinazoline Substitution Kinetics: Connolly, D. J., et al. "Kinetic insights into the

    
     reactions of 4-chloroquinazolines." Tetrahedron, 2005. (General principle of EDG deactivation in quinazolines).
    
  • Substituent Effects in Quinazoline Synthesis: Kabri, Y., et al. "Regioselective nucleophilic aromatic substitution of 4-chloro-6-methoxyquinazolines." Tetrahedron Letters, 2009. (Specific reference to 6-methoxy deactivation requiring elevated temperatures).

  • Hydrolysis Competition: Search Result 1.16: "Quinazoline derivatives & pharmacological activities: a review." International Journal of Medicinal Chemistry & Analysis. (Validates the hydrolysis pathway of 4-chloroquinazolines in aqueous/acidic media).

  • Microwave Optimization: Search Result 1.4: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 2021. (Protocol for microwave acceleration of hindered substrates).

resolving solubility issues of 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Optimization Guide Ticket ID: #QNZ-SOL-4CL Status: Open Analyst: Senior Application Scientist[1]

Executive Summary: The Stability-Solubility Paradox

You are likely encountering issues because 4-Chloro-6-methoxy-8-methylquinazoline presents a dual challenge: it is highly lipophilic (poor water solubility) and chemically reactive at the 4-position.[1]

Critical Warning: This compound is an electrophile. The C4-Chlorine atom is a leaving group susceptible to Nucleophilic Aromatic Substitution (


) .[1]
  • In Water: It hydrolyzes to form the inactive 4-hydroxy derivative (quinazolinone).

  • In Alcohols: It reacts to form 4-alkoxy derivatives (ethers).[1]

Your solubility strategy must prioritize chemical stability. If you treat this like a standard stable drug molecule (e.g., dissolving in ethanol or leaving in aqueous buffer), you will degrade your sample before the experiment begins.

Part 1: Solvent Selection (The Golden Rules)

Q: What is the best solvent for creating a stock solution?

A: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).

You must use aprotic, polar solvents. These dissolve the lipophilic core without attacking the C4-chloride.[1]

SolventSuitabilityRisk FactorNotes
DMSO (Anhydrous) Excellent LowRecommended stock solvent (10–50 mM).[1] Hygroscopic; keep sealed.
DMAc / DMF Good LowGood alternatives if DMSO interferes with downstream chemistry.
Ethanol / Methanol PROHIBITED Critical Will convert your compound to the 6-methoxy-4-ethoxy analog.[1]
Water / PBS PROHIBITED Critical Causes hydrolysis to the insoluble 4-hydroxy quinazolinone.[1]
Q: Why did my compound change composition after dissolving in Methanol?

A: You triggered an alkolysis reaction. In protic organic solvents (MeOH, EtOH), the solvent acts as a nucleophile.

  • Observation: LC-MS shows a mass shift.[1]

    • Methanol:

      
      [1]
      
    • Ethanol:

      
      [1]
      
  • Solution: Never use alcohols for stock preparation or dilution unless you intend to synthesize the ether derivative.

Part 2: Aqueous Dilution & Biological Assays

Q: How do I dose this in a cellular assay without precipitation?

A: Use the "Rapid Dispersion" Protocol. Because the compound is unstable in water (hydrolysis half-life can be minutes to hours depending on pH), you cannot make intermediate aqueous dilutions.

Protocol: Direct-to-Well Dilution

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Aliquot Media: Have your cell culture media ready in the plate.

  • Direct Spike: Add the DMSO stock directly to the media well to achieve the final concentration (e.g., 1 µL stock into 1 mL media = 0.1% DMSO).

  • Mix Immediately: Pipette up and down once.

  • Run Assay: Do not store this diluted plate.

Why this works: It minimizes the time the molecule spends in a water-rich environment before interacting with the biological target.

Q: My compound precipitated in the buffer immediately. Why?

A: You likely hit the "Oiling Out" limit or Hydrolytic Crash.

  • Scenario A (Oiling Out): The compound is too lipophilic.

    • Fix: Add a surfactant.[2][3][4][5] Use 0.05% Tween-80 or dilute into media containing serum (BSA/FBS binds and solubilizes the compound).[1]

  • Scenario B (Hydrolytic Crash): The compound reacted with water to form 4-hydroxy-6-methoxy-8-methylquinazoline, which is an insoluble brick-dust solid.[1]

    • Fix: Check LC-MS.[1] If the solid is the hydroxy-derivative, your pH was likely too acidic or basic, catalyzing the hydrolysis. Keep pH near 7.4.

Part 3: In Vivo Formulation (Animal Studies)

Q: How do I formulate for IP/IV injection?

A: Use a High-Solvency Co-solvent System. Do not use simple saline.[1] Use a PEG-based system to "shield" the chloride from water and solvate the hydrophobic core.

Recommended Formulation (The "40/10" Mix)

  • Stability Window: 1–2 hours (Prepare fresh).

  • Route: IP or IV.

Step-by-Step Protocol:

  • Weigh: 4-Chloro-6-methoxy-8-methylquinazoline.

  • Solvent 1 (5%): Add DMSO (Anhydrous). Vortex until fully dissolved. Do not proceed until clear.

  • Solvent 2 (40%): Add PEG400 (Polyethylene Glycol 400). Vortex.

  • Solvent 3 (5%): Add Tween-80 (Surfactant).[1] Vortex gently to avoid foaming.

  • Diluent (50%): Slowly add Saline (0.9% NaCl) dropwise while vortexing.

    • Note: Adding saline too fast will shock the system and cause precipitation.

Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision pathways for handling 4-Chloroquinazolines to prevent degradation.

G Start Start: 4-Chloro-6-methoxy-8-methylquinazoline Solvent_Choice Choose Stock Solvent Start->Solvent_Choice Path_Alc Alcohol (MeOH/EtOH) Solvent_Choice->Path_Alc Avoid Path_Aq Aqueous Buffer/Water Solvent_Choice->Path_Aq Avoid Path_Aprotic Anhydrous DMSO/DMAc Solvent_Choice->Path_Aprotic Recommended Result_Ether FAILURE: Forms Ether Analog (Alkolysis) Path_Alc->Result_Ether Result_Hydroxy FAILURE: Forms Hydroxy Analog (Hydrolysis/Precipitation) Path_Aq->Result_Hydroxy Result_Stable SUCCESS: Stable Stock Solution Path_Aprotic->Result_Stable Dilution Dilution for Assay Result_Stable->Dilution Direct_Spike Direct Spike into Media (< 0.5% DMSO) Dilution->Direct_Spike Best Practice Pre_Dilution Intermediate Water Dilution Dilution->Pre_Dilution High Risk Bio_Result Valid Biological Data Direct_Spike->Bio_Result Crash Precipitation & Degradation Pre_Dilution->Crash

Figure 1: Stability-driven workflow for solvent selection and dilution.[1] Red paths indicate chemical degradation risks specific to the 4-chloroquinazoline scaffold.

Part 5: Troubleshooting Table

SymptomProbable CauseCorrective Action
White precipitate forms immediately upon adding water. Hydrolysis to quinazolinone (insoluble).[1]Switch to "Direct Spike" method. Do not premix with water.
LC-MS shows M+16 or M+2 mass shift. Reaction with solvent (Methanol/Ethanol) or Water.[1]Discard stock. Re-dissolve fresh powder in anhydrous DMSO.
Compound oils out in animal formulation. Insufficient surfactant.Increase Tween-80 to 5-10% or switch to Cremophor EL.[1]
Loss of potency in stored DMSO stock. DMSO absorbed water from air.Use single-use aliquots stored at -20°C. Use a desiccator.

References

  • Reactivity of 4-Chloroquinazolines

    • Nucleophilic substitution mechanism:[1][6] 4-chloroquinazolines react rapidly with nucleophiles (amines, alcohols, water) due to the activation by N1/N3 atoms.[1]

    • Source: Kabri, Y. et al. (2010). "Microwave-assisted synthesis of new 4-substituted quinazoline derivatives." European Journal of Medicinal Chemistry.

  • Hydrolysis Kinetics

    • Hydrolytic instability:[1] Substituted 4-chloroquinazolines convert to 4(3H)-quinazolinones in aqueous media, accelerated by acidic or basic pH.[1]

    • Source: Aly, A. A. (2006). "Synthesis of some new 4(3H)-quinazolinone derivatives." Arkivoc.

  • Formulation of Lipophilic Drugs

    • Cosolvent systems: Use of DMSO/PEG/Tween for solubilizing hydrophobic kinase inhibitors (structurally similar to quinazolines).

    • Source: Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.

  • Solubility Data & Properties

    • 4-Chloroquinazoline Core: Identifying the core scaffold properties and handling requirements.

    • Source: Sigma-Aldrich Technical Data for 4-Chloroquinazoline.[1]

Sources

minimizing side reactions during quinazoline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinazoline functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the quinazoline scaffold. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you minimize common side reactions and optimize your synthetic outcomes. This center is structured to address issues from the ground up, starting with frequently asked questions and moving into in-depth troubleshooting for specific challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the functionalization of quinazolines.

Q1: What are the most common side reactions I should be aware of when functionalizing a quinazoline core?

A1: The quinazoline scaffold, while robust, is susceptible to several side reactions depending on the chosen methodology. The most prevalent issues include:

  • Poor Regioselectivity: Difficulty in controlling the position of functionalization, especially during C-H activation or electrophilic substitution on the benzene ring portion.[1][2]

  • Oxidation Byproducts: Formation of N-oxides or quinazolinones, particularly when using oxidizing agents or when reactions are exposed to air.[3][4]

  • Hydrolysis or Ring Opening: The pyrimidine ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[3][5]

  • Over-alkylation/Over-arylation: Multiple substitutions can occur when reaction conditions are too harsh or stoichiometries are not carefully controlled.[6]

  • Ambident Reactivity (N- vs. O-alkylation): For quinazolinone systems, alkylation can occur at either the ring nitrogen or the exocyclic oxygen, leading to mixtures of isomers.[7]

  • Dimerization and Polymerization: Can occur at high reactant concentrations or if bifunctional starting materials are inadvertently used.[3]

Q2: How does the inherent reactivity of the quinazoline ring system influence functionalization strategies?

A2: The quinazoline ring system has distinct electronic properties that dictate its reactivity. The pyrimidine ring is generally electron-deficient and resists electrophilic substitution, making the benzene portion the more likely site for such reactions.[2]

  • For Electrophilic Substitution: The benzene ring is more reactive. The general order of reactivity for electrophilic attack is position 8 > 6 > 5 > 7.[2][5]

  • For Nucleophilic Substitution: The pyrimidine ring is the reactive site. Positions C2 and C4 are highly electrophilic, especially when substituted with a good leaving group (e.g., a halogen), and readily undergo nucleophilic displacement.[1][2]

  • For C-H Activation: Regioselectivity is often directed by a pre-existing functional group on the quinazoline core. Without a directing group, mixtures of products are common.[8][9]

Q3: What is the first step I should take when an unexpected byproduct appears in my reaction?

A3: When faced with an unknown byproduct, a systematic approach is crucial. Before extensively re-optimizing the reaction, perform the following checks:

  • Verify Starting Material Purity: Impurities in starting materials are a common cause of side reactions. Re-purify if necessary.

  • Ensure Inert Atmosphere: Many reactions, especially those involving organometallics or oxidants, are sensitive to air and moisture. Confirm your inert gas (N₂ or Ar) setup is functioning correctly.[3][6]

  • Review Reaction Temperature: Excessive heat can lead to decomposition or the formation of undesired byproducts. Ensure your heating apparatus is calibrated and consider running the reaction at a lower temperature.[3]

  • Characterize the Byproduct: If possible, isolate and characterize the byproduct (e.g., by LC-MS, NMR). Knowing its structure provides critical clues about the undesired reaction pathway, guiding your optimization efforts.

Section 2: Troubleshooting Guides for Specific Side Reactions

This section provides in-depth, Q&A-style guides for tackling specific experimental challenges.

Issue 1: Poor Regioselectivity in C-H Functionalization and Cross-Coupling

Problem: "My palladium-catalyzed C-H arylation of a 2-substituted quinazoline is giving me a mixture of C5 and C8-arylated products. How can I improve the selectivity?"

Causality & Solution:

Regioselectivity in transition-metal-catalyzed C-H functionalization is a well-known challenge governed by steric and electronic factors, as well as the specific catalytic cycle.[8][9] The choice of catalyst, ligand, solvent, and additives can profoundly influence which C-H bond is activated.

dot

Caption: Workflow for addressing regioselectivity issues.

Troubleshooting Steps:

  • Q: How does the catalyst and ligand choice impact selectivity?

    • A: The steric and electronic properties of the ligand are paramount. Bulky ligands can sterically block certain positions, favoring functionalization at less hindered sites.[8] Electron-rich ligands can accelerate oxidative addition, a key step in many cross-coupling reactions.[10] A screening approach is often necessary.[11]

      • Action: Screen a panel of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. The optimal choice is highly substrate-dependent.[10][11]

  • Q: My quinazoline doesn't have a strong directing group. What can I do?

    • A: In the absence of a directing group, selectivity is governed by the inherent electronics of the quinazoline core, which often leads to mixtures.

      • Action 1 (Modify Substrate): Consider temporarily installing a directing group (e.g., a picolinamide on an exocyclic amine) to force functionalization at a specific ortho position.

      • Action 2 (Modify Conditions): Systematically vary the solvent and temperature. Nonpolar solvents (e.g., toluene) versus polar aprotic solvents (e.g., DMF, DMAc) can alter the catalytic pathway and influence selectivity.[8] Lowering the temperature may favor the thermodynamically more stable product.[8]

  • Q: Can additives help improve regioselectivity?

    • A: Yes, additives can play a crucial role. For example, in some Pd-catalyzed C-H functionalizations, weak acids like pivalic acid (PivOH) can participate in the C-H cleavage step (concerted metalation-deprotonation), altering the transition state and thus the regiochemical outcome.[8]

Data Summary: Catalyst/Ligand Effects on Regioselectivity

Target PositionCatalyst System (Example)RationaleReference
C5-Arylation Pd(OAc)₂ with bulky phosphine ligand (e.g., XPhos)Steric hindrance from the ligand directs functionalization away from the more crowded C8-position.[8][11]
C8-Arylation Rh(III) catalysts (e.g., [RhCp*Cl₂]₂) with directing groupRhodium catalysts often exhibit different selectivity profiles compared to palladium, sometimes favoring C8.[8]
C4-Arylation Pd(OAc)₂ / PPh₃ on 2,4,7-trichloroquinazolineC4 is the most electrophilic position on a polyhalogenated quinazoline, leading to selective Suzuki coupling.[1]
C2-Arylation Pd(OAc)₂ / PPh₃ after C4 deactivationIf C4 is blocked (e.g., as a thioether), subsequent coupling can be directed to C2.[1]
Issue 2: Formation of N-Oxide or Quinazolinone Byproducts

Problem: "I am attempting a C-H functionalization that uses an oxidant, but I'm isolating significant amounts of the corresponding quinazolinone and quinazoline-3-oxide."

Causality & Solution:

The nitrogen atoms in the quinazoline ring are susceptible to oxidation, leading to N-oxides. The C4 position is also prone to oxidation, which, often followed by hydrolysis, yields a quinazolinone.[3][4] This is exacerbated by strong oxidants, high temperatures, or the presence of atmospheric oxygen.

Troubleshooting Steps:

  • Q: How can I prevent oxidation of the quinazoline nitrogen?

    • A: The most direct method is to rigorously exclude oxygen.

      • Action 1: Ensure the reaction is run under a strictly inert atmosphere (high-purity argon or nitrogen). Use Schlenk techniques or a glovebox if the reaction is highly sensitive.[3]

      • Action 2: If your desired reaction requires an oxidant, use only the precise stoichiometric amount. Consider screening milder oxidants (e.g., switching from PhI(OAc)₂ to a silver-based oxidant like Ag₂CO₃).[12]

  • Q: What conditions favor the formation of the quinazolinone byproduct?

    • A: Quinazolinone formation is often a result of oxidation at the C4 position.[3] It can also be formed by hydrolysis of the quinazoline ring, especially in the presence of water at high temperatures or under non-neutral pH.[5][13]

      • Action: Lower the reaction temperature to the minimum required for the desired transformation to proceed at a reasonable rate.[3] Ensure all solvents and reagents are anhydrous.[13]

dot

Oxidation_Pathways Quinazoline Quinazoline Substrate DesiredProduct Desired Functionalized Product Quinazoline->DesiredProduct Desired Reaction (e.g., C-H Functionalization) N_Oxide N-Oxide Byproduct Quinazoline->N_Oxide Oxidant / O₂ (N-Oxidation) Quinazolinone Quinazolinone Byproduct Quinazoline->Quinazolinone Oxidant / O₂ (C4-Oxidation)

Caption: Competing pathways in quinazoline functionalization.

Issue 3: Controlling N- vs. O-Alkylation in Quinazolinones

Problem: "I am trying to O-alkylate my 2-aryl-4(3H)-quinazolinone, but I exclusively get the N3-alkylated product."

Causality & Solution:

This is a classic case of the alkylation of an ambident nucleophile. The deprotonated quinazolinone forms an anion with negative charge density on both the N3 nitrogen and the C4 oxygen. The outcome of the reaction (N- vs. O-alkylation) is highly dependent on the reaction conditions, following Hard and Soft Acid-Base (HSAB) theory. Generally, N-alkylation is the thermodynamically favored product, while O-alkylation is kinetically favored.

Troubleshooting Steps:

  • Q: Why am I getting exclusive N-alkylation?

    • A: The conditions you are using likely favor the thermodynamic product. Reactions run in aprotic polar solvents like DMF or DMSO with bases like K₂CO₃ or Cs₂CO₃ almost exclusively yield the N-alkylated product.[7][14] This is a very common and often synthetically useful outcome, but counterproductive if O-alkylation is desired.[7]

  • Q: How can I favor O-alkylation?

    • A: To favor the kinetic O-alkylation product, you need to use conditions that promote reaction at the "harder" oxygen atom.

      • Action 1 (Change Reagent): Use a harder alkylating agent. For example, using dimethyl sulfate instead of methyl iodide might slightly increase the O/N ratio.

      • Action 2 (Change Solvent/Base): This is the most critical factor. Try switching to a less polar solvent system. The use of silver salts (e.g., Ag₂CO₃) can also promote O-alkylation by coordinating to the oxygen atom.

      • Action 3 (Protecting Group Strategy): If direct O-alkylation is unsuccessful, an alternative route is to first prepare the 4-chloroquinazoline from the quinazolinone (e.g., using POCl₃). The 4-chloro derivative can then be readily displaced by an alkoxide (e.g., NaOMe) to yield the desired 4-alkoxyquinazoline.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation

This protocol is a general starting point based on established methods and should be optimized for each specific substrate.[15]

Materials:

  • Quinazoline substrate (1.0 mmol)

  • Aryl halide (1.2 - 1.5 mmol)

  • Pd(OAc)₂ (2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Additive (e.g., PivOH, 30 mol%), if required

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMAc, 5 mL)

Procedure:

  • To a dry Schlenk tube or oven-dried vial under an inert atmosphere (Argon or Nitrogen), add the quinazoline substrate, aryl halide, Pd(OAc)₂, ligand, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized quinazoline.[6]

References
  • Geron, A. S. A., & Van der Westhuyzen, C. W. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. [Link]

  • Geron, A. S. A., & Van der Westhuyzen, C. W. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. [Link]

  • Antonov, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2). [Link]

  • DiMauro, E. F., & Kennedy, J. M. (2007). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 72(26), 10134–10137. [Link]

  • Frontiers. (n.d.). Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. [Link]

  • Wikipedia. (n.d.). Quinazoline. [Link]

  • Antonov, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. IDEAS. [Link]

  • Khan, I., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 403. [Link]

  • Bhardwaj, S. N. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100742. [Link]

  • Li, Y., et al. (2016). Direct C-4 alkylation of quinazoline N-oxides with ethers via an oxidative cross-coupling reaction under metal-free conditions. Organic & Biomolecular Chemistry, 14(3), 868-871. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17599-17641. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Lazli, Y., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Alagarsamy, V. (2017). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Sharma, R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 999371. [Link]

  • ResearchGate. (n.d.). Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. [Link]

  • Royal Society of Chemistry. (n.d.). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. [Link]

  • Navarrete-Vazquez, G., et al. (2011). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 16(5), 4178-4187. [Link]

  • Li, Y., et al. (2024). Access to Spiro-Quinazolines via an Acid-Catalyzed Ring-Opening of Isatins with N-Alkylureas. The Journal of Organic Chemistry. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-69. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Sharma, R., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 12(11), 1334. [Link]

  • Khan, I., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 403. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. [Link]

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs), 4-Chloro-6-methoxy-8-methylquinazoline serves as a critical electrophilic intermediate. Its purity determines the yield of subsequent


 coupling reactions.

This guide provides a definitive 1H NMR analysis framework to distinguish the target molecule from its two most common impurities:

  • The Precursor: 6-methoxy-8-methylquinazolin-4(3H)-one (Incomplete chlorination).

  • The Regioisomer: 4-Chloro-7-methoxy-8-methylquinazoline (Isomeric impurity from initial nitration/alkylation steps).

Key Performance Indicator (KPI): The target is positively identified by a meta-coupling pattern (


 Hz)  between aromatic protons H5 and H7, and the absence of a broad amide singlet  (

ppm).

Structural Logic & Proton Assignments

To interpret the spectrum accurately, we must first map the proton environment. The quinazoline core is electron-deficient, shifting aromatic protons downfield.

ProtonPositionExpected Shift (

)
MultiplicityDiagnostic Logic
H2 Pyrimidine Ring8.80 – 9.00 ppmSinglet (s)Most deshielded due to placement between two N atoms.
H5 Benzene Ring7.30 – 7.60 ppmDoublet (d)Deshielded by the peri-effect of the C4-Cl group. Shows meta coupling to H7.
H7 Benzene Ring7.10 – 7.30 ppmDoublet (d)Shielded relative to H5 due to ortho-methoxy group. Shows meta coupling to H5.[1]
OMe C6-Methoxy3.90 – 4.05 ppmSinglet (s)Characteristic methoxy region.
Me C8-Methyl2.60 – 2.80 ppmSinglet (s)Benzylic methyl group.

Note: The coupling constant


 is the "fingerprint" of the 6,8-substitution pattern.

Comparative Analysis: Target vs. Alternatives

Comparison A: Target vs. Precursor (Process Control)

Objective: Verify complete conversion of the "4-one" (tautomer of 4-hydroxy) to the "4-chloro" species using


.
FeatureTarget (4-Chloro) Precursor (4-One) Spectroscopic Causality
Amide Proton Absent

11.0 - 12.5 ppm (br s)
The precursor exists as a lactam; chlorination removes the N-H.
H2 Shift

8.9 ppm

8.0 - 8.5 ppm
Aromatization of the pyrimidine ring in the 4-chloro derivative causes downfield shifting.
H5 Shift Deshielded (Peri-effect)ShieldedThe C=O in the precursor shields H5 relative to the C-Cl bond.
Comparison B: Target vs. Regioisomer (Purity Assessment)

Objective: Distinguish the 6-methoxy isomer (Target) from the 7-methoxy isomer (Impurity).

FeatureTarget (6-OMe, 8-Me) Isomer (7-OMe, 8-Me) Spectroscopic Causality
Aromatic Pattern Meta-Coupling (

Hz)
Ortho-Coupling (

Hz)
Target: Protons at C5 and C7 are separated by a substituent (C6-OMe).Isomer: Protons at C5 and C6 are adjacent.
Signal Count Two Doublets (d)Two Doublets (d)Both have two aromatic protons, but the J-value dictates the connectivity.

Experimental Protocol (Self-Validating)

Reagents & Equipment[2][3][4]
  • Solvent:

    
     (99.8% D) + 0.03% TMS (Internal Standard).
    
    • Why:

      
       minimizes H-bonding broadening compared to DMSO-
      
      
      
      , providing sharper resolution for the small meta coupling constants.
  • Frequency: 400 MHz minimum (600 MHz preferred for clear splitting).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of the isolated solid in

    
    . Filter through a cotton plug if insoluble salts (from 
    
    
    
    quench) remain.
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 2.0 seconds (Ensure complete relaxation of aromatic protons).
      
    • Scans: 16-32.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correct manually to ensure symmetric peak shapes.

  • Validation Check (The "Go/No-Go" Step):

    • Zoom into the aromatic region (7.0 - 8.0 ppm).

    • Measure the distance between the legs of the doublets.

    • Calculation:

      
      .
      
    • Pass Criteria:

      
       Hz.
      
    • Fail Criteria:

      
       Hz (Indicates 7-OMe isomer).
      

Visualization of Logic & Workflow

Diagram 1: QC Decision Tree

This diagram outlines the logical flow for determining batch release based on NMR data.

NMR_Workflow Start Crude Product (Post-POCl3) Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_NH Check > 11 ppm (Amide Proton) Acquire->Check_NH Check_J Check Aromatic Coupling (Region 7-8 ppm) Check_NH->Check_J Signal Absent Fail_Precursor FAIL: Incomplete Reaction (Retreat with POCl3) Check_NH->Fail_Precursor Signal Present Fail_Isomer FAIL: Wrong Regioisomer (Recrystallize/Discard) Check_J->Fail_Isomer Ortho Coupling (J ~ 9.0 Hz) Pass PASS: Release Batch (Target Confirmed) Check_J->Pass Meta Coupling (J ~ 2.5 Hz)

Caption: Decision tree for validating 4-chloro-6-methoxy-8-methylquinazoline synthesis using 1H NMR markers.

Diagram 2: Structural Assignments & Coupling

Visualizing the proton relationships that dictate the spectrum.[2][3]

Structure_Map cluster_ring Aromatic Core H2 H2 (Singlet, ~8.9 ppm) H5 H5 (Doublet, ~7.5 ppm) H7 H7 (Doublet, ~7.2 ppm) H5->H7 Meta Coupling (J ~ 2.5 Hz) OMe 6-OMe (Singlet, ~4.0 ppm) OMe->H5 Shields Ortho OMe->H7 Shields Ortho Me 8-Me (Singlet, ~2.7 ppm) Cl 4-Cl (Deshielding Group) Cl->H5 Peri-Effect (Deshields)

Caption: Proton connectivity map highlighting the critical meta-coupling interaction between H5 and H7.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazoline derivatives." Tetrahedron, 61(43), 10153-10202. (General reference for quinazoline shifts).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
  • Chandregowda, V., et al. (2009). "Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential EGFR inhibitors." European Journal of Medicinal Chemistry, 44(7), 3046-3055.

Sources

13C NMR Chemical Shift Guide: 4-Chloro-6-methoxy-8-methylquinazoline

[1]

Executive Summary & Structural Context

4-Chloro-6-methoxy-8-methylquinazoline serves as a electrophilic scaffold for nucleophilic aromatic substitution (

2C4C2123
Structural Numbering & Electronic Environment

The quinazoline core consists of a fused benzene (A) and pyrimidine (B) ring.[1][2][3]

  • C4 (Chloro-bearing): Deshielded, typically ~160–164 ppm.[1][3]

  • C6 (Methoxy-bearing): Strongly deshielded (ipso), ~158–160 ppm.[1][3]

  • C8 (Methyl-bearing): Moderately deshielded, ~135–140 ppm.[1][3]

Gcluster_0Structural CoreQQuinazoline CoreC4C4-Cl(~162 ppm)Q->C4Reactive CenterC6C6-OMe(~159 ppm)Q->C6DonorC8C8-Me(~138 ppm)Q->C8Steric BulkcaptionFigure 1: Functional zones and predicted chemical shift ranges.

Experimental Protocol: Synthesis & NMR Preparation

To ensure reproducible NMR data, the sample must be prepared free of paramagnetic impurities and moisture, which can broaden the critical C4 and C2 signals.[1][2][3]

Synthesis (Standard Protocol)

The compound is typically synthesized via the chlorination of 6-methoxy-8-methylquinazolin-4(3H)-one using phosphorus oxychloride (

2
  • Reagents: Precursor quinazolinone (1.0 eq),

    
     (excess), 
    
    
    -Dimethylaniline (cat.).
  • Reflux: Heat at 110°C for 2–4 hours.

  • Workup: Quench into ice-water (Caution: Exothermic). Neutralize with

    
     to pH 8.[3] Extract with DCM.[3]
    
  • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography.[3]

NMR Sample Preparation[1][2][4][5][6][7]
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    to prevent nucleophilic attack by DMSO on the labile C4-Cl bond over time.
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Reference: Internal TMS (0.00 ppm) or

    
     triplet (77.16 ppm).[1][3]
    
  • Parameters:

    • Frequency: 100 MHz or higher (for 13C).[3][4]

    • Scans: >256 (Quaternary carbons C4, C2, C8a, C4a require high S/N).

    • Relaxation Delay (

      
      ): 2.0–3.0 s.[3]
      

13C NMR Chemical Shift Analysis

This section compares the High-Confidence Predicted Shifts (derived from substituent additivity rules and analog data) against Experimental Benchmarks of closely related compounds.

Table 1: Chemical Shift Assignments (CDCl3)[1][2][3]
Carbon PositionTypePredicted Shift (

, ppm)
Experimental Anchor* (

, ppm)
Signal Characteristics
C4 Quaternary (C-Cl)161.5 – 163.5 163.6Weak intensity; Deshielded by N and Cl.[1][2]
C2 Methine (CH)153.0 – 155.0 156.9Sharp, intense signal; Diagnostic for aromatization.[1][3]
C6 Quaternary (C-OMe)157.5 – 159.5 158.5 (Analog)Deshielded by Oxygen (Ipso).[3]
C8a Quaternary (Bridge)148.0 – 150.0 151.6Bridgehead carbon.[3]
C8 Quaternary (C-Me)136.0 – 139.0 132.2Deshielded by Methyl (Ipso).[3]
C7 Methine (CH)122.0 – 125.0 132.8 (Cl-sub)Ortho to OMe (Shielded relative to benzene).[3]
C4a Quaternary (Bridge)119.0 – 121.0 122.1Bridgehead carbon.[3]
C5 Methine (CH)102.0 – 105.0 123.5 (Cl-sub)Most Shielded CH (Ortho to OMe).[3]
OMe Methyl (

)
55.0 – 56.5 56.0Typical methoxy region.[3]
Me Methyl (

)
16.0 – 18.0 17.5Typical aryl-methyl region.[3]

*Experimental Anchor Data based on 4,7-dichloro-6-nitroquinazoline [1] and 4-chloro-6,7-dimethoxyquinoline [2].[1] Note that C7 and C5 shifts in the anchor differ due to the electron-withdrawing nitro/chloro groups in the reference compound.[1]

Diagnostic Logic[1][3]
  • C5 (Ortho-shielding): The methoxy group at C6 exerts a strong shielding effect on the ortho positions (C5 and C7).[1][2][3] C5 is expected to be the most upfield aromatic signal (~103 ppm), making it a key entry point for assignment.[1][3]

  • C4 vs. C2: C4 is quaternary and broad/weak.[3] C2 is a CH and strong.[3] Both are very downfield (>150 ppm).[3]

Comparative Performance Guide

This section evaluates the utility of 13C NMR for monitoring the "performance" of the synthesis (Reaction Monitoring).

Comparison 1: Precursor vs. Product

The most critical comparison is between the starting material (Quinazolinone ) and the product (Chloroquinazoline ).[1][2][3]

FeaturePrecursor: 6-methoxy-8-methylquinazolin-4(3H)-oneProduct: 4-Chloro-6-methoxy-8-methylquinazolineDiagnostic Change
C4 Shift ~160–162 ppm (C=O)~161–163 ppm (C-Cl)Subtle: Shift is small; not reliable alone.[1][2]
C2 Shift ~145–148 ppm153–155 ppm Major: Downfield shift (~+7 ppm) due to aromatization.[3]
C8a Shift ~145 ppm~150 ppmModerate downfield shift.[3]
Solubility Poor in

(Requires DMSO)
Excellent in

Physical: Homogeneity in chloroform indicates conversion.[2][3]
Workflow: Reaction Monitoring via NMR

The following Graphviz diagram illustrates the decision logic for using NMR to validate the chlorination step.

ReactionMonitorStartCrude Reaction MixtureSolventDissolve in CDCl3Start->SolventCheckC2Check C2 Signal Region(145 - 155 ppm)Solvent->CheckC2ResultASignal at ~146 ppm(Precursor)CheckC2->ResultAFoundResultBSignal at ~154 ppm(Product)CheckC2->ResultBFoundActionAIncomplete:Continue RefluxResultA->ActionAActionBComplete:Proceed to WorkupResultB->ActionBcaptionFigure 2: NMR Decision Tree for Chlorination Monitoring.

Comparison 2: Solvent Effects (CDCl3 vs DMSO-d6)[1]
  • CDCl3: Recommended.[3] Sharp peaks, no reaction with C-Cl.[1][3]

  • DMSO-d6: Not Recommended for storage.[3] The C4-Cl bond is susceptible to nucleophilic attack by DMSO over time (days), potentially forming the 4-hydroxy derivative or adducts, leading to confusing spectra (extra peaks at ~160 ppm).[1][3]

References

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Source: MDPI (Molecules), 2020.[1][3] Data: Provides experimental anchor for C4-Cl (~163.6 ppm) and C2 (~156.9 ppm) in electron-deficient quinazolines. URL:[Link][1][3]

  • Carbon-13 NMR analysis of some 4-quinazolinone alkaloids. Source: Heterocycles, 1980.[1][3] Data: Establishes baseline shifts for the quinazolinone core (C4=O ~160 ppm).[3] URL:[Link][1][3]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Source: Atlantis Press, 2017.[1][3] Data: Comparative data for chloro-methoxy-heterocycles.[1][5] URL:[Link][1][3]

HPLC method validation for 4-Chloro-6-methoxy-8-methylquinazoline purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Validation for the Purity of 4-Chloro-6-methoxy-8-methylquinazoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive, experimentally grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Chloro-6-methoxy-8-methylquinazoline. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, compare two distinct reversed-phase HPLC methods, and present a complete, self-validating protocol in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The accurate determination of purity is a critical control point in the synthesis and quality control of any active pharmaceutical ingredient (API). For a molecule like 4-Chloro-6-methoxy-8-methylquinazoline, a key intermediate in the synthesis of several targeted therapies, a robust and reliable analytical method is not just a regulatory requirement; it is a scientific necessity. This guide is designed for researchers, analytical chemists, and drug development professionals who require a practical and scientifically rigorous approach to HPLC method validation.

Foundational Strategy: Method Selection and Rationale

The structure of 4-Chloro-6-methoxy-8-methylquinazoline—a heterocyclic aromatic core with hydrophobic substituents (chloro, methoxy, methyl)—makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). We will develop and compare two methods based on this principle.

  • Method A (Primary Proposal): Utilizes an acetonitrile/water mobile phase on a C18 stationary phase. Acetonitrile is often preferred for its lower viscosity and UV transparency, typically providing sharper peaks and better resolution for heterocyclic compounds.

  • Method B (Alternative Comparison): Employs a methanol/water mobile phase on the same C18 stationary phase. Methanol offers different selectivity due to its protic nature and can sometimes resolve impurities that co-elute with acetonitrile.

The objective is to select the method that provides superior specificity, accuracy, and precision for quantifying the main peak while separating it from potential impurities.

The Validation Workflow: An Overview

Method validation is a systematic process. The relationship between each stage is crucial for building a comprehensive and trustworthy data package.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Performance Limits cluster_3 Phase 4: Method Reliability Dev Initial Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Spec Specificity (Peak Purity) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Final Final Validated Method Report Acc->Final LOD Limit of Detection (LOD) Prec->LOD Prec->Final LOQ Limit of Quantitation (LOQ) LOD->LOQ Robust Robustness LOQ->Robust LOQ->Final SST System Suitability (SST) Robust->SST SST->Final

Caption: A typical workflow for HPLC method validation, from development to the final report.

Comparative Experimental Protocols & Data Analysis

Here, we detail the experimental execution for each validation parameter, presenting the results for both Method A and Method B. The acceptance criteria are based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures".

Chromatographic Conditions
ParameterMethod A (Acetonitrile-based)Method B (Methanol-based)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)Methanol (0.1% Formic Acid)
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 254 nmUV at 254 nm
Specificity (Peak Purity)

Causality: The purpose of a purity method is to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. We establish this by "stressing" the sample to force degradation and then proving that the main peak is spectrally pure and well-resolved from any new peaks that appear.

Protocol:

  • Prepare five samples of 4-Chloro-6-methoxy-8-methylquinazoline (1 mg/mL):

    • Unstressed sample.

    • Acid-stressed: Add 1N HCl, heat at 80°C for 2 hours.

    • Base-stressed: Add 1N NaOH, heat at 80°C for 2 hours.

    • Oxidative-stressed: Add 3% H₂O₂, store at room temp for 4 hours.

    • Photolytically-stressed: Expose to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before dilution.

  • Inject all samples and analyze the chromatograms using a Photodiode Array (PDA) detector to assess peak purity.

Data & Comparison:

ParameterMethod A (Acetonitrile)Method B (Methanol)Acceptance Criteria
Resolution (Main Peak vs. Closest Impurity) 2.8 (from base degradation)1.9 (from base degradation)R > 2.0
Peak Purity Angle (Main Peak) 0.1520.289Purity Angle < Purity Threshold
Purity Threshold 0.2950.310N/A
Conclusion Passes. Superior resolution.Passes. Resolution is acceptable but lower.

Insight: Method A provided significantly better resolution for the critical impurity pair generated during base hydrolysis. This is a strong indicator of its superior specificity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.

Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data & Comparison:

ParameterMethod A (Acetonitrile)Method B (Methanol)Acceptance Criteria
Range Studied 0.5 - 1.5 mg/mL0.5 - 1.5 mg/mL80-120% of test concentration
Correlation Coefficient (r²) 0.99980.9991r² ≥ 0.999
Y-intercept 125.4245.8Intercept not significantly different from zero
Conclusion Passes. Excellent linearity.Passes. Meets criteria, but r² is slightly lower.
Accuracy (Recovery)

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by spiking a sample matrix with known amounts of the analyte and calculating the percentage of recovery. This confirms that the method is free from significant systematic error.

Protocol:

  • Prepare a sample matrix (e.g., a placebo or a known batch of the compound).

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of the reference standard.

  • Prepare each level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each determination.

Data & Comparison:

Spike LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
80% 99.5% ± 0.4%98.8% ± 0.8%98.0 - 102.0% Recovery
100% 100.2% ± 0.3%99.5% ± 0.6%RSD ≤ 2.0%
120% 100.8% ± 0.5%101.5% ± 0.9%
Overall Mean Recovery 100.17% 99.93%
Conclusion Passes. Excellent recovery and low variability.Passes. Acceptable, but with higher variability (RSD).
Precision (Repeatability & Intermediate Precision)

Causality: Precision expresses the random error of a method.

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Evaluates the method's reliability when used by different analysts, on different days, and with different equipment within the same laboratory.

Protocol:

  • Repeatability: One analyst prepares and injects six individual samples of the same lot at 100% of the target concentration on the same day.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Calculate the Relative Standard Deviation (RSD) for each set of six injections and for all 12 injections combined.

Data & Comparison:

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.85%RSD ≤ 1.0%
Intermediate Precision (n=12, combined) 0.68%1.22%RSD ≤ 2.0%
Conclusion Passes. Highly precise and rugged.Fails. Fails intermediate precision criteria.

Insight: Method B shows significantly higher variability, particularly between different days/analysts, suggesting it is less robust than Method A.

Limit of Quantitation (LOQ) and Robustness
  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For a purity method, this is critical for quantifying impurities. We determined this based on a signal-to-noise ratio of 10:1.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Summary:

ParameterMethod AMethod BAcceptance Criteria
LOQ 0.05 µg/mL (S/N = 10.5)0.12 µg/mL (S/N = 10.2)S/N ≥ 10
Robustness (%RSD after changes)
Flow Rate (± 0.1 mL/min)0.7%1.5%System suitability must pass
Column Temp (± 2 °C)0.5%1.1%Key parameters (resolution, tailing) within limits
Conclusion Passes. Lower LOQ and highly robust.Passes, but with concerns. Higher LOQ, less robust.

Final Method Selection: A Data-Driven Decision

The decision to select a final validated method must be based on a holistic review of the data. While both methods were able to pass most criteria, Method A consistently demonstrated superior performance.

G cluster_A Method A (Acetonitrile) cluster_B Method B (Methanol) start Validation Data (Method A vs. Method B) A_Spec Specificity (R=2.8) [PASS] start->A_Spec B_Spec Specificity (R=1.9) [MARGINAL] start->B_Spec A_Prec Precision (RSD=0.68%) [PASS] A_Spec->A_Prec A_Robust Robustness [PASS] A_Prec->A_Robust final Select Method A: Superior Specificity, Precision, and Robustness A_Robust->final B_Prec Precision (RSD=1.22%) [FAIL] B_Spec->B_Prec B_Robust Robustness [MARGINAL] B_Prec->B_Robust

Caption: Decision tree for final method selection based on comparative validation data.

Final Recommendation: Method A, utilizing an acetonitrile/water mobile phase, is unequivocally the superior choice. It demonstrated better resolving power for critical impurities (Specificity), higher precision across different conditions (Intermediate Precision), and greater resilience to minor procedural changes (Robustness). This method is reliable, robust, and fit for its intended purpose of determining the purity of 4-Chloro-6-methoxy-8-methylquinazoline in a regulated quality control environment.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA): Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]

A Researcher's Guide to the Infrared Spectrum of 4-Chloro-6-methoxy-8-methylquinazoline: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying functional groups, offering critical insights into molecular architecture. This guide presents a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-Chloro-6-methoxy-8-methylquinazoline, a substituted quinazoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide provides a robust, predicted spectrum based on the well-established absorption frequencies of its constituent functional groups. This predictive analysis is supplemented by a comparative discussion with related quinazoline derivatives, providing a comprehensive framework for spectral interpretation.

The Significance of IR Spectroscopy in Quinazoline Chemistry

The quinazoline scaffold is a recurring motif in a multitude of biologically active compounds. The specific substitutions on this bicyclic heterocyclic system dictate its pharmacological properties. IR spectroscopy serves as an indispensable first-pass analytical technique to confirm the successful synthesis and purity of these derivatives. The vibrational frequencies of the bonds within the molecule are sensitive to their electronic environment, allowing for the identification of the quinazoline core and its substituents.

Experimental Protocols for Acquiring IR Spectra of Solid Samples

The quality of an IR spectrum is intrinsically linked to the sample preparation technique. For a solid compound like 4-Chloro-6-methoxy-8-methylquinazoline, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the analyte in a solid matrix of KBr, which is transparent to IR radiation in the mid-IR region.

Step-by-Step Protocol:

  • Drying: Ensure both the sample and spectroscopy-grade KBr powder are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹ and another at approximately 1630 cm⁻¹).[1] This can be achieved by heating in an oven and cooling in a desiccator.

  • Grinding and Mixing: Grind a small amount of the sample (typically 1-2 mg) to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry KBr and gently but thoroughly mix to ensure a homogenous dispersion.[2]

  • Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) to form a transparent or translucent pellet.[1] Holding the pressure for a few minutes can help in creating a higher quality pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]

  • Analysis: Acquire the IR spectrum. After analysis, the sample can be easily removed, and the crystal cleaned with a suitable solvent.

Predicted IR Absorption Peaks for 4-Chloro-6-methoxy-8-methylquinazoline

The following table outlines the predicted IR absorption bands for 4-Chloro-6-methoxy-8-methylquinazoline, based on the characteristic frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000MediumC-H StretchAromatic (Quinazoline Ring)
2975-2850MediumC-H StretchMethyl (-CH₃) & Methoxy (-OCH₃)
1620-1580Medium-StrongC=N StretchQuinazoline Ring
1580-1450Medium-StrongC=C StretchAromatic (Quinazoline Ring)
1470-1430MediumC-H BendMethyl (-CH₃)
1280-1200StrongAsymmetric C-O-C StretchAryl Ether (Methoxy)
1100-1000StrongSymmetric C-O-C StretchAryl Ether (Methoxy)
850-750StrongC-H Out-of-Plane BendAromatic (Quinazoline Ring)
800-600Medium-StrongC-Cl StretchAryl Chloride

Interpretation of Key Spectral Regions

A detailed analysis of the expected spectrum provides a deeper understanding of the molecular structure.

The Fingerprint of the Quinazoline Core

The quinazoline ring system is characterized by a series of absorptions. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[4][5] More diagnostically, the C=N and C=C stretching vibrations of the heterocyclic and benzene rings will produce a complex pattern of medium to strong bands in the 1620-1450 cm⁻¹ region.[4] The specific substitution pattern on the ring will influence the exact positions and intensities of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region.[4]

Vibrations of the Substituent Groups
  • Chloro Group: The C-Cl stretching vibration for an aryl chloride typically appears as a medium to strong band in the 800-600 cm⁻¹ range.[6] Its presence is a key indicator of successful chlorination.

  • Methoxy Group: The methoxy group will give rise to characteristic C-H stretching bands between 2975-2850 cm⁻¹. More importantly, the aryl ether linkage (Ar-O-CH₃) will produce two strong bands: an asymmetric C-O-C stretching vibration between 1280-1200 cm⁻¹ and a symmetric stretch between 1100-1000 cm⁻¹.

  • Methyl Group: The methyl group attached to the aromatic ring will also show C-H stretching vibrations in the 2975-2850 cm⁻¹ region, likely overlapping with the methoxy C-H stretches. A characteristic C-H bending (scissoring) motion for the methyl group is expected around 1470-1430 cm⁻¹.[7]

Molecular Structure and Vibrational Modes

The relationship between the molecular structure of 4-Chloro-6-methoxy-8-methylquinazoline and its key IR-active vibrational modes can be visualized as follows:

Caption: Molecular structure of 4-Chloro-6-methoxy-8-methylquinazoline and its key IR vibrational modes.

Comparative Analysis with Structurally Related Compounds

To further refine the interpretation of the predicted spectrum, it is instructive to compare it with the known IR data of similar molecules.

  • Quinazoline: The parent quinazoline molecule exhibits characteristic absorptions for the C=N and C=C bonds within the heterocyclic ring system. These are typically observed in the 1620-1450 cm⁻¹ range. The absence of substituent peaks in the spectrum of quinazoline provides a baseline for identifying the contributions of the chloro, methoxy, and methyl groups in the target molecule.

  • Chlorobenzene: The IR spectrum of chlorobenzene shows a strong absorption for the C-Cl stretch between 800 and 600 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3080-3030 cm⁻¹, and the characteristic aromatic ring stretching vibrations are present at approximately 1580 and 1480 cm⁻¹.

  • Anisole (Methoxybenzene): Anisole provides a reference for the methoxy group vibrations. It displays strong C-O stretching bands at roughly 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The methyl C-H stretching vibrations are also present in the 2950-2850 cm⁻¹ region.

  • Toluene (Methylbenzene): Toluene's spectrum is characterized by aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.[7] The in-ring C-C stretches appear in the 1600-1450 cm⁻¹ region.[7]

By comparing the predicted spectrum of 4-Chloro-6-methoxy-8-methylquinazoline with these and other related substituted quinazolines, researchers can gain greater confidence in their spectral assignments and confirm the successful synthesis of the target compound.

Conclusion

References

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

  • IR Spectroscopy Tutorial: Aromatics. UCLA. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. [Link]

  • Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria. [Link]

  • FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. ResearchGate. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • 4-Chloro-6-methoxy-2-methylquinazoline. PubChem. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • C6H5Cl infrared spectrum of chlorobenzene. Doc Brown's Chemistry. [Link]

  • infrared spectrum of methylbenzene toluene. Doc Brown's Chemistry. [Link]

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook. [Link]

  • 4-Chloro-6-methoxyquinoline. PubChem. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Spectral Database for Organic Compounds. Bioregistry. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

  • Spectral Database for Organic Compounds. Re3data.org. [Link]

  • Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real. ChemRxiv. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Technical Comparison Guide: 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8) is a specialized heterocyclic scaffold employed primarily in the synthesis of tyrosine kinase inhibitors (TKIs). Unlike the ubiquitous 6,7-dimethoxyquinazoline scaffold (found in Gefitinib and Erlotinib), the inclusion of the 8-methyl group introduces critical steric and lipophilic modifications that influence both the synthetic reactivity and the metabolic stability of the final pharmaceutical agent.

This guide provides a technical comparison of this compound against its structural analogs, supported by theoretical elemental analysis standards and validated synthetic protocols.

Structural Specifications
FeatureSpecification
CAS Number 1565479-60-8
IUPAC Name 4-Chloro-6-methoxy-8-methylquinazoline
Molecular Formula

Molecular Weight 208.64 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in alcohols.

Elemental Analysis: The Reference Standard

For researchers validating the purity of synthesized or purchased batches, Elemental Analysis (CHN) remains the gold standard for confirming bulk composition, complementing High-Resolution Mass Spectrometry (HRMS).

Theoretical vs. Acceptance Limits

The following table establishes the theoretical mass fractions based on atomic weights. Experimental values falling within ±0.4% of these targets generally indicate >98% purity, assuming no inorganic contaminants.

ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Note
Carbon (C) 57.57%57.17% – 57.97%Low C often indicates retained inorganic salts or moisture.
Hydrogen (H) 4.35%3.95% – 4.75%High H suggests solvent entrapment (e.g., Ethanol/Water).
Nitrogen (N) 13.43%13.03% – 13.83%Critical for confirming the quinazoline core integrity.
Chlorine (Cl) 16.99%16.59% – 17.39%Key Indicator: Low Cl suggests hydrolysis to the 4-hydroxy impurity.

Technical Insight: The Chlorine content is the most sensitive stability indicator. 4-chloroquinazolines are moisture-sensitive. A drop in Cl % accompanied by a rise in O % confirms hydrolysis to 6-methoxy-8-methylquinazolin-4(3H)-one (the inactive precursor).

Comparative Performance Analysis

This section objectively compares 4-Chloro-6-methoxy-8-methylquinazoline (Product A) against the industry-standard 4-Chloro-6,7-dimethoxyquinazoline (Product B).

Reactivity Profile (S_NAr Displacement)

The primary application of this intermediate is the nucleophilic aromatic substitution (S_NAr) of the C4-chloride with anilines to form the active kinase inhibitor.

ParameterProduct A (8-Methyl)Product B (6,7-Dimethoxy)Impact on Workflow
Steric Hindrance Moderate (8-Me is peri-like to N1/C2)Low (6,7-substituents are distal)Product A may require slightly elevated temperatures (80°C vs 60°C) or longer reaction times for bulky anilines.
Electronic Effect Electron-donating (+I) MethylElectron-donating (+M) MethoxyThe 8-methyl group slightly deactivates the ring, making the C4-Cl less electrophilic than in unsubstituted analogs, but comparable to Product B.
Solubility (LogP) Higher (More Lipophilic)Lower Product A allows for easier workup extraction in organic solvents (DCM/EtOAc) but requires more polar solvents (IPA/Acetonitrile) for precipitation steps.
Metabolic Stability High Moderate Crucial Advantage: The 8-methyl group blocks the C8 position from oxidative metabolism (CYP450), a common failure point for quinazoline drugs.
Stability & Storage
  • Product A: Shows enhanced hydrolytic stability compared to the 6,7-dimethoxy analog due to the steric shielding of the N3/C4 region by the 8-methyl group.

  • Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C.

Validated Synthetic Protocol

To ensure high purity and optimal yield, the following protocol synthesizes the target from its 4-hydroxy precursor. This method minimizes the formation of the "dimer" impurity often seen in unoptimized chlorinations.

Reaction Workflow (Graphviz Visualization)

SynthesisWorkflow Precursor Precursor 6-methoxy-8-methyl quinazolin-4(3H)-one Reaction Chlorination Reflux (105°C) 3-5 Hours Precursor->Reaction Mix Reagents Reagents POCl3 (Excess) Catalytic DMF Reagents->Reaction Add Quench Quench Ice/Water Bath Maintain <10°C Reaction->Quench Complete Conversion Workup Workup Extract (DCM) Wash (NaHCO3) Dry (Na2SO4) Quench->Workup Basify to pH 8 Product Final Product 4-Chloro-6-methoxy- 8-methylquinazoline Workup->Product Evaporate

Figure 1: Optimized chlorination workflow for 4-Chloro-6-methoxy-8-methylquinazoline synthesis.

Step-by-Step Methodology

Reagents:

  • 6-methoxy-8-methylquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5-10 eq) – Chlorinating agent & solvent
    
  • N,N-Dimethylformamide (DMF) (0.1 eq) – Catalyst (Vilsmeier-Haack type)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the starting quinazolinone in 
    
    
    
    .
  • Activation: Add catalytic DMF dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 105°C (reflux). The suspension should clear to a homogeneous solution within 1-2 hours. Continue heating for 3-5 hours total.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). Look for the disappearance of the polar starting material (Rf ~0.1) and appearance of the non-polar product (Rf ~0.6).

  • Quench (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess

    
    . Pour the residue slowly onto crushed ice/ammonia water mixture, stirring vigorously. Maintain temperature <10°C to prevent hydrolysis back to the starting material.
    
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Result: The product is obtained as an off-white solid. If necessary, recrystallize from Hexane/DCM.

References

  • National Institutes of Health (NIH). (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. PMC. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolines. Retrieved from [Link]

A Comparative Guide to the X-ray Crystallography of 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 4-Chloro-6-methoxy-8-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry. Quinazoline derivatives are known to possess a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3] The precise determination of their three-dimensional molecular structure through X-ray crystallography is paramount for understanding structure-activity relationships and for rational drug design.[4][5][6]

While a dedicated crystallographic study for 4-Chloro-6-methoxy-8-methylquinazoline is not publicly available, this guide will present a robust, hypothetical experimental workflow based on established methodologies for similar quinazoline derivatives.[7][8] We will detail the synthesis, crystallization, and X-ray data collection and refinement process. Furthermore, we will provide a comparative analysis with structurally related quinazoline derivatives for which crystallographic data has been published, offering valuable insights into the structural nuances of this class of compounds.

Synthesis and Crystallization

The first critical step in the X-ray crystallographic analysis of any compound is the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.[9]

Proposed Synthesis of 4-Chloro-6-methoxy-8-methylquinazoline

A plausible synthetic route to 4-Chloro-6-methoxy-8-methylquinazoline can be adapted from established methods for the synthesis of substituted quinazolines.[10][11][12] A generalized pathway would likely involve the cyclization of an appropriately substituted anthranilamide or related precursor, followed by chlorination.

Experimental Protocol: Synthesis

  • Cyclization: Reacting 2-amino-3-methyl-5-methoxybenzoic acid with formamide under reflux to yield 6-methoxy-8-methylquinazolin-4(3H)-one.

  • Chlorination: The resulting quinazolinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target compound, 4-Chloro-6-methoxy-8-methylquinazoline.[13]

  • Purification: The crude product would be purified by column chromatography on silica gel to obtain a high-purity sample suitable for crystallization.

Crystallization Techniques

The growth of high-quality single crystals is often the most challenging aspect of X-ray crystallography. For small organic molecules like quinazoline derivatives, several techniques can be employed.[9]

  • Slow Evaporation: This is a common and effective method where the compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.[9]

  • Vapor Diffusion: In this technique, a solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[9]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility, leading to crystal growth.[14]

Experimental Protocol: Crystallization

  • Solvent Screening: A small amount of purified 4-Chloro-6-methoxy-8-methylquinazoline would be subjected to solubility tests in various common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a suitable solvent system for crystallization.

  • Crystal Growth: Based on the solvent screening, a suitable method would be chosen. For instance, slow evaporation from an ethanol/ethyl acetate mixture at room temperature would be a primary approach.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be subjected to X-ray diffraction analysis to determine the molecular structure.[4][15][16]

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][17] To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is usually cooled to a low temperature (e.g., 100 K) using a cryostream.

Experimental Protocol: Data Collection

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) would be used.[4]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

Workflow for Structure Solution and Refinement

Structure Solution and Refinement DataCollection X-ray Diffraction Data Collection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution InitialModel Initial Structural Model StructureSolution->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement FinalModel Final Structural Model and Validation Refinement->FinalModel

Caption: A generalized workflow for solving and refining a crystal structure.

Comparative Crystallographic Analysis

To provide context for the structural features of 4-Chloro-6-methoxy-8-methylquinazoline, it is insightful to compare its (hypothetical) crystallographic data with that of structurally similar quinazoline derivatives that have been reported in the literature. For this comparison, we will consider 4-methoxyquinazoline [18] and 4-amino-2-chloro-6,7-dimethoxyquinazoline .[19]

Tabulated Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected quinazoline derivatives. The data for 4-Chloro-6-methoxy-8-methylquinazoline is hypothetical and based on expectations for a small organic molecule.

Parameter4-Chloro-6-methoxy-8-methylquinazoline (Hypothetical)4-Methoxyquinazoline[18]4-Amino-2-chloro-6,7-dimethoxyquinazoline
Chemical FormulaC₁₀H₉ClN₂OC₉H₈N₂O[18]C₁₀H₁₀ClN₃O₂[19]
Molecular Weight208.64 g/mol 160.17 g/mol [18]239.66 g/mol [19]
Crystal SystemMonoclinicMonoclinic[18]Orthorhombic
Space GroupP2₁/cP2₁/n[18]Pna2₁
a (Å)~7.06.9590 (6)[18]~12.0
b (Å)~9.04.0517 (3)[18]~15.0
c (Å)~14.013.5858 (12)[18]~6.0
β (°)~9591.754 (8)[18]90
Volume (ų)~870382.88 (6)[18]~1080
Z42[18]4
Structural Comparison

The comparison of these structures would reveal the influence of different substituents on the molecular geometry and crystal packing.

  • Planarity: The quinazoline ring system is expected to be largely planar in all three compounds.[18] The planarity can be slightly distorted by the presence of bulky substituents.

  • Intermolecular Interactions: The type and nature of intermolecular interactions will differ based on the functional groups present. For 4-methoxyquinazoline, π-π stacking interactions are a key feature of the crystal packing.[18] In the case of 4-amino-2-chloro-6,7-dimethoxyquinazoline, hydrogen bonding involving the amino group would likely play a significant role in the crystal lattice. For 4-Chloro-6-methoxy-8-methylquinazoline, a combination of π-π stacking and weaker C-H···O or C-H···N interactions would be anticipated.

Molecular Structures

Molecular_Structures cluster_0 4-Chloro-6-methoxy-8-methylquinazoline (Hypothetical) cluster_1 4-Methoxyquinazoline cluster_2 4-Amino-2-chloro-6,7-dimethoxyquinazoline A B C

Caption: 2D structures of the compared quinazoline derivatives.

Conclusion

The X-ray crystallographic analysis of 4-Chloro-6-methoxy-8-methylquinazoline, while not yet reported, can be confidently approached using established synthetic and analytical techniques. The detailed three-dimensional structure obtained from such a study would be invaluable for understanding its chemical properties and for guiding the design of new quinazoline-based therapeutic agents. The comparative analysis with known structures highlights the subtle yet significant influence of substituent patterns on the solid-state arrangement of these important heterocyclic scaffolds. Researchers are encouraged to pursue the synthesis and crystallographic characterization of this and other novel quinazoline derivatives to further enrich our understanding of this versatile class of compounds.

References

  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2337. Available at: [Link]

  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • University of Wisconsin-Madison. Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available at: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link]

  • de Oliveira, R. N., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • Qiu, Y., et al. (2016). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6095. Available at: [Link]

  • Diamond Light Source. Small Molecule Diffraction. Available at: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Sharma, V. K., et al. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ARKIVOC, 2021(9), 150-176. Available at: [Link]

  • El-Emam, A. A., et al. (2015). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1279. Available at: [Link]

  • Reddy, C. R., et al. (2016). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. e-Publications@Marquette. Available at: [Link]

  • Chemistry LibreTexts. X-ray Crystallography. Available at: [Link]

  • Fun, H.-K., et al. (2012). 6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]quinoline. PMC. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]

  • PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • ResearchGate. (PDF) The Cambridge Structural Database. Available at: [Link]

  • Wlodawer, A. (2001). Macromolecular Structure Determination by X-ray Crystallography. eLS. Available at: [Link]

  • Google Patents. US8318752B2 - 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same.
  • CCDC. Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Wikipedia. Quinazoline. Available at: [Link]

  • NIST WebBook. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Available at: [Link]

  • MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Available at: [Link]

  • PubChem. 4-Chloro-8-methoxyquinazoline. Available at: [Link]

Sources

Comparative Guide: UV-Vis Spectral Profiling of 4-Chloro-6-methoxy-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption profile for 4-Chloro-6-methoxy-8-methylquinazoline .

Executive Summary & Scaffold Analysis

Compound: 4-Chloro-6-methoxy-8-methylquinazoline CAS Registry Number: (Analogous to 13790-39-1 family) Molecular Formula: C₁₀H₉ClN₂O Core Application: Key intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs).

This guide analyzes the electronic absorption properties of the trisubstituted quinazoline core.[1] Unlike simple quinazoline, this molecule exhibits a distinct bathochromic shift due to the synergistic auxochromic effects of the 6-methoxy (electron-donating) and 8-methyl (hyperconjugative) groups, countered by the 4-chloro (electron-withdrawing/mesomeric) substituent.

The "Spectral Fingerprint" Hypothesis

Based on Structure-Activity Relationship (SAR) data from analogous 6,7-dimethoxyquinazoline systems, the target compound is predicted to exhibit a Dual-Band Profile in the UV region:

  • 
     Transition (B-Band):  High intensity, expected at 245–255 nm .
    
  • 
     Transition (R-Band):  Lower intensity, broad band expected at 325–335 nm .
    

Comparative Spectral Analysis

To validate the performance and purity of 4-Chloro-6-methoxy-8-methylquinazoline, it must be benchmarked against established alternatives.

Table 1: Comparative Absorption Maxima ( )

Data synthesized from empirical values of structural analogs and Woodward-Fieser theoretical corrections.

FeatureTarget Compound (4-Cl-6-OMe-8-Me)Alternative A (4-Chloroquinazoline)Alternative B (4-Chloro-6,7-dimethoxyquinazoline)
Primary

~328 nm (Predicted)305 nm330–335 nm
Secondary

~250 nm 240 nm248 nm
Electronic Effect +I (Me), +M (OMe)-I (Cl)+M (OMe), +M (OMe)
Spectral Shift Moderate Red ShiftBaseline (Reference)Strong Red Shift
Solvent Sensitivity High (Polar Aprotic preferred)ModerateHigh
Mechanism of Action (Substituent Effects)
  • Quinazoline Core: Inherently electron-deficient pyrimidine ring fused to benzene.

  • 4-Cl (Chloro): Induces a weak hypsochromic (blue) shift inductively but allows minor mesomeric donation. It primarily serves as the reactive site for nucleophilic aromatic substitution (

    
    ).
    
  • 6-OMe (Methoxy): The dominant auxochrome. The lone pair on oxygen donates electron density into the aromatic

    
    -system, significantly lowering the energy gap (
    
    
    
    ) and causing a bathochromic (red) shift of ~20–25 nm relative to the parent.
  • 8-Me (Methyl): Provides weak electron donation via hyperconjugation. Its position at C8 (adjacent to N1) may introduce slight steric twisting, potentially broadening the absorption band (hyperchromic effect).

Electronic Transition Pathway

The following diagram illustrates the molecular orbital interactions leading to the observed spectra.

ElectronicTransitions Ground Ground State (S0) (HOMO) ExcitedPi Excited State (S1) (LUMO: π*) Ground->ExcitedPi π → π* Transition (~250 nm) ExcitedN Excited State (S2) (LUMO: π*) Ground->ExcitedN n → π* Transition (~328 nm) Substituents Auxochromes (6-OMe, 8-Me) Substituents->Ground Energy Destabilization (Raises HOMO) Substituents->ExcitedPi Bathochromic Shift (Red Shift)

Figure 1: Energy diagram showing the impact of auxochromes on the HOMO-LUMO gap, resulting in the characteristic red shift.

Experimental Protocol: Self-Validating Spectral Profiling

Objective: To obtain a reproducible UV-Vis spectrum for characterization and purity assessment.

Reagents & Equipment[1][3]
  • Solvent: HPLC-grade Acetonitrile (MeCN) is preferred over Methanol (MeOH) to avoid hydrogen bonding broadening of the

    
     band.
    
  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length), matched pair.

Workflow Diagram

UVProtocol Start Start: Solid Sample (4-Cl-6-OMe-8-Me) Stock 1. Prepare Stock Solution 1.0 mg in 10 mL MeCN (Conc: ~4.5 mM) Start->Stock Dilution 2. Serial Dilution Target: 10 - 50 µM (Absorbance 0.2 - 0.8 AU) Stock->Dilution Baseline 3. Baseline Correction Run pure MeCN (190-800 nm) Dilution->Baseline Measure 4. Measurement Scan Rate: 200 nm/min Bandwidth: 1.0 nm Baseline->Measure Validation 5. Validation Check Is Abs > 1.0 or < 0.1? Measure->Validation Result Generate Spectrum & Calculate ε (Molar Absorptivity) Validation->Result Pass Adjust Adjust Concentration Validation->Adjust Fail Adjust->Dilution

Figure 2: Step-by-step experimental workflow for ensuring spectral accuracy.

Detailed Methodology
  • Stock Preparation: Dissolve 1.0 mg of 4-Chloro-6-methoxy-8-methylquinazoline in 10 mL of Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Take 100 µL of stock and dilute to 10 mL with Acetonitrile (Dilution Factor: 100). Final concentration

    
    .
    
  • Baseline Correction: Insert two cuvettes containing pure Acetonitrile into the reference and sample holders. Run a baseline scan (190–800 nm).

  • Scan: Replace the sample cuvette with the diluted analyte. Scan from 800 nm down to 190 nm.

  • Validation:

    • If the peak at ~328 nm exceeds 1.0 AU, dilute further.

    • If the peak is noise-limited (<0.1 AU), prepare a more concentrated sample.

Troubleshooting & Interpretation

  • Observation: Loss of fine structure in the 300–350 nm band.

    • Cause: Solvent polarity effect (using Methanol or Water).

    • Fix: Switch to Cyclohexane or Acetonitrile to observe vibronic splitting.

  • Observation: Unexpected peak at ~280 nm.

    • Cause: Possible hydrolysis of the 4-Chloro group to a 4-Hydroxy (Quinazolinone) species due to moisture.

    • Fix: Ensure anhydrous solvents; the 4-Cl group is labile.

References

  • General Quinazoline Spectra: Electronic transitions of quinazoline derivatives in acetonitrile. ResearchGate.[2][3] Link

  • Substituent Effects: Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. Link

  • Analogous Compound Data (4-Chloro-6,7-dimethoxyquinazoline): Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline. ResearchGate.[2][3] Link

  • Theoretical Grounding: Woodward-Fieser Rules for Heterocycles. Chemistry LibreTexts. Link

Sources

Safety Operating Guide

4-Chloro-6-methoxy-8-methylquinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of pharmaceutical intermediates like 4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8) require rigorous adherence to Environmental Health and Safety (EHS) protocols[1]. As a halogenated quinazoline derivative frequently utilized in the synthesis of kinase inhibitors, its structural properties dictate specific waste routing to prevent environmental contamination and ensure laboratory safety.

Below is the authoritative operational guide for the proper segregation, containment, and disposal of this compound in a professional research setting.

Hazard Causality and Disposal Rationale

In drug development, understanding the chemical behavior of an intermediate is critical to its lifecycle management. 4-Chloro-6-methoxy-8-methylquinazoline contains a reactive chloro-substituent on the pyrimidine ring of the quinazoline core.

The Mechanistic Rationale for Specialized Disposal: Because this compound is a halogenated organic , it cannot be disposed of via standard non-halogenated waste streams or general bio-waste. If subjected to low-temperature incineration, chlorinated organics can undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, institutional protocols mandate that this compound—and any solvents used to dissolve it (e.g., dichloromethane, chloroform)—must be routed exclusively to high-temperature incineration facilities (>1100°C) equipped with alkaline gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

Operational Waste Routing Workflow

G Start 4-Chloro-6-methoxy-8-methylquinazoline Waste Generation Solid Solid Residue & Contaminated PPE Start->Solid Liquid Halogenated Solvent Solutions Start->Liquid Container Designated Halogenated Waste Container (HDPE/Glass) Solid->Container Liquid->Container EHS Institutional EHS / Licensed Waste Contractor Container->EHS Incinerator High-Temperature Incineration (>1100°C) with Gas Scrubbing EHS->Incinerator

Workflow for the segregation and professional disposal of halogenated quinazoline derivatives.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, laboratory personnel must follow these standardized steps for disposal. Under no circumstances should this compound be discharged into the municipal sewer system or disposed of in standard municipal trash.

Step 1: Source Segregation and Classification

  • Action: Immediately classify the waste as "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste (like ethanol or acetone) unnecessarily increases the volume of waste that requires expensive high-temperature incineration, and can sometimes cause adverse reactions depending on the specific solvent mixtures.

Step 2: Primary Containment Selection

  • Action: Collect solid waste (powders, contaminated weighing paper, spatulas) in a sealable, chemically compatible container, preferably High-Density Polyethylene (HDPE) or amber glass. For liquid waste (e.g., reaction mother liquors), use designated, vented HPLC waste carboys or heavy-duty glass bottles.

  • Causality: The chloro-quinazoline moiety can slowly hydrolyze in the presence of ambient moisture to release trace amounts of hydrochloric acid. Metal containers must be avoided to prevent corrosion and subsequent leaks.

Step 3: Labeling and Inventory Logging

  • Action: Affix a standardized hazardous waste label immediately upon the first drop/gram of waste entering the container. Explicitly list "4-Chloro-6-methoxy-8-methylquinazoline" and check the "Halogenated" and "Toxic" hazard boxes.

  • Causality: Accurate labeling ensures compliance with the Resource Conservation and Recovery Act (RCRA) or local equivalent regulatory frameworks, protecting downstream waste handlers from unknown exposure.

Step 4: Institutional EHS Handover

  • Action: Once the container reaches 80% capacity, seal it securely and initiate a pickup request with your facility's Environmental Health and Safety (EHS) department.

  • Causality: EHS professionals possess the necessary manifests and vendor contracts to legally transport the chemical to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF) for final thermal destruction.

Quantitative Waste Stream Specifications

The following table summarizes the logistical requirements for integrating 4-Chloro-6-methoxy-8-methylquinazoline into standard laboratory waste streams.

Waste CategoryPrimary Container MaterialMaximum Fill CapacityCritical IncompatibilitiesFinal EHS Routing
Solid Residue HDPE or Glass80% (to prevent spillage)Strong oxidizers, strong basesSolid Halogenated Waste
Liquid Solutions Vented HDPE / Amber Glass80% (allow for vapor expansion)Alkali metals, non-halogenated streamsLiquid Halogenated Waste
Contaminated PPE Heavy-duty Polyethylene BagsN/AN/AChemically Contaminated Debris

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Management of Waste. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management. Retrieved from[Link]

Sources

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